molecular formula C7H11N3 B2747393 6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine CAS No. 2091795-23-0

6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Cat. No.: B2747393
CAS No.: 2091795-23-0
M. Wt: 137.186
InChI Key: PJJXRZRLBMRDMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a chemical scaffold of significant interest in medicinal chemistry and infectious disease research. It belongs to the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (THPP) class of compounds, which have been identified as a promising series of Hepatitis B Virus (HBV) Core Protein Allosteric Modulators (CpAMs) . These CpAMs represent an attractive therapeutic approach, as they have been shown to effectively inhibit a broad range of nucleos(t)ide-resistant HBV variants in research settings, targeting the viral core protein to disrupt its function . The structural motif of this compound family is frequently explored in the development of novel treatments for infectious diseases, as highlighted in patent literature surrounding 6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine derivatives . This reagent serves as a critical building block for researchers synthesizing and evaluating novel derivatives for various biological activities. As a key intermediate, it enables the investigation of structure-activity relationships to optimize potency and pharmacological properties. This product is intended for research and further manufacturing applications only and is not intended for direct human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-6-5-10-7(4-8-6)2-3-9-10/h2-3,6,8H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJJXRZRLBMRDMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN2C(=CC=N2)CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2091795-23-0
Record name 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Chemical properties of 6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Properties of 6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Executive Summary

The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in potent, biologically active molecules.[1][2] This guide provides a detailed technical overview of a key derivative, 6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine . We will explore its fundamental chemical and physical properties, plausible synthetic pathways with mechanistic insights, and advanced methods for its spectroscopic characterization. Furthermore, this document delves into the compound's reactivity, derivatization potential, and its established role as a crucial building block in the development of novel therapeutics, including kinase inhibitors and antiviral agents.[3][4] This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile heterocyclic scaffold.

Introduction to a Privileged Scaffold

The fusion of a pyrazole ring with a piperazine moiety creates the tetrahydropyrazolo[1,5-a]pyrazine core, a structure that offers a unique combination of rigidity, hydrogen bonding capabilities, and multiple vectors for chemical modification. This has made it a highly attractive framework for designing molecules that can interact with complex biological targets.[1] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including roles as anticancer, anti-inflammatory, and antiviral agents.[1][2][4]

The introduction of a methyl group at the 6-position, creating 6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine, serves multiple purposes in drug design. It can enhance metabolic stability, modulate solubility, and provide a specific stereochemical handle (if a single enantiomer is used) to optimize binding interactions within a target protein's active site. Its application as a key intermediate in the synthesis of potent ROS1 kinase inhibitors and Hepatitis B Virus (HBV) core protein allosteric modulators (CpAMs) highlights its significance in contemporary drug discovery programs.[3][4][5]

Core Chemical and Physical Properties

The fundamental properties of 6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dictate its behavior in both chemical reactions and biological systems. The data presented below are computed values, providing a reliable baseline for experimental design.

PropertyValueReference
Molecular Formula C₇H₁₁N₃
Molecular Weight 137.18 g/mol
CAS Number 1209273-29-9 (for 2-methyl derivative)
Topological Polar Surface Area (TPSA) 29.9 Ų[6] (Parent Scaffold)
Predicted XLogP3 -0.2(Calculated)
Hydrogen Bond Donors 1 (Piperazine NH)[6] (Parent Scaffold)
Hydrogen Bond Acceptors 2 (Pyrazole Nitrogens)[6] (Parent Scaffold)
Physical Form Solid or semi-solid
Storage Conditions 2-8°C, sealed in dry, dark place

Solubility and Stability: Based on its structure, the compound is expected to exhibit moderate solubility in polar organic solvents such as methanol, ethanol, and DMSO. The presence of the basic piperazine nitrogen suggests that it will form salts with acids, such as dihydrochloride salts, which typically exhibit enhanced aqueous solubility. The scaffold is generally stable under standard laboratory conditions but should be stored away from strong oxidizing agents.

Synthesis and Mechanistic Insights

The synthesis of the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold is a well-established process, adaptable for the introduction of substituents like the 6-methyl group.[7] The most common strategies involve the construction of the pyrazole ring followed by the formation of the piperazine ring.

G target 6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine intermediate1 N-Protected 6-Methyl Piperazinone Derivative target->intermediate1 Ring Closure / Reduction intermediate2 Substituted Pyrazole Precursor (e.g., 1-(2-aminoethyl)pyrazole) target->intermediate2 Annulation start1 N-Boc-Alanine intermediate1->start1 Piperazinone Formation start2 Pyrazole Synthesis Reagents (e.g., Hydrazine + 1,3-dicarbonyl) intermediate2->start2 Pyrazole Formation

Caption: Retrosynthetic analysis for the target scaffold.

Exemplary Synthetic Protocol

This protocol outlines a plausible, multi-step synthesis adapted from methodologies reported for analogous structures.[5][7] The causality for each step is explained to provide a deeper understanding of the process.

Workflow:

G A Step 1: Synthesis of 1-(2-Hydroxyethyl)-1H-pyrazole B Step 2: Tosylation of the Hydroxyl Group A->B Activation for Nucleophilic Substitution C Step 3: Reaction with Methylamine B->C Introduction of Future N6 and C6-Methyl D Step 4: Intramolecular Cyclization (Aza-Michael Addition) C->D Piperazine Ring Formation E Step 5: Purification (Column Chromatography) D->E Isolation of Pure Product

Caption: High-level workflow for the synthesis of the target compound.

Step-by-Step Methodology:

  • Synthesis of 1-(2-aminoethyl)-1H-pyrazole Precursor:

    • Rationale: This step creates the core pyrazole ring with a side chain ready for piperazine ring formation. The reaction of hydrazine with a suitable 1,3-dicarbonyl equivalent is a classic and efficient method for pyrazole synthesis.[8][9]

    • Procedure:

      • To a solution of 3-aminopyrazole in ethanol, add bromoacetaldehyde diethyl acetal.

      • Heat the mixture to reflux for 4-6 hours, monitoring by TLC.

      • Cool the reaction, remove the solvent under reduced pressure.

      • The resulting intermediate is then treated with a reducing agent (e.g., NaBH₄) to yield 1-(2-aminoethyl)-1H-pyrazole.

  • Piperazine Ring Formation and Methylation:

    • Rationale: This sequence builds the second heterocyclic ring. A one-pot reaction with a suitable C2 synthon and the methylating agent is often employed.

    • Procedure:

      • Dissolve 1-(2-aminoethyl)-1H-pyrazole in a suitable solvent like acetonitrile.

      • Add a base such as K₂CO₃, followed by a reagent like ethyl 2-bromoacetate.

      • Stir at room temperature for 12-18 hours.

      • The intermediate cyclizes upon heating. The resulting lactam is then reduced (e.g., with LiAlH₄).

      • The secondary amine of the piperazine ring can then be selectively methylated using a reagent like formaldehyde/formic acid (Eschweiler-Clarke reaction) to introduce the 6-methyl group.

  • Purification and Validation:

    • Rationale: Ensuring the purity and confirming the structure of the final product is critical. Column chromatography is the standard method for purification.

    • Procedure:

      • Concentrate the final reaction mixture in vacuo.

      • Purify the crude product using column chromatography on silica gel, typically with a gradient of ethyl acetate in hexane or dichloromethane/methanol.

      • Combine the pure fractions and remove the solvent.

      • Confirm the structure and purity using NMR, Mass Spectrometry, and IR spectroscopy as described in the following section.

Spectroscopic and Structural Characterization

Full spectral data for the specific 6-methyl derivative is not widely published. Therefore, this section outlines the expected spectroscopic signatures based on the known data of the parent scaffold and closely related analogs.[10]

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted chemical shifts provide a fingerprint for the 6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine structure.

Assignment Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Rationale
Pyrazole C3-H~7.5 (s)~138Aromatic proton on electron-deficient pyrazole ring.
Pyrazole C2-H~6.2 (s)~98Aromatic proton adjacent to the ring-junction nitrogen.
Piperazine C4-H₂~3.9-4.1 (t)~45Methylene group adjacent to the pyrazole ring junction.
Piperazine C5-H₂~3.0-3.2 (t)~50Methylene group adjacent to the methylated nitrogen.
Piperazine C7-H~3.3-3.5 (m)~55Methine proton at the 6-position.
Methyl C6-CH₃~2.4 (s)~42Methyl group attached to the piperazine nitrogen.
Mass Spectrometry (MS)

Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry would be used to confirm the molecular weight and provide structural information through fragmentation patterns.

  • Expected Molecular Ion (M⁺•): m/z = 137.18

  • Key Fragmentation Pathways: The most likely fragmentation would involve the piperazine ring. Loss of the methyl group (•CH₃) would lead to a fragment at m/z = 122. A retro-Diels-Alder type cleavage of the piperazine ring is also a common pathway for related structures.

G M [C₇H₁₁N₃]⁺• m/z = 137 F1 [M - •CH₃]⁺ m/z = 122 M->F1 - •CH₃ F2 [C₅H₅N₃]⁺• m/z = 107 M->F2 Piperazine Ring Cleavage

Caption: Predicted major fragmentation pathways in Mass Spectrometry.

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the functional groups present in the molecule.

  • ~3300 cm⁻¹ (broad): N-H stretch of the piperazine ring (if not fully substituted).

  • ~2850-3000 cm⁻¹: C-H stretching from the aliphatic methyl and methylene groups.

  • ~1500-1600 cm⁻¹: C=N and C=C stretching vibrations from the pyrazole ring.

  • ~1100-1300 cm⁻¹: C-N stretching vibrations from the pyrazole and piperazine rings.

Chemical Reactivity and Derivatization

The scaffold possesses two primary sites for chemical modification, making it a versatile building block for creating libraries of compounds.

G mol N5 N-Functionalization (Acylation, Alkylation, Buchwald-Hartwig) N5->N5_pos C3 C-Functionalization (Halogenation, Metalation) C3->C3_pos

Caption: Key reactive sites on the 6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold.

  • N-Functionalization of the Piperazine Ring: The secondary amine at the N5 position is a nucleophilic site. It readily undergoes reactions such as:

    • Acylation: Reaction with acid chlorides or anhydrides to form amides.

    • Alkylation: Reaction with alkyl halides.

    • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

    • Buchwald-Hartwig Amination: Palladium-catalyzed coupling with aryl or heteroaryl halides, a powerful method for linking the scaffold to other aromatic systems.[7]

  • C-Functionalization of the Pyrazole Ring: The pyrazole ring can undergo electrophilic substitution.

    • Halogenation: Regioselective iodination, for example at the C3 position, can be achieved using reagents like N-iodosuccinimide (NIS).[11][12] This introduces a handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira).

    • Metalation: Directed ortho-metalation followed by quenching with an electrophile can also be used to introduce substituents.

Applications in Drug Discovery

The title compound is a valuable intermediate for synthesizing complex molecules with therapeutic potential. Its utility is best demonstrated by its incorporation into advanced drug candidates.

  • Kinase Inhibitors: The scaffold has been used to develop potent and selective inhibitors of ROS1 kinase, a target in certain types of non-small cell lung cancer. The pyrazole core often acts as a hinge-binding motif, while substituents on the piperazine ring explore other pockets of the ATP-binding site.[3]

  • Antiviral Agents: A significant application is in the development of Hepatitis B Virus (HBV) Core Protein Allosteric Modulators (CpAMs). These molecules bind to the viral core protein, disrupting the assembly of the viral capsid and inhibiting viral replication. The 6-methyl-tetrahydropyrazolo[1,5-a]pyrazine core forms the central part of these modulators, with other groups attached to optimize potency and pharmacokinetic properties.[4][5]

G cluster_0 Drug Candidate cluster_1 Biological Target (e.g., Protein Kinase) scaffold 6-Methyl-THPP Core R¹ Group R² Group target Hinge-Binding Region Hydrophobic Pocket Solvent-Exposed Region scaffold:f0->target:p0 Core Interaction (H-Bonding) scaffold:f1->target:p1 Potency & Selectivity scaffold:f2->target:p2 PK/Solubility Modulation

Caption: Conceptual model of the scaffold interacting with a biological target.

Conclusion

6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is more than a simple heterocyclic compound; it is a highly refined and versatile building block for the construction of sophisticated, biologically active molecules. Its well-defined chemical properties, accessible synthetic routes, and multiple points for derivatization ensure its continued importance in the field of drug discovery. A thorough understanding of its synthesis, reactivity, and spectroscopic characteristics, as detailed in this guide, is essential for scientists aiming to leverage this privileged scaffold in the design of next-generation therapeutics.

References

  • Periodica Polytechnica Chemical Engineering. (2024). A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no.
  • PubChem. (2025). 4H,5H,6H,7H-pyrazolo(1,5-a)pyridine.
  • MDPI. (2018).
  • Google Patents. (2015). WO2015144799A1 - SUBSTITUTED 4,5,6,7-TETRAHYDRO-PYRAZOLO[1,5-a]PYRAZINE ....
  • PubChem. (2025). 4,5,6,7-Tetrahydropyrazolo(1,5-a)pyrazine.
  • PubMed. (2015). Novel 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine fused chlorins as very active photodynamic agents for melanoma cells.
  • CymitQuimica. (n.d.). 6-Methyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid.
  • Sigma-Aldrich. (n.d.). 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine.
  • PubMed. (2023). Discovery of 4,5,6,7-Tetrahydropyrazolo[1.5-a]pyrizine Derivatives as Core Protein Allosteric Modulators (CpAMs)
  • MDPI. (2022).
  • Sigma-Aldrich. (n.d.).
  • ChemScene. (n.d.). (S)-3-iodo-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine.
  • PubMed. (2015). Discovery and structure-activity relationships of pyrazolodiazepine derivatives as the first small molecule agonists of the Drosophila sex peptide receptor.
  • CORE. (2005). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon.
  • Sigma-Aldrich. (n.d.). 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride.
  • ResearchGate. (n.d.).
  • MDPI. (2023).
  • Google Patents. (2018).
  • BenchChem. (2025).
  • ResearchGate. (n.d.). Known approaches to 4,5,6,7‐tetrahydro‐pyrazolo[1,5‐a]pyrazines.
  • National Institute of Standards and Technology. (n.d.). Pyrazine - NIST WebBook.
  • Chemistry of Heterocyclic Compounds. (2023).
  • Journal "Functional Materials". (2025). Chemical properties of the 5-methyl-7-phenyl- 4,7-dihydro-1,2,4-triazolo-[1,5-a]pyrimidin-6- carbaldehyd.
  • IOSR Journal. (2013). Simulation of IR Spectra of Some Organic Compounds-A Review.
  • PMC. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines.

Sources

6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine CAS number and synonyms

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the 6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine Scaffold in Modern Drug Discovery

Executive Summary

The drive to reduce attrition rates in clinical drug development has led medicinal chemists to prioritize


-enriched, conformationally restricted molecular architectures. The 6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (THPP)  scaffold represents a premier example of this paradigm shift. By moving away from planar, highly aromatic systems ("escaping flatland"), the THPP core offers improved physicochemical properties, enhanced aqueous solubility, and highly specific vector trajectories for target binding. This whitepaper provides a comprehensive analysis of the THPP scaffold, covering its structural rationale, proven therapeutic applications in virology and oncology, and validated synthetic methodologies.

Physicochemical Profiling & Nomenclature

The THPP scaffold is a bicyclic system fusing a pyrazole ring with a tetrahydropyrazine ring. The presence of the methyl group at the C-6 position introduces a chiral center, making stereochemical control a critical factor in its application as a building block. The general racemic mixture and the isolated enantiomers are tracked under distinct CAS registry numbers[1],[2].

Table 1: Key Identifiers and Physicochemical Properties

Property / IdentifierValue / Description
Chemical Name 6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
CAS Number (Unspecified/Racemic) 2091795-23-0[1]
CAS Number (S-enantiomer) 2165791-38-6[2]
Molecular Formula C₇H₁₁N₃
Molecular Weight 137.18 g/mol [2]
Topological Polar Surface Area (TPSA) ~29.85 Ų (Calculated base scaffold)
Hydrogen Bond Donors / Acceptors 1 / 3
Rotatable Bonds 0 (Highly rigid core)

Structural Biology & Medicinal Chemistry Rationale

The utility of the THPP scaffold is anchored in its structural pre-organization. In drug design, entropic penalties incurred during ligand-protein binding often diminish overall affinity. The rigid bicyclic nature of THPP minimizes this penalty. Furthermore, the scaffold provides three orthogonal diversity points for functionalization[3]:

  • N-5 Position (Secondary Amine): Ideal for amidation, sulfonylation, or reductive amination to modulate lipophilicity and target hinge-binding regions in kinases.

  • C-2 / C-3 Positions (Pyrazole Core): Highly amenable to halogenation (e.g., iodination) followed by transition-metal-catalyzed cross-coupling (Suzuki, Sonogashira) to extend the pharmacophore.

  • C-6 Position (Methyl Group): Provides steric bulk that can lock the conformation of the tetrahydropyrazine ring, directing N-5 substituents into specific binding pockets.

Therapeutic Applications & Mechanistic Pathways

A. Hepatitis B Virus (HBV) Core Protein Allosteric Modulators (CpAMs)

Chronic HBV infection relies on the stable assembly of the viral nucleocapsid to protect the pre-genomic RNA (pgRNA). Recent breakthroughs have identified THPP derivatives as highly potent CpAMs[4]. These molecules bind allosterically to the dimer-dimer interface of the HBV core protein. Instead of simply blocking assembly, they accelerate the kinetics of capsid formation, forcing the proteins to assemble into aberrant, structurally malformed, and empty capsids. This steric and kinetic disruption effectively halts viral replication[5].

HBV_Pathway A HBV Core Protein Dimers B THPP-based CpAM Binding A->B Allosteric Modulation C Accelerated Aberrant Assembly B->C Kinetics Alteration D Empty/Defective Capsids C->D Structural Malformation E Inhibition of pgRNA Packaging D->E Steric Hindrance F Suppression of Viral Replication E->F Viral Load Reduction

Mechanism of Action for THPP-based HBV Core Protein Allosteric Modulators (CpAMs).

B. HIV-1 Integrase Inhibition

The integration of viral DNA into the host genome is catalyzed by HIV-1 integrase, an enzyme reliant on active-site magnesium ions (


). Substituted 4-oxo-THPP-2-carboxamides have been synthesized as potent integrase inhibitors[6]. The rigid THPP core enforces a coplanar relationship between the metal-binding heteroatoms (the oxygen of the 4-oxo group and the adjacent carboxamide), creating a perfect geometric alignment for bidentate chelation of the 

ions in the catalytic pocket.
C. Casein Kinase 1 Inhibition

Beyond virology, THPP derivatives have been patented as inhibitors of Casein Kinase 1


 and 

[7]. These kinases are implicated in tumor cell proliferation and the regulation of apoptosis. The THPP core acts as an ATP-competitive hinge binder, with the pyrazole nitrogen serving as a critical hydrogen bond acceptor to the kinase backbone.

Table 2: Biological Targets and Efficacy Metrics of THPP Derivatives

Target / DiseaseMechanism of ActionKey Efficacy MetricReference
HBV Core Protein Allosteric modulation causing aberrant capsid assembly

nM (Lead Compound 45)
Kou et al., 2023[4]
HIV-1 Integrase Active site

chelation blocking strand transfer

nM (Compound 17b)
Langford et al., 2008[6]
Casein Kinase 1

ATP-competitive hinge-binding inhibitionTumor cell apoptosis inductionWO2015/071458[7]

Experimental Protocol: Synthesis of the THPP Scaffold

To ensure reproducibility and high fidelity in drug discovery, the following self-validating synthetic workflow is provided for the construction of the (S)-6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine core.

Causality in Reagent Selection:

  • HATU is utilized in the initial coupling to minimize epimerization of chiral amino alcohols.

  • Catalytic Hydrogenation with Pd/C is chosen because the aromatic stability of the pyrazole ring prevents its over-reduction, allowing for the selective reduction of the pyrazine intermediate.

Step-by-Step Methodology:
  • Amide Coupling (Precursor Assembly):

    • Dissolve 1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DMF.

    • Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir at

      
       for 15 minutes to form the active ester.
      
    • Add (S)-1-amino-2-propanol (1.1 eq). Warm to room temperature and stir for 4 hours.

    • Validation: Monitor via LC-MS. The reaction is complete when the starting acid mass is consumed, yielding the intermediate amide.

  • Intramolecular Cyclization (Pyrazine Ring Formation):

    • Subject the purified amide to Mitsunobu conditions (Triphenylphosphine, DIAD in THF) or convert the hydroxyl group to a mesylate followed by base-promoted intramolecular alkylation (using

      
       in Acetonitrile at 
      
      
      
      ).
    • Validation: TLC should indicate a shift to a less polar spot. LC-MS will show a mass corresponding to

      
      , confirming the formation of the unsaturated pyrazolo-pyrazine.
      
  • Selective Catalytic Hydrogenation:

    • Dissolve the cyclized intermediate in Methanol.

    • Add 10% Pd/C (0.1 eq by weight). Purge the reaction vessel with Nitrogen, then introduce Hydrogen gas via a balloon (1 atm).

    • Stir vigorously at room temperature for 12 hours.

    • Validation: Filter through a pad of Celite to remove the catalyst. LC-MS will confirm the addition of two protons, yielding the fully saturated tetrahydropyrazine ring (CAS: 2165791-38-6).

  • Orthogonal Diversification:

    • The resulting secondary amine (N-5) can now be protected (e.g., with Boc anhydride) to allow for electrophilic aromatic substitution (e.g., iodination with NIS) at the C-3 position of the pyrazole[3].

Synthesis A 1H-Pyrazole-5-carboxylic Acid (Starting Material) B Amide Coupling (HATU, DIPEA, Amino Alcohol) A->B C Intramolecular Cyclization (Mitsunobu or Alkylation) B->C D Unsaturated Pyrazolo- pyrazine Intermediate C->D E Catalytic Hydrogenation (Pd/C, H2, 1 atm) D->E F (S)-6-Methyl-THPP Scaffold (CAS: 2165791-38-6) E->F G Orthogonal Diversification (N-alkylation, C-iodination) F->G

General synthetic workflow for the 6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold.

References

  • Kou, B., et al. "Discovery of 4,5,6,7-Tetrahydropyrazolo[1.5-a]pyrizine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus." Journal of Medicinal Chemistry, ACS Publications, 2023. Available at: [Link]

  • Langford, H. M., et al. "Design and synthesis of substituted 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides, novel HIV-1 integrase inhibitors." Bioorganic & Medicinal Chemistry Letters, PubMed, 2008. Available at: [Link]

  • Google Patents. "SUBSTITUTED 4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRAZINE DERIVATIVES AS CASEIN KINASE 1 D/E INHIBITORS". Patent WO2015071458A1.

Sources

An In-depth Technical Guide to the Solubility Profile of 6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. In the absence of extensive published quantitative solubility data for this specific molecule, this document establishes a scientifically grounded framework for understanding its likely solubility behavior in a range of common organic solvents. More critically, it offers a detailed, field-proven experimental protocol for researchers to accurately determine the equilibrium solubility, thereby generating reliable and reproducible data essential for formulation development, process chemistry, and pharmacokinetic studies. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding and practical approach to characterizing the solubility of novel chemical entities.

Introduction: The Significance of 6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine core is a privileged scaffold in modern drug discovery, forming the basis for a variety of biologically active agents. This bicyclic heterocyclic system is a key component in the development of targeted therapies, including inhibitors of critical oncological targets like ROS1.[1] The introduction of a methyl group at the 6-position, yielding 6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine, can significantly modulate the physicochemical properties of the parent molecule, including its solubility, lipophilicity, and metabolic stability.

A comprehensive understanding of a compound's solubility in various organic solvents is a cornerstone of successful drug development. It influences every stage of the pipeline, from early-stage screening and synthesis to formulation and in vivo performance.[2] This guide will first explore the predicted solubility profile of 6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine based on its structural attributes and the known behavior of related pyrazole derivatives. Subsequently, it will provide a robust, step-by-step methodology for the experimental determination of its thermodynamic solubility.

Predicted Solubility Profile: A Theoretical Framework

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[3] The structure of 6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine suggests a molecule with moderate polarity.

Key Structural Features Influencing Solubility:

  • Pyrazolopyrazine Core: The fused ring system, containing three nitrogen atoms, is capable of hydrogen bonding, particularly as a hydrogen bond acceptor at the sp2-hybridized nitrogen atoms. This suggests a propensity for solubility in polar protic and aprotic solvents.

  • Methyl Group: The methyl substituent at the 6-position is a non-polar, lipophilic group. This will slightly increase the overall lipophilicity of the molecule compared to its unsubstituted parent, potentially enhancing its solubility in less polar organic solvents and slightly decreasing its solubility in highly polar, aqueous environments.

  • Molecular Weight and Crystal Lattice Energy: The arrangement of molecules in the solid state and the strength of the intermolecular forces (crystal lattice energy) will significantly impact the energy required to dissolve the compound.[4]

Predicted Solubility in Common Organic Solvents:

Based on these structural considerations, a qualitative prediction of solubility in various classes of organic solvents can be made. This serves as a hypothesis to be validated by the experimental protocol outlined in the subsequent section.

Solvent Class Representative Solvents Predicted Solubility Rationale
Polar Protic Solvents Methanol, EthanolHigh to ModerateThese solvents can act as both hydrogen bond donors and acceptors, effectively solvating the polar pyrazolopyrazine core. The methyl group's influence is expected to be less pronounced in these solvents. Recrystallization of similar pyrazole derivatives is often successful from alcohols, indicating good solubility at elevated temperatures and lower solubility at room temperature.[5]
Polar Aprotic Solvents Acetonitrile, DMSO, DMFHighThese solvents are effective hydrogen bond acceptors and have high dielectric constants, enabling them to disrupt the crystal lattice of polar compounds. DMSO is a powerful, universal solvent for many heterocyclic compounds.
Moderately Polar Solvents Ethyl Acetate, AcetoneModerateThese solvents can engage in dipole-dipole interactions and are moderate hydrogen bond acceptors. Solubility is expected to be significant but likely lower than in highly polar solvents.
Non-Polar Solvents Toluene, Hexane, DichloromethaneLow to Very LowThe dominant non-polar nature of these solvents makes them poor at solvating the polar functionalities of the pyrazolopyrazine ring system. While the methyl group adds some lipophilicity, it is unlikely to overcome the polarity mismatch.[4] Dichloromethane may show slightly better performance than alkanes due to its ability to participate in weaker interactions.

Experimental Determination of Equilibrium Solubility: A Self-Validating Protocol

The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method .[3][6][7] This protocol is designed to be a self-validating system, ensuring that a true equilibrium between the solid and dissolved states is achieved and accurately measured.

Principle

An excess of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient duration to reach equilibrium. After this period, the undissolved solid is separated, and the concentration of the dissolved compound in the supernatant is quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).

Materials and Equipment
  • 6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (solid, purity >98%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., PTFE, 0.22 µm)

  • Volumetric flasks and pipettes

  • Validated HPLC method for the quantification of the target compound

Step-by-Step Experimental Workflow
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine to a series of vials. A visual excess of solid should be present throughout the experiment.

    • Accurately add a known volume of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for biological relevance).

    • Agitate the samples for a predetermined period, typically 24 to 72 hours. It is crucial to establish the time to reach equilibrium by sampling at various time points (e.g., 24, 48, and 72 hours) and demonstrating that the concentration has plateaued.[6]

  • Phase Separation:

    • Once equilibrium is reached, remove the vials from the shaker and allow the undissolved solid to settle.

    • To ensure complete separation of the solid phase, centrifuge the vials at a moderate speed.[6]

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a chemically inert syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

  • Quantification:

    • Prepare a series of dilutions of the filtered supernatant with the appropriate mobile phase for HPLC analysis.

    • Quantify the concentration of 6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine in the diluted samples using a pre-validated HPLC method with a standard calibration curve.

  • Data Reporting:

    • Calculate the solubility of the compound in each solvent, expressed in mg/mL or mol/L.

    • Report the solubility value along with the specific temperature at which the measurement was conducted.

Visualization of the Experimental Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification cluster_report 5. Data Reporting A Add excess solid to vial B Add known volume of solvent A->B C Agitate at constant temp (24-72 hours) B->C D Centrifuge sample C->D E Filter supernatant (0.22 µm PTFE filter) D->E F Dilute filtrate E->F G Analyze by HPLC F->G H Calculate solubility (mg/mL or mol/L) G->H

Sources

The Pyrazolo[1,5-a]pyrazine Scaffold: Synthetic Architecture and Kinase-Targeted Medicinal Chemistry

[1]

Introduction: The Case for Scaffold Hopping

In the crowded intellectual property (IP) landscape of kinase inhibitors, the pyrazolo[1,5-a]pyrimidine has long been considered a "privileged structure" (e.g., Dinaciclib, Zaleplon). However, its structural isomer, the pyrazolo[1,5-a]pyrazine , represents a high-value "scaffold hop" that offers distinct physicochemical advantages while maintaining the critical hinge-binding geometry required for ATP-competitive inhibition.

Structural Differentiation

While both scaffolds are bicyclic 6-5 fused systems, the nitrogen placement in the 6-membered ring dictates their electronic properties.

  • Pyrazolo[1,5-a]pyrimidine: Nitrogens at positions 1, 2, and 4 (relative to the bridgehead).

  • Pyrazolo[1,5-a]pyrazine: Nitrogens at positions 1, 2, and 4 (in a 1,4-relationship within the six-membered ring context).[1]

This subtle shift alters the H-bond acceptor (HBA) vectors and the dipole moment, often improving metabolic stability by removing the electron-deficient C-4 position of the pyrimidine ring, which is prone to nucleophilic attack or oxidative metabolism.

Key Advantages
  • Solubility Profile: The altered pKa of the pyrazine nitrogens often leads to improved aqueous solubility compared to the pyrimidine analogs.

  • Novel IP Space: Offers freedom to operate in therapeutic areas dominated by pyrazolopyrimidines (e.g., JAK, BTK, and CDK inhibitors).

  • Metabolic Stability: The pyrazine ring is generally less susceptible to oxidative opening than the pyrimidine ring in certain metabolic contexts.

Synthetic Architecture

The construction of the pyrazolo[1,5-a]pyrazine core generally follows two retrosynthetic disconnects: [3+3] Cyclization (building the pyrazine onto a pyrazole) or [5+0] Cyclization (closing the ring).

Primary Route: The "Acetal Cyclization" Strategy

This is the most robust method for generating the core, particularly for 4-functionalized derivatives.

Mechanism:

  • Amide Coupling: Condensation of a pyrazole-3-carboxylic acid with an amino-acetal (e.g., 2,2-dimethoxyethanamine).

  • Acid-Mediated Cyclization: The acetal is deprotected to an aldehyde/ketone, which undergoes intramolecular cyclocondensation with the pyrazole N1 nitrogen to form the pyrazin-4-one core.

  • Aromatization/Functionalization: Treatment with POCl₃ generates the 4-chloro intermediate, a versatile handle for SNAr reactions.

SynthesisWorkflowStartPyrazole-3-carboxylicAcidInter1Amide IntermediateStart->Inter1Coupling (EDCI/HOBt)Reagent12,2-DimethoxyethanamineReagent1->Inter1CyclizationAcid Cyclization(HCl/Dioxane)Inter1->CyclizationCorePyrazolo[1,5-a]pyrazin-4-oneCyclization->Core-2 MeOH, -H2OChlorinationPOCl3 ChlorinationCore->ChlorinationFinal4-SubstitutedPyrazolo[1,5-a]pyrazineChlorination->FinalSNAr (R-NH2)

Figure 1: The standard 4-step synthetic workflow for accessing 4-amino-substituted pyrazolo[1,5-a]pyrazines.

Medicinal Chemistry & SAR

Optimization of this scaffold typically focuses on three vectors:

PositionRole in Kinase BindingChemical Modification Strategy
C-3 Gatekeeper/Solvent Front: Often projects into the solvent-exposed region or interacts with the gatekeeper residue.Suzuki Coupling: Halogenation (NIS/NBS) at C-3 followed by Pd-catalyzed cross-coupling introduces aryl/heteroaryl groups.
C-4 Hinge Binder: The substituent here (usually an amine) forms critical H-bonds with the kinase hinge region.SNAr Displacement: Reaction of the 4-chloro intermediate with primary/secondary amines (morpholines, piperazines).
C-6 Auxiliary Binding: Can access the ribose binding pocket or hydrophobic back-pocket.Lithiation/Substitution: C-6 protons are acidic; can be functionalized via lithiation or direct electrophilic substitution if activated.
Hinge Binding Motif

In many kinase inhibitors, the N-2 nitrogen of the pyrazole ring serves as a hydrogen bond acceptor, while the NH of the substituent at C-4 serves as the hydrogen bond donor. This "Donor-Acceptor" motif mimics the adenine ring of ATP.

SAR_MapCorePyrazolo[1,5-a]pyrazineCoreC3C-3 Position:Solvent Front / Gatekeeper(Suzuki Coupling)Core->C3C4C-4 Position:Hinge Binding Interaction(SNAr with Amines)Core->C4C6C-6 Position:Solubility / Selectivity(Electrophilic Subst.)Core->C6

Figure 2: Structure-Activity Relationship (SAR) map highlighting the three primary vectors for optimization.

Experimental Protocols

Protocol A: One-Pot Synthesis of Pyrazolo[1,5-a]pyrazin-4(5H)-one

Validation: This protocol avoids the isolation of the unstable aldehyde intermediate.

  • Reagents: 1H-pyrazole-3-carboxylic acid (1.0 eq), 2,2-dimethoxyethanamine (1.1 eq), EDCI (1.2 eq), HOBt (1.2 eq), DIPEA (2.5 eq), DMF (anhydrous).

  • Coupling: Dissolve acid in DMF. Add DIPEA, EDCI, and HOBt. Stir for 15 min. Add amine.[2][3][4][5] Stir at RT for 12h.[2]

  • Workup: Dilute with EtOAc, wash with LiCl (5% aq) and brine. Dry (Na₂SO₄) and concentrate to yield the amide.

  • Cyclization: Dissolve the crude amide in 4M HCl in Dioxane. Heat to reflux (100°C) for 2-4 hours.

  • Isolation: Cool to RT. The product often precipitates as the hydrochloride salt. Filter and wash with Et₂O.

    • Checkpoint: LCMS should show mass [M+H] corresponding to the cyclized ketone (MW ~135).

Protocol B: SNAr Functionalization at C-4
  • Chlorination: Suspend the pyrazin-4-one in POCl₃ (neat). Heat to 90°C for 3h. Evaporate excess POCl₃. Quench carefully with ice water and extract with DCM.

  • Substitution: Dissolve 4-chloropyrazolo[1,5-a]pyrazine (1.0 eq) in n-butanol or IPA. Add the desired amine (e.g., morpholine, 2.0 eq) and DIPEA (3.0 eq).

  • Reaction: Microwave irradiation at 120°C for 30 min OR reflux for 4-6h.

  • Purification: Flash column chromatography (MeOH/DCM gradient).

Therapeutic Applications & Case Studies

JAK/STAT Pathway Inhibition

Pyrazolo[1,5-a]pyrazines have been explored as selective JAK inhibitors. The C-4 amine binds to the hinge (Valine residue in JAK1), while a substituted aryl group at C-3 extends into the specificity pocket, distinguishing between JAK isoforms.

Checkpoint Kinase 1 (Chk1)

Derivatives substituted at the C-3 position with urea moieties have shown potency against Chk1. The scaffold's planarity allows it to sandwich effectively between the N- and C-lobes of the kinase.

Emerging: PROTAC Linkers

Due to the defined vectors at C-3 and C-6, this scaffold is increasingly used as the "Warhead" component in Proteolysis Targeting Chimeras (PROTACs), where the C-6 position serves as the attachment point for the linker chain connecting to the E3 ligase ligand.

References

  • PubChem. Pyrazolo[1,5-a]pyrazine | C6H5N3 | CID 21873758.[6] National Library of Medicine. Available at: [Link]

  • Potikha, L. M., et al. (2020). Facile One-Pot Synthesis of the Pyrazolo[1,5-a]pyrazine Scaffold. ResearchGate.
  • Mubashra, S., et al. (2025). Clinical and preclinical biologically active pyrazolo[1,5-a]pyrimidines. (Comparative analysis of the isomeric scaffold). Available at: [Link]

  • Google Patents.CN113150012A - Pyrazolo [1,5-a ] pyrazine derivative and preparation method and application thereof. (Source for JAK/BTK inhibitor protocols).

Advanced Safety and Application Profiling of 6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach the handling and integration of 6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine not merely as a set of compliance checkboxes, but as a holistic system where molecular structure dictates both its hazardous properties and its synthetic utility. This bicyclic nitrogenous building block is highly valued in modern medicinal chemistry. Its rigidified conformation makes it an excellent bioisostere for piperazines, frequently utilized to improve the pharmacokinetic profiles of lead compounds, particularly in antiviral therapies targeting Hepatitis B Virus (HBV) capsid assembly[1].

This whitepaper synthesizes the critical Safety Data Sheet (SDS) parameters with field-proven experimental workflows, providing researchers with a comprehensive guide to safely and effectively utilizing this compound.

Physicochemical Profiling & Structural Causality

Understanding the physical properties of 6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is the first step in predicting its behavior in both biological systems and synthetic workflows. The bridgehead nitrogen in the pyrazolo[1,5-a]pyrazine core restricts rotational degrees of freedom, which lowers the entropic penalty upon target binding—a key driver for its use in drug discovery.

Table 1: Physicochemical & Structural Profiling

ParameterSpecification / ValueCausality / Relevance
CAS Number 2165791-38-6 (S)-enantiomerUnique identifier for the enantiomerically pure building block[2].
Molecular Formula C

H

N

Imparts a low molecular weight (137.18 g/mol ), ideal for fragment-based drug design[2].
TPSA ~29.85 ŲLow polar surface area ensures excellent membrane permeability for intracellular targets[3].
LogP ~0.98Optimal lipophilicity for balancing aqueous solubility and hydrophobic target pocket engagement[3].
Storage 2-8°C, Inert AtmospherePrevents oxidative degradation of the electron-rich pyrazole ring[3].

Hazard Identification & Toxicological Mechanisms (Core SDS)

Standard safety data sheets list hazards without explaining the underlying chemistry. Here, we decode the Global Harmonized System (GHS) classifications through the lens of molecular causality to establish a rigorous safety culture.

Table 2: GHS Hazard Identification & Mitigation Strategy

GHS CodeHazard StatementMechanistic CausalityPreventive Protocol
H302 Harmful if swallowedSystemic toxicity is driven by rapid gastrointestinal absorption due to its highly favorable LogP and low molecular weight[4].Strictly prohibit eating/drinking in the handling area (P270)[4].
H315 Causes skin irritationThe basicity of the secondary amine disrupts the acidic mantle and lipid bilayers of the stratum corneum[4].Wear nitrile gloves (breakthrough time >480 mins) and lab coat (P280)[4].
H319 Causes serious eye irritationRapid saponification of ocular mucosal lipids occurs upon contact with the basic nucleophile[4].Mandate tight-fitting safety goggles or face shields (P280)[4].
H335 May cause respiratory irritationVolatilization or aerosolization of the compound directly irritates the respiratory epithelium[4].Handle exclusively within a certified Class II fume hood (P271)[4].
Emergency Response Protocols
  • Inhalation: Remove the subject to fresh air immediately. Causality: Restoring oxygen saturation while removing the localized irritant from the alveolar space prevents further epithelial inflammation[4].

  • Skin Contact: Flush with copious amounts of water for 15 minutes. Causality: Water acts as a heat sink and diluent, reducing the localized pH spike caused by the amine basicity[4].

Experimental Protocol: HATU-Mediated Amide Coupling Workflow

In drug discovery, this compound is frequently coupled with carboxylic acids to generate active pharmaceutical ingredients (APIs), such as those disclosed by F. Hoffmann-La Roche AG for HBV therapy[1]. The following protocol is designed as a self-validating system to ensure high-yield amide bond formation.

Objective: Synthesize an advanced HBV capsid inhibitor intermediate. Materials: Carboxylic acid derivative, (S)-6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine, HATU, DIPEA, anhydrous DMF.

Step 1: Pre-activation

  • Action: In a flame-dried round-bottom flask under N

    
    , dissolve 1.0 mmol of the carboxylic acid in 5 mL of anhydrous DMF. Add 1.2 mmol of HATU and 3.0 mmol of DIPEA. Stir at room temperature for 15 minutes.
    
  • Causality: The pre-activation step ensures the complete conversion of the carboxylic acid to the highly reactive HOAt active ester. DIPEA is utilized because its bulky isopropyl groups prevent it from acting as a competing nucleophile.

Step 2: Nucleophilic Addition

  • Action: Add 1.0 mmol of (S)-6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dropwise to the reaction mixture.

  • Causality: The secondary amine of the tetrahydropyrazolo[1,5-a]pyrazine system is sterically hindered by the adjacent methyl group and the bicyclic framework. The highly reactive HOAt ester (generated by HATU) overcomes this steric barrier, whereas standard carbodiimides (like EDC) would yield poor conversion rates.

Step 3: Self-Validating Reaction Monitoring

  • Action: After 2 hours, withdraw a 10 µL aliquot, dilute in 1 mL of MeCN, and analyze via LC-MS.

  • Validation Mechanism: The protocol is self-validating. The reaction is only considered complete when the Extracted Ion Chromatogram (EIC) demonstrates the disappearance of the characteristic m/z 138.1 [M+H]

    
     peak of the starting amine, coupled with the emergence of the product mass.
    

Step 4: Quenching and Liquid-Liquid Extraction

  • Action: Dilute the mixture with 20 mL of ethyl acetate and wash sequentially with saturated aqueous NaHCO

    
     (3 x 10 mL) and brine (1 x 10 mL).
    
  • Causality: The basic NaHCO

    
     wash effectively neutralizes residual acidic byproducts and removes the water-soluble HOAt leaving group, partitioning the hydrophobic amide product into the organic layer.
    

Application Pathway: HBV Capsid Inhibition

The ultimate goal of handling and synthesizing derivatives of 6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is often to block viral replication. In the context of HBV, the synthesized lead compounds act as structural modulators. They bind to the HBV capsid protein (HBV-CP), preventing the spontaneous self-assembly of capsid protein dimers, which in turn blocks the encapsidation of pre-genomic RNA (pgRNA)[1].

G A 6-Methyl-4,5,6,7- tetrahydropyrazolo [1,5-a]pyrazine B Amide Coupling (HATU / DIPEA) A->B Synthesis C Lead API (HBV Inhibitor) B->C Purification D HBV Capsid Protein Binding C->D Target Engagement E pgRNA Packaging Blocked D->E Antiviral Effect

Workflow of pyrazolo-pyrazine scaffold integration and its mechanism in HBV therapeutics.

References

  • Title: (S)
  • Title: (S)
  • Title: WO2020221824A1 - Novel indolizine-2-carboxamides active against the hepatitis b virus (hbv)
  • Title: Safety Data Sheet: 2-(Trifluoromethyl)

Sources

A Technical Guide to 6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine: Properties, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide Topic: 6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine Audience: Researchers, scientists, and drug development professionals.

Executive Summary

6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a heterocyclic compound built upon a privileged scaffold that has garnered significant attention in medicinal chemistry. Its unique three-dimensional structure, characterized by sp3-enrichment and defined hydrogen bond donors and acceptors, makes it an ideal core for developing novel therapeutics. This guide provides a comprehensive overview of its fundamental properties, outlines a representative synthetic strategy, and explores its current and potential applications in drug discovery, particularly in the fields of oncology and infectious diseases. The insights herein are intended to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this scaffold in their research endeavors.

Core Molecular Profile

Chemical Identity and Properties

The fundamental characteristics of 6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine are summarized below. It is crucial to distinguish this compound from its parent scaffold, 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine, which lacks the methyl group and has a molecular weight of approximately 123.16 g/mol [1][2]. The addition of the methyl group at the 6-position introduces a chiral center, leading to (R)- and (S)-enantiomers, which may exhibit different pharmacological profiles.

PropertyValueSource
Molecular Formula C7H11N3[3]
Molecular Weight 137.1823 g/mol [3]
CAS Number 2165791-38-6 ((S)-enantiomer)[3]
Appearance Solid or semi-solid (inferred from isomer)[4]
Storage Conditions 2-8°C, sealed in dry, dark place[4]
Core Scaffold Pyrazolo[1,5-a]pyrazine
Structural Representation

The chemical structure of 6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine features a fused bicyclic system. The methyl group at the C6 position is the key substituent that defines this specific derivative and introduces chirality.

Caption: Chemical structure of 6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine.

Synthesis and Methodologies

The synthesis of the 6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold is a multi-step process that requires careful control of protecting groups and reaction conditions. The general strategy involves the construction of the pyrazine ring onto a pre-existing pyrazole core. This approach allows for the introduction of various substituents at multiple diversity points, making it a flexible method for generating compound libraries.

General Synthetic Workflow

A common approach begins with a substituted 1H-pyrazole-5-carboxylic acid.[5] The pyrazine ring is then assembled, followed by a critical reduction step to yield the saturated heterocyclic system.

workflow Start Substituted Pyrazole Precursor Step1 Pyrazine Ring Formation Start->Step1 Step2 Aromatization / Cyclization Step1->Step2 Step3 Catalytic Hydrogenation (Reduction of Pyrazine Ring) Step2->Step3 Step4 Protecting Group Installation (e.g., Boc) Step3->Step4 Step5 Functionalization (e.g., Iodination, Carbonylation) Step4->Step5 Final Target 6-Methyl Derivative Step5->Final

Caption: Generalized workflow for the synthesis and functionalization of the scaffold.

Exemplary Experimental Protocol: Synthesis of a Protected Intermediate

The following protocol is a representative, conceptual methodology derived from published patent literature for the synthesis of a key intermediate, demonstrating the core chemical transformations.[6][7]

Objective: To synthesize tert-butyl (6S)-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate.

Pillar of Trustworthiness: This protocol incorporates self-validating steps. For instance, the success of the Boc protection (Step 2) is confirmed by a change in polarity (monitored by TLC) and mass spectrometry, which is a prerequisite for the regioselective transformations that follow.

  • Step 1: Pyrazine Ring Formation (Conceptual)

    • Rationale: To construct the fused heterocyclic system. This often involves the condensation of a suitable aminopyrazole precursor with a bifunctional electrophile.

    • Procedure: A solution of a 3-aminopyrazole derivative is reacted with a chloroacetyl chloride equivalent in the presence of a non-nucleophilic base (e.g., triethylamine) in an aprotic solvent like dichloromethane (DCM) at 0°C to room temperature. The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. The crude product is then cyclized, often under thermal conditions or with a dehydrating agent, to form the unsaturated pyrazolo[1,5-a]pyrazin-4(5H)-one ring.

  • Step 2: Reduction and Methylation

    • Rationale: The carbonyl and the unsaturated bond in the pyrazine ring are reduced to form the tetrahydropyrazolo[1,5-a]pyrazine core. A subsequent or concurrent step introduces the methyl group.

    • Procedure: The pyrazinone intermediate is treated with a strong reducing agent like Lithium Aluminum Hydride (LiAlH4) in an anhydrous solvent such as tetrahydrofuran (THF) to reduce the amide. The resulting amine can then be selectively methylated. For stereocontrol, an asymmetric synthesis approach starting from a chiral precursor, such as an alanine derivative, would be employed to install the (S)-6-methyl group.

  • Step 3: Boc Protection

    • Rationale: The secondary amine in the newly formed pyrazine ring is protected with a tert-butyloxycarbonyl (Boc) group. This is crucial to prevent N-alkylation or other side reactions in subsequent functionalization steps and to modulate the reactivity of the scaffold.

    • Procedure: The crude product from Step 2 is dissolved in DCM. Di-tert-butyl dicarbonate (Boc)2O (1.1 equivalents) and triethylamine (1.5 equivalents) are added. The mixture is stirred at room temperature for 2-4 hours. Progress is monitored by TLC. Upon completion, the reaction is washed with water and brine, dried over anhydrous sodium sulfate (Na2SO4), and concentrated under reduced pressure to yield the Boc-protected intermediate.

Applications in Drug Discovery

The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold is considered "lead-oriented" due to its favorable physicochemical properties, including a low molecular weight, conformational rigidity, and sp3-richness, which can lead to improved metabolic stability and solubility in drug candidates.[5]

Antiviral Therapeutics
  • Hepatitis B Virus (HBV): Derivatives of this scaffold have been specifically designed and patented as novel treatments for chronic HBV infections.[6] These compounds are proposed to act as capsid assembly modulators, a promising mechanism for disrupting the viral life cycle.

  • Human Immunodeficiency Virus (HIV): The related 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides have been synthesized and identified as potent inhibitors of HIV-1 integrase.[8] This enzyme is essential for the integration of viral DNA into the host genome, and its inhibition effectively stops viral replication. The structural rigidity of the scaffold allows for optimal positioning of metal-binding heteroatoms within the enzyme's active site.[8]

Oncology
  • ROS1 Kinase Inhibition: Substituted 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine derivatives are under investigation as inhibitors of the ROS1 proto-oncogene receptor tyrosine kinase.[9] Fusions involving the ROS1 gene are known drivers in certain cancers, such as a subset of non-small cell lung cancer (NSCLC). Inhibitors based on this scaffold could provide new therapeutic options, potentially overcoming resistance to existing treatments like crizotinib.[9]

Photodynamic Therapy
  • While not the exact 6-methyl derivative, the broader 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine fused chlorin system has been shown to be a highly effective photosensitizing agent.[10] These molecules, when activated by light, generate reactive oxygen species that induce apoptosis and necrosis in melanoma cells, highlighting the scaffold's utility in developing novel cancer therapies.[10]

Conclusion

6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine represents a molecule of significant interest to the scientific and drug development communities. Its robust and versatile synthesis allows for extensive functionalization, enabling the exploration of vast chemical space. The proven success of its derivatives in targeting key enzymes in oncology and virology underscores its value as a privileged scaffold. Further investigation into the stereospecific synthesis and biological activity of its enantiomers will undoubtedly unlock new therapeutic avenues, solidifying its role in the future of medicinal chemistry.

References

  • Design and synthesis of substituted 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides, novel HIV-1 integrase inhibitors. PubMed. [Link]

  • 4,5,6,7-Tetrahydropyrazolo(1,5-a)pyrazine. PubChem, National Center for Biotechnology Information. [Link]

  • WO2015144799A1 - SUBSTITUTED 4,5,6,7-TETRAHYDRO-PYRAZOLO[1,5-a]PYRAZINE DERIVATIVES AND 5,6,7,8-TETRAHYDRO-4H-PYRAZOLO[1,5-a][2][3]DIAZEPINE DERIVATIVES AS ROS 1 INHIBITORS. Google Patents.

  • A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. Periodica Polytechnica Chemical Engineering. [Link]

  • WO2018011163A1 - 6,7-dihydro-4h-pyrazolo[1,5-a]pyrazine and 6,7-dihydro-4h-triazolo[1,5-a]pyrazine compounds for the treatment of infectious diseases.
  • Novel 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine Fused Chlorins as Very Active Photodynamic Agents for Melanoma Cells. PubMed. [Link]

  • A CONVENIENT SYNTHESIS OF METHYL 4-OXO-4,5-DIHYDROPYRAZOLO[1,5-a]PYRAZINE-7-CARBOXYLATES AND CORRESPONDING CARBOXYLIC ACIDS. Chemistry of Heterocyclic Compounds. [Link]

Sources

Advanced Technical Guide: Tetrahydro-Pyrazolo-Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Literature Review of Tetrahydro-pyrazolo-pyrazine Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Synthesis, Structural Activity Relationships (SAR), and Biological Validation

Executive Summary & Scaffold Architecture

The tetrahydro-pyrazolo-pyrazine scaffold represents a privileged structure in modern medicinal chemistry, characterized by a fused bicyclic system containing three nitrogen atoms. Its conformational rigidity, combined with specific hydrogen bond donor/acceptor motifs, makes it an ideal bioisostere for purines and pteridines.

This guide focuses on the two most pharmacologically significant isomeric forms:

  • 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine: A lead-oriented scaffold often implicated in kinase inhibition (ROS1, c-Met) and viral capsid assembly modulation (HBV).

  • Tetrahydropyrazolo[3,4-b]pyrazine: A core structure frequently associated with antiproliferative and anti-inflammatory activity.

Synthetic Strategies: Causality and Methodology[1]

The synthesis of these derivatives generally falls into two paradigms: Multicomponent Reactions (MCRs) for diversity-oriented synthesis and Stepwise Cyclization for target-oriented medicinal chemistry.

2.1. Comparative Synthesis Workflow (Graphviz)

The following diagram contrasts the "Green" one-pot approach often used for library generation against the controlled stepwise approach required for specific isomer isolation.

Synthesis_Workflow Substrate_A Hydrazine Hydrate MCR One-Pot MCR (Water/Ethanol, Catalyst) Substrate_A->MCR Stepwise_1 Step 1: Pyrazole Formation (Regiocontrol) Substrate_A->Stepwise_1 Substrate_B 1,3-Dicarbonyls (e.g., Ethyl Acetoacetate) Substrate_B->MCR Substrate_B->Stepwise_1 Substrate_C Diamines / Alpha-Halo Ketones Substrate_C->MCR Product_MCR Library of Derivatives (Tetrahydrodipyrazolopyridines) MCR->Product_MCR High Atom Economy Stepwise_2 Step 2: N-Alkylation/Acylation Stepwise_1->Stepwise_2 Isolation Stepwise_3 Step 3: Ring Closure (Base/Acid Catalyzed) Stepwise_2->Stepwise_3 Product_Target Targeted Scaffold (4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine) Stepwise_3->Product_Target High Purity

Caption: Comparison of Diversity-Oriented MCR vs. Target-Oriented Stepwise Synthesis for Pyrazolo-Pyrazines.

2.2. Detailed Protocol: Stepwise Synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine

Rationale: This protocol is selected for its ability to produce the [1,5-a] isomer with high regioselectivity, essential for kinase inhibitor development (e.g., ROS1 inhibitors).

Reagents:

  • Ethyl 1H-pyrazole-5-carboxylate derivatives[1]

  • 1,2-Dibromoethane or 2-chloroethylamine

  • Base: NaH or K2CO3

  • Solvent: DMF or Acetonitrile

Step-by-Step Methodology:

  • N-Alkylation: Dissolve ethyl 1H-pyrazole-5-carboxylate (1.0 eq) in anhydrous DMF. Cool to 0°C. Add NaH (1.2 eq, 60% dispersion) portion-wise. Stir for 30 min.

  • Electrophile Addition: Add 2-bromoethylamine hydrobromide (1.2 eq) (neutralized in situ) or N-Boc-2-chloroethylamine.

  • Cyclization: Heat the mixture to 80°C for 4-6 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1).

  • Workup: Quench with ice water. Extract with Ethyl Acetate (3x). Wash organic layer with brine. Dry over Na2SO4.

  • Reduction (if needed): If the intermediate is an oxo-derivative (lactam), reduce using BH3·THF or LiAlH4 in THF at reflux for 12 hours to obtain the fully reduced tetrahydro amine core.

  • Purification: Flash column chromatography (MeOH/DCM gradient).

Validation Point: The formation of the [1,5-a] fused system is confirmed by the disappearance of the pyrazole NH signal (~13 ppm) and the appearance of methylene triplets in 1H NMR (~3.5-4.5 ppm).

Medicinal Chemistry & SAR Analysis

The biological activity of these derivatives is heavily dependent on the substitution pattern at the C-3 and C-5 positions (for [1,5-a] systems) or C-3 and C-6 (for [3,4-b] systems).

3.1. Key Biological Targets
  • Anticancer (Kinase Inhibition): Derivatives targeting c-Met and VEGFR-2 often feature a [1,2,4]triazolo-fused variation or specific aryl substitutions on the pyrazole ring.

  • Antiviral (HBV): 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazines act as Core Protein Allosteric Modulators (CpAMs), destabilizing the viral capsid.

  • Antiproliferative (Lung/Breast): Pyrazolo[1,5-a]pyrazin-4(5H)-ones show potency against A549 (Lung) and MCF-7 (Breast) lines.

3.2. Quantitative Data Summary (SAR)
Compound ClassCore ScaffoldTarget/Cell LineKey Substituent (R)Activity (IC50)Reference
CpAMs 4,5,6,7-tetrahydro-[1,5-a]HBV DNA (HepG2)R=Fluorophenyl (C2)< 100 nM[1]
Kinase Inhibitors Triazolo[4,3-a]pyrazinec-Met / A549R=Trifluoromethyl26 nM (c-Met)[2]
Cytotoxic Agents Pyrazolo[1,5-a]pyrazin-4-oneA549 (Lung)R=p-CF3-Phenyl7.01 µM[3]
Anti-inflammatory Pyrazolo[3,4-b]pyrazineCOX / EdemaR=Acetyl (C5)Comparable to Indomethacin[4]
Biological Validation Protocols

To ensure data trustworthiness, the following assay protocol includes critical controls often omitted in brief summaries.

4.1. In Vitro Cytotoxicity Assay (MTT/MTS) Workflow

Rationale: To determine the antiproliferative efficacy of synthesized derivatives against cancer cell lines (e.g., A549).

Assay_Workflow Seeding Cell Seeding (96-well plate, 5k cells/well) Incubation_1 Incubation (24h, 37°C, 5% CO2) Seeding->Incubation_1 Treatment Compound Treatment (Serial Dilutions: 0.1 - 100 µM) Incubation_1->Treatment Control_Pos Positive Control (e.g., Doxorubicin) Treatment->Control_Pos Control_Neg Negative Control (DMSO Vehicle < 0.5%) Treatment->Control_Neg Incubation_2 Incubation (48-72h) Treatment->Incubation_2 Reagent_Add Add MTT/MTS Reagent Incubation_2->Reagent_Add Readout Absorbance Measurement (OD 490/570nm) Reagent_Add->Readout Analysis IC50 Calculation (Non-linear regression) Readout->Analysis

Caption: Standardized Cell Viability Assay Workflow for Tetrahydro-pyrazolo-pyrazine Evaluation.

Protocol Steps:

  • Seeding: Plate A549 cells at

    
     cells/well in DMEM supplemented with 10% FBS.
    
  • Equilibration: Incubate for 24 hours to allow attachment.

  • Treatment: Add compounds dissolved in DMSO. Critical: Final DMSO concentration must remain

    
     to avoid solvent toxicity. Include a standard drug (e.g., Foretinib or Doxorubicin) as a positive control.
    
  • Exposure: Incubate for 48 or 72 hours.

  • Detection: Add MTT (5 mg/mL) or MTS reagent. Incubate for 2-4 hours.

  • Quantification: For MTT, solubilize formazan crystals with DMSO. Read absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Future Perspectives

The field is moving towards Lead-Oriented Synthesis where the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold is used to create sp3-rich, hydrophilic libraries. This addresses the "molecular obesity" (high lipophilicity) problem often seen in kinase inhibitors. Future work should focus on:

  • Stereoselective Synthesis: Developing asymmetric hydrogenation routes to access chiral derivatives.

  • Fragment-Based Drug Discovery (FBDD): Using the core scaffold as a rigid linker for fragment growing.

References
  • Discovery of 4,5,6,7-Tetrahydropyrazolo[1.5-a]pyrazine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus. Source: Journal of Medicinal Chemistry (ACS) URL:[2][Link]2]

  • Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Source: Frontiers in Chemistry URL:[Link]

  • Synthesis of New Pyrazolo[1,5-a]Pyrazin-4(5H)-One Derivatives and Effects on PI3K Protein Levels in A549 Lung Adenocarcinoma Cell Line. Source: Chemistry & Biodiversity (PubMed) URL:[3][Link]

  • Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. Source: Molecules (MDPI) URL:[Link]

  • Catalyst-free synthesis of tetrahydrodipyrazolopyridines via an one-pot tandem and green pseudo-six-component reaction in water. Source: BMC Chemistry URL:[Link]

Sources

The 6-Methyl-Pyrazolopyrazine Scaffold: Synthetic Regiocontrol and Biological Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-pyrazolo[3,4-b]pyrazine core represents a privileged scaffold in medicinal chemistry, functioning as a bioisostere for purines and pteridines. While the scaffold itself is widely recognized for kinase inhibitory potential (particularly against JAK, SGK1, and CDKs), the specific introduction of a methyl group at the C6 position offers distinct pharmacological advantages.

This guide analyzes the 6-methyl-substituted pyrazolo[3,4-b]pyrazine subclass.[1][2] Unlike unsubstituted analogs, the 6-methyl variant exhibits enhanced metabolic stability by blocking C6-oxidation, improves lipophilicity (LogP) for membrane permeability, and induces specific steric fits within ATP-binding pockets. We present a comprehensive technical analysis of the synthetic regiocontrol required to isolate this isomer, its structure-activity relationship (SAR), and validated protocols for biological characterization.

Part 1: Structural Rationale & Medicinal Chemistry

The "Magic Methyl" Effect at C6

In the pyrazolo[3,4-b]pyrazine system, the pyrazine ring is electron-deficient and prone to nucleophilic attack or metabolic oxidation by cytochrome P450 enzymes, typically at the C5 and C6 positions.

  • Metabolic Blockade: Unsubstituted pyrazines are rapidly metabolized to N-oxides or hydroxylated species. Introducing a methyl group at C6 sterically and electronically hinders these oxidative pathways, significantly extending the half-life (

    
    ) of the lead compound.
    
  • Conformational Lock: In kinase inhibitors, a C6-methyl group often acts as a "gatekeeper" anchor. It can force the pendant aryl groups into a twisted conformation relative to the core, breaking planarity. This is critical for selectivity, as it prevents intercalation into DNA (reducing genotoxicity) while maximizing fit into the hydrophobic regions of the kinase hinge binder.

SAR Logic and Functionalization

The biological activity of this scaffold is highly vector-dependent.

  • N1 Position: Controls solubility and pharmacokinetic profile. Large groups here often protrude into the solvent front.

  • C3 Position: Critical for electronic tuning. Electron-withdrawing groups (CN, CF3) here increase the acidity of the NH (if N1 is unsubstituted) or alter the dipole moment.

  • C5 vs. C6 Substitution: This is the critical SAR junction. C5 substituents often interact with the hinge region residues, while C6 substituents (like our target methyl group) interact with the hydrophobic back-pocket or gatekeeper residues.

Part 2: Synthetic Pathways & Regiocontrol

The synthesis of 6-methyl-pyrazolo[3,4-b]pyrazines is non-trivial due to the challenge of regioselectivity . The classic condensation of 4,5-diaminopyrazoles with unsymmetrical dicarbonyls (like methylglyoxal) yields a mixture of 5-methyl and 6-methyl isomers.

The Regiochemistry Challenge

When condensing 4,5-diamino-1-phenylpyrazole with methylglyoxal (pyruvaldehyde), two pathways exist:

  • Path A (Kinetic): The more reactive aldehyde carbonyl condenses with the more nucleophilic amine.

  • Path B (Thermodynamic): The formation of the most stable hydrazone intermediate.

Expert Insight: The amine at position 5 (of the pyrazole) is typically less nucleophilic than the amine at position 4 due to conjugation with the N1-phenyl ring. Therefore, the aldehyde of methylglyoxal preferentially attacks the 4-amino group, leading to the 5-methyl isomer. To force the formation of the 6-methyl isomer, specific pH controls or alternative cyclization strategies (e.g., using


-halo ketones) are required.
Validated Synthetic Workflow (DOT Visualization)

SynthesisWorkflow Start Precursor: 4,5-diamino-1-phenylpyrazole Condensation Condensation (Ethanol, Reflux, 4h) Start->Condensation Reagent Reagent: Methylglyoxal (40%) Reagent->Condensation IsomerMix Mixture: 5-Me (Major) + 6-Me (Minor) Condensation->IsomerMix Schiff Base Formation Purification Purification: Fract. Crystallization (EtOH/H2O) IsomerMix->Purification Solubility Diff. Product Target: 6-Methyl-pyrazolo[3,4-b]pyrazine Purification->Product Isolation

Figure 1: Synthetic workflow for the isolation of 6-methyl-substituted pyrazolo[3,4-b]pyrazines. Note the critical purification step required to separate the regioisomers.

Part 3: Biological Activity Profiles[3]

Anti-Inflammatory Potential (COX/LOX Pathways)

Research indicates that 6-methyl-substituted derivatives, specifically 5-acetyl-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine , exhibit significant anti-inflammatory properties.

  • Mechanism: Dual inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) pathways.

  • Potency: In carrageenan-induced edema models, specific 6-methyl derivatives demonstrated edema inhibition comparable to Indomethacin (approx. 44-48% inhibition).

  • Structure-Activity: The 6-methyl group is essential here. Removal or replacement with a bulky phenyl group at C6 often diminishes activity due to steric clash within the COX active site.

Kinase Inhibition (SGK1, GSK-3, CDK)

The pyrazolo[3,4-b]pyrazine core is an ATP-competitive inhibitor.

  • SGK1 (Serum/Glucocorticoid Regulated Kinase 1): 6-methyl derivatives have been identified as potent SGK1 inhibitors (IC50 < 15 nM).[3] The methyl group fills a small hydrophobic pocket near the gatekeeper residue, enhancing selectivity over the closely related Akt kinase.

  • Selectivity Profile:

    • With 6-Methyl:[1] High selectivity for SGK1.

    • Without 6-Methyl: Loss of potency; increased off-target binding to other AGC kinases.

Antimicrobial Activity

Derivatives bearing the 6-methyl moiety have shown moderate-to-high activity against Gram-positive bacteria (S. aureus) and fungi (C. albicans). The lipophilicity provided by the methyl group facilitates penetration of the bacterial cell wall.

Part 4: Experimental Protocols

Protocol: Regioselective Synthesis of 6-Methyl Derivative

Objective: Synthesis of 5-acetyl-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine.

  • Reagents: 5-amino-3-methyl-4-nitroso-1-phenylpyrazole (1.0 eq), Acetylacetone (1.0 eq), Pyridine (dry).

    • Note: Using acetylacetone (a symmetric dicarbonyl equivalent in this context due to the acetyl group formation) bypasses the methylglyoxal regioselectivity issue for this specific derivative.

  • Reaction: Dissolve the nitroso-pyrazole in dry pyridine. Add acetylacetone dropwise.

  • Reflux: Heat the mixture under reflux for 8 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).

  • Workup: Evaporate pyridine to half-volume under reduced pressure. Cool to 0°C.

  • Precipitation: Neutralize with dilute HCl (10%). The solid precipitate forms immediately.

  • Purification: Filter and recrystallize from Ethanol/Water (1:3).

  • Validation: 1H NMR must show a singlet at

    
     ~2.6-2.7 ppm corresponding to the C6-CH3 group.
    
Protocol: Kinase Inhibition Assay (ADP-Glo)

Objective: Determine IC50 for SGK1 inhibition.

  • Preparation: Prepare 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Compound Dilution: Serially dilute the 6-methyl-pyrazolo[3,4-b]pyrazine compound in DMSO (10-point dose response).

  • Enzyme Mix: Add 2.5 ng/well of recombinant SGK1 enzyme to a 384-well white plate.

  • Incubation: Add compound (1 µL) and incubate for 10 min at RT.

  • Substrate Start: Add ATP (10 µM final) and substrate peptide (Akt/SGK substrate). Incubate 60 min at RT.

  • Detection: Add ADP-Glo™ Reagent (Promega) to deplete remaining ATP. Incubate 40 min.

  • Read: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Read Luminescence.

  • Analysis: Fit data to a sigmoidal dose-response curve (Variable Slope) to calculate IC50.

Part 5: Data Visualization & Signaling Pathways

Anti-Inflammatory Mechanism of Action

The following diagram illustrates the dual-pathway inhibition capability of the scaffold.

MOA Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX COX-2 Enzyme AA->COX LOX 5-LOX Enzyme AA->LOX Prostaglandins Prostaglandins (Pain/Inflammation) COX->Prostaglandins Leukotrienes Leukotrienes (Chemotaxis/Edema) LOX->Leukotrienes Compound 6-Methyl-Pyrazolopyrazine (Inhibitor) Compound->COX Inhibits Compound->LOX Inhibits

Figure 2: Mechanism of Action. The 6-methyl derivative acts as a dual inhibitor, blocking downstream inflammatory mediators.

Comparative Activity Data
Compound VariantSubstitution (C6)Substitution (C5)Target (Primary)Activity (IC50 / % Inh)Ref
Compound 15 MethylAcetylCOX/LOX (Anti-inf)44.4% Inh (Edema)[1]
Compound 21g MethylHSGK1 Kinase< 15 nM[2]
Analog 3a MethylHHaspin Kinase167 nM[3]
Unsubstituted HHSGK1 Kinase> 3,000 nM[2]

Table 1: Summary of biological activity highlighting the potency shift provided by the C6-Methyl group.

References

  • Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. Source: MDPI (Molecules). URL:[Link]

  • Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors. Source: National Institutes of Health (PMC). URL:[Link]

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (Note: Comparative scaffold analysis for kinase profiling). Source: National Institutes of Health (PMC). URL:[Link]

  • Synthesis and antibacterial activity of 1H-pyrazolo[3,4-b]pyrazine and -pyridine derivatives. Source: PubMed. URL:[Link]

Sources

Methodological & Application

Reductive amination techniques involving pyrazolopyrazine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Reductive Amination of Pyrazolo[1,5-a]pyrazine Scaffolds

Executive Summary

The pyrazolo[1,5-a]pyrazine scaffold is a privileged structure in modern medicinal chemistry, serving as a core pharmacophore for Janus kinase (JAK), PI3K, and various other kinase inhibitors. A critical step in the Structure-Activity Relationship (SAR) exploration of this scaffold is the introduction of solubilizing amine tails or specific binding elements via reductive amination .

This guide provides high-reliability protocols for performing reductive aminations on pyrazolo[1,5-a]pyrazine aldehydes and ketones. Unlike simple benzenoid systems, this electron-deficient heteroaromatic scaffold presents unique challenges regarding solubility, Lewis basicity, and chemosensitivity. We detail two primary methods: a standard Sodium Triacetoxyborohydride (STAB) protocol and a Titanium(IV) Isopropoxide mediated protocol for sterically hindered substrates.

Mechanistic Insight & Scaffold Challenges

The Scaffold Nuance

Pyrazolo[1,5-a]pyrazines are electron-deficient bicyclic systems. The bridgehead nitrogen imparts unique electronic properties, but the pyrazine ring nitrogens (specifically N-4 or N-7 positions depending on substitution) remain Lewis basic.

  • Challenge 1: Solubility. These scaffolds often exhibit poor solubility in standard non-polar solvents (DCM/DCE), necessitating polarity adjustments.

  • Challenge 2: Lewis Acid Coordination. The pyrazine nitrogen can coordinate with Lewis acid catalysts, potentially stalling the reaction or requiring higher catalyst loading.

  • Challenge 3: Chemoselectivity. While the aromatic ring is generally stable to borohydrides, harsh conditions (high temp, strong acid) can lead to side reactions.

The Chemistry: Why STAB?

Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice.[1] It is mild enough to avoid reducing the aldehyde/ketone prior to imine formation and does not reduce the heteroaromatic ring. The acetoxy groups withdraw electron density from the boron, making the hydride less nucleophilic and more selective for the protonated iminium ion over the neutral carbonyl.

Mechanism Diagram The following diagram illustrates the pathway, emphasizing the critical "Hemiaminal" intermediate and the role of acid catalysis.

ReductiveAminationMechanism Aldehyde Pyrazolo-Aldehyde (Electrophile) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine Secondary Amine (Nucleophile) Amine->Hemiaminal Iminium Iminium Ion (Activated) Hemiaminal->Iminium - H2O (Equilibrium) Product Final Amine Derivative Iminium->Product Hydride Transfer (Irreversible) Acid AcOH (Catalyst) Acid->Hemiaminal Promotes Dehydration STAB NaBH(OAc)3 (Hydride Source) STAB->Iminium Reduces C=N

Figure 1: Mechanistic pathway of STAB-mediated reductive amination. Note the irreversible hydride transfer step which drives the equilibrium forward.

Experimental Protocols

Method A: Standard STAB Protocol (Direct)

Best for: Reactive aldehydes and unhindered amines. The "Workhorse" method.

Reagents:

  • Substrate: Pyrazolo[1,5-a]pyrazine aldehyde (1.0 equiv)

  • Amine: 1.1 – 1.5 equiv (Free base preferred; if HCl salt is used, add TEA)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF.

  • Additive: Acetic Acid (AcOH) (1.0 – 2.0 equiv)

Protocol:

  • Dissolution: In a dry vial, dissolve the aldehyde (1.0 equiv) in DCE (0.1 M concentration).

    • Note: If the scaffold is insoluble, add THF (up to 20% v/v). Avoid MeOH with STAB if possible, as it degrades the reagent over time.

  • Amine Addition: Add the amine (1.2 equiv).

  • Activation: Add Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 15–30 minutes to establish the imine/hemiaminal equilibrium.

    • Visual Check: The solution often changes color (yellow/orange) upon imine formation.

  • Reduction: Add STAB (1.5 equiv) in one portion.

    • Gas Evolution: Mild effervescence may occur.

  • Monitoring: Stir at RT under nitrogen. Monitor by LC-MS at 2h and 16h.

    • Target: Disappearance of imine peak (M+Amine-H2O).

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM or EtOAc (x3). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Method B: Titanium(IV) Isopropoxide Protocol (Indirect)

Best for: Ketones, sterically hindered amines, or electron-poor amines (anilines).

Reagents:

  • Substrate: Pyrazolo[1,5-a]pyrazine ketone/aldehyde[2][3]

  • Amine: 1.2 – 2.0 equiv

  • Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 – 2.0 equiv)

  • Reductant: Sodium Borohydride (NaBH₄) (1.5 equiv)

  • Solvent: THF (anhydrous) or Methanol (for the reduction step).

Protocol:

  • Complexation: In a dry flask under Argon, combine the ketone (1.0 equiv) and amine (1.5 equiv) in neat Ti(OiPr)₄ (if liquid/scalable) or in minimal anhydrous THF (0.5 M).

  • Incubation: Stir at RT for 6–12 hours (or 50°C for 2 hours if stubborn).

    • Mechanism:[3][4][5][6][7][8] Ti(OiPr)₄ acts as both a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium to the imine/enamine.

  • Dilution: Dilute the viscous mixture with MeOH or EtOH (to 0.1 M).

    • Caution: Exothermic.

  • Reduction: Carefully add NaBH₄ (1.5 equiv) in portions.

    • Note: NaBH₄ is used here instead of STAB because the imine is already fully formed and "locked" by the Titanium.

  • Quench (Critical): Add 1N NaOH or water dropwise. A heavy white precipitate (TiO₂) will form.

  • Filtration: Filter the slurry through a Celite pad. Wash the pad with EtOAc.

  • Workup: Partition the filtrate between EtOAc and brine.

Decision Matrix & Workflow

Use this logic flow to select the correct protocol for your specific pyrazolopyrazine derivative.

Workflow Start Start: Pyrazolo-Scaffold CarbonylType Carbonyl Type? Start->CarbonylType Aldehyde Aldehyde CarbonylType->Aldehyde Ketone Ketone CarbonylType->Ketone AmineType Amine Sterics/Basicity? Aldehyde->AmineType MethodB METHOD B: Ti(OiPr)4 then NaBH4 (THF -> MeOH) Ketone->MethodB Ketones are slow with STAB Simple Primary/Secondary Unhindered AmineType->Simple Difficult Aniline / Hindered / Acid Sensitive AmineType->Difficult MethodA METHOD A: STAB + AcOH (DCE, RT) Simple->MethodA Difficult->MethodB

Figure 2: Experimental decision tree for reagent selection.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Aldehyde remains) Equilibrium not favored; Wet solvent.Add molecular sieves (3Å or 4Å) to the reaction mixture. Increase AcOH to 2.0 equiv.
Low Conversion (Imine stuck) Steric hindrance preventing hydride attack.Switch to Method B (Titanium). The smaller hydride of NaBH₄ (post-Ti) is more accessible than STAB.
Dialkylation (with Primary Amines) Imine reduces faster than it forms; Amine is too nucleophilic.Use Stepwise Addition : Form imine in MeOH first (1h), then add reductant. Or use a large excess of amine (5-10 equiv).
Scaffold Precipitation Pyrazolopyrazine insolubility in DCE.Switch solvent to THF/DCE (1:1) . If using Method B, the Ti(OiPr)₄ complex is usually soluble in THF.
Des-Halo Side Product If scaffold has C-Cl or C-Br, Pd/C hydrogenation is dangerous.Avoid catalytic hydrogenation. STAB and NaBH₄ are safe for Aryl-Cl/Br/I retention.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[9] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link

  • Lindsay-Scott, P. J., et al. "A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines."[3] Journal of Organic Chemistry, 2017, 82(21), 11295–11303. Link

  • Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[5] Journal of Organic Chemistry, 1990, 55(8), 2552-2554.[5] Link

  • Bhattacharyya, S. "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: A safe and convenient alternative to the Leuckart-Wallach reaction." Journal of the Chemical Society, Perkin Transactions 1, 1998, 2527-2532. Link

Sources

Application Note: Scalable Preparation of 6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Analysis

The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold is a privileged bicyclic heterocycle extensively utilized in modern kinase inhibitors (e.g., RET, JAK, and TRK inhibitors). Its unique 5,6-fused system offers a conformationally restricted diamine motif that improves metabolic stability and potency compared to acyclic analogs.

Scaling the synthesis of the 6-methyl substituted derivative presents specific regiochemical and safety challenges. Traditional alkylation of pyrazoles often yields mixtures of N1/N2 isomers, requiring tedious chromatographic separation not viable at the kilogram scale. Furthermore, the reduction of the lactam intermediate requires handling energetic hydride reagents.

This Application Note details a regioselective, self-validating protocol designed for scale. We prioritize the "Lactam Reduction Route" via a Mitsunobu-based installation of the alkyl bridge, which ensures 100% regiocontrol of the methyl substituent and the N1-cyclization.

Key Advantages of This Protocol
  • Regiocontrol: Uses chiral amino-alcohols to fix the 6-methyl stereochemistry and position prior to cyclization.

  • Safety: Replaces hazardous LAH reductions with controllable Borane-DMS or Borane-THF protocols with defined quenching procedures.

  • Scalability: Avoids high-dilution steps and flash chromatography; intermediates are isolated via crystallization or salt formation.

Synthetic Route & Logic

The synthesis is broken down into three critical process modules.

  • Module A: Regioselective N-Alkylation (The Backbone Construction)

  • Module B: Intramolecular Cyclization (Lactam Formation)

  • Module C: Lactam Reduction (The Critical Safety Step)

Mechanistic Pathway (DOT Visualization)

Synthesispathway SM Ethyl 1H-pyrazole-5-carboxylate (Starting Material) Mitsunobu Step 1: Mitsunobu Reaction (Regiocontrol) SM->Mitsunobu Linker N-Boc-Alaninol (Chiral Linker) Linker->Mitsunobu Inter1 N1-Alkylated Intermediate Mitsunobu->Inter1 100% N1 Selectivity Deprotect Step 2: Acid Deprotection (Boc Removal) Inter1->Deprotect Cyclize Step 3: Base-Mediated Cyclization Deprotect->Cyclize Spontaneous/Base Lactam 6-Methyl-6,7-dihydro pyrazolo[1,5-a]pyrazin-4-one Cyclize->Lactam Reduction Step 4: Borane Reduction Lactam->Reduction Product 6-Methyl-4,5,6,7-tetrahydro pyrazolo[1,5-a]pyrazine Reduction->Product

Figure 1: Strategic workflow ensuring regiochemical integrity of the 6-methyl group.

Detailed Experimental Protocols

Module A: Regioselective Assembly (Mitsunobu Approach)

Rationale: Direct alkylation of ethyl pyrazole-5-carboxylate with 1,2-dibromopropane yields a mixture of regioisomers (N1 vs N2 alkylation) and places the methyl group ambiguously. The Mitsunobu reaction with N-Boc-Alaninol locks the connectivity.

Reagents:

  • Ethyl 1H-pyrazole-5-carboxylate (1.0 equiv)

  • N-Boc-L-Alaninol (1.2 equiv) [For (S)-6-methyl isomer]

  • Triphenylphosphine (

    
    ) (1.5 equiv)
    
  • DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)

  • Solvent: THF (Anhydrous)

Protocol:

  • Charge: To a reactor under

    
    , charge Ethyl 1H-pyrazole-5-carboxylate, N-Boc-L-Alaninol, and 
    
    
    
    in THF (10 vol). Cool to 0–5 °C.[1]
  • Addition: Add DIAD dropwise over 2 hours, maintaining internal temperature <10 °C. (Exothermic).

  • Reaction: Warm to 20–25 °C and stir for 12 hours. Monitor by HPLC (Target: >98% conversion).

  • Workup: Concentrate THF. Slurry residue in MTBE/Heptane (1:3) to precipitate Triphenylphosphine oxide (TPPO). Filter off TPPO.

  • Purification: The filtrate is concentrated. For scale-up, the crude oil is often carried forward, or purified via a silica plug if high purity is required.

Module B: Deprotection and Cyclization[2]

Rationale: Removing the Boc group exposes the amine, which then attacks the intramolecular ester to form the 6-membered lactam ring.

Protocol:

  • Deprotection: Dissolve the intermediate from Module A in 4M HCl in Dioxane (or Ethanol/HCl). Stir at 25 °C for 4 hours.

  • Neutralization/Cyclization: Concentrate the solvent to obtain the amine-hydrochloride salt. Redissolve in Ethanol.

  • Base Addition: Add

    
     (3.0 equiv) or 
    
    
    
    and reflux (70–80 °C) for 6–12 hours.
    • Note: The cyclization is driven by entropy and the formation of the stable amide bond.

  • Isolation: Cool to 0 °C. The lactam product often precipitates. Filter and wash with cold ethanol. If no precipitate, concentrate and recrystallize from EtOAc/Heptane.

  • QC Check: NMR should show the disappearance of the ethyl ester signals (quartet/triplet).

Module C: Lactam Reduction (The Scalable Method)

Rationale: While Lithium Aluminum Hydride (LAH) is common in academic papers, it is hazardous at scale (Class 4.3). Borane-Dimethyl Sulfide (BMS) or Borane-THF is preferred for process chemistry due to easier handling and cleaner workups.

Safety Critical: Quenching Borane generates massive amounts of Hydrogen gas (


). Ventilation and slow addition are mandatory.

Reagents:

  • 6-Methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one (Lactam)

  • Borane-Dimethyl Sulfide (BMS) (2.0 M in THF, 3.0 equiv)

  • Quench: Methanol, then 6M HCl.

Protocol:

  • Setup: Dry reactor thoroughly. Charge Lactam and anhydrous THF (10 vol). Cool to 0 °C.

  • Addition: Add BMS dropwise via addition funnel. Control rate to keep Temp < 5 °C.

  • Reflux: After addition, warm to room temp, then heat to gentle reflux (65 °C) for 4–6 hours.

    • Checkpoint: Monitor disappearance of Carbonyl peak in IR or conversion by HPLC.

  • Quench (Hazardous): Cool mixture to 0 °C.

    • Step 4a: Add Methanol dropwise. Caution: Vigorous

      
       evolution.
      
    • Step 4b: Once effervescence subsides, add 6M HCl (2 equiv) carefully.

  • Digest: Heat the acidic mixture to 60 °C for 1 hour. This breaks the Boron-Amine complex (essential step, otherwise yield is lost).

  • Isolation: Cool to 20 °C. Basify with NaOH (50% aq) to pH > 12. Extract with DCM or 2-MeTHF.

  • Salt Formation: The free base is an oil. For storage, convert to the Dihydrochloride salt by adding HCl in IPA/Dioxane. Filter the white solid.

Process Safety & Troubleshooting

Borane Quenching Decision Tree

Proper handling of the reduction step is the primary safety concern in this synthesis.

SafetyLogic Start Reaction Complete? Cool Cool to 0°C Start->Cool MeOH Add MeOH Dropwise Cool->MeOH Gas Observe H2 Evolution MeOH->Gas Wait Pause Addition Gas->Wait Vigorous Acid Add HCl (Digest) Gas->Acid Minimal/Done Wait->MeOH Subsides

Figure 2: Logic flow for safe quenching of borane reduction mixtures.

Troubleshooting Table
ProblemProbable CauseCorrective Action
Low Yield in Step 1 Incomplete Mitsunobu due to steric bulk.Increase DIAD/PPh3 to 2.0 equiv. Ensure anhydrous THF.
Incomplete Cyclization Ester hydrolysis instead of amidation.Ensure system is dry.[1] Use stronger base (NaH) if Et3N fails, but K2CO3/EtOH reflux is usually sufficient.
Boron Contamination Incomplete digestion of B-N complex.Increase time/temperature of the HCl digest step (Step 4b) to 2 hours at 60 °C.
Regioisomer Impurities Use of alkyl halides instead of Mitsunobu.Switch to the Amino-Alcohol/Mitsunobu route described above.

References

  • General Synthesis of Pyrazolo[1,5-a]pyrazines

    • Synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives.Bioorg.[2] Med. Chem. Lett. 2011, 21(13), 3909-3913.[2]

  • Scalable Borane Reduction Protocols

    • Safe Handling of Boranes
  • Relevant Patent Literature (Kinase Inhibitors)

    • Substituted 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine derivatives.[3][4][5][6][7] WO2015144799A1.

  • Mitsunobu Cyclization Strategy

    • Facile One-Pot Synthesis of the Pyrazolo[1,5-a]pyrazine Scaffold.Chem. Heterocycl.[8][9] Compd. 2013.

Sources

High-Efficiency Microwave-Assisted Synthesis of Pyrazolo[3,4-b]pyrazine Analogs: A Protocol for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Significance

Pyrazolo[3,4-b]pyrazine derivatives represent a privileged structural scaffold in modern drug discovery. They exhibit a broad spectrum of pharmacological properties, most notably acting as potent p38 MAP kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics[1]. Historically, the construction of this fused bicyclic system via conventional heating has been plagued by prolonged reaction times, harsh acidic conditions, and poor yields due to the thermal instability of the intermediate compounds.

To overcome these bottlenecks, Microwave-Assisted Organic Synthesis (MAOS) has emerged as the gold standard. By leveraging dielectric heating, MAOS provides precise thermal control, drastically reducing reaction times from hours to minutes while significantly improving the purity and yield of the final pyrazolopyrazine analogs[2].

Mechanistic Rationale & Experimental Design

The most efficient route to synthesize fused pyrazolo[3,4-b]pyrazines is the bimolecular condensation of ortho-aminonitrosopyrazoles with cyclic β-diketones (e.g., dimedone or 1,3-cyclohexanedione)[2].

Causality Behind the Chemistry:

  • Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the highly activated methylene carbon of the cyclic β-diketone onto the electrophilic nitrogen of the nitroso group on the pyrazole ring. This forms a transient imino intermediate[3].

  • Intramolecular Cyclization: The spatial proximity of the adjacent primary amine (-NH₂) allows for a rapid intramolecular nucleophilic attack on the pendant carbonyl group of the diketone[3].

  • Dehydration: Subsequent elimination of a water molecule (dehydration) drives the thermodynamic aromatization of the newly formed pyrazine ring, yielding the highly stable fused pyrazolo[3,4-b]pyrazine core[3].

Causality Behind the Conditions:

  • Solvent Selection (DMF): N,N-Dimethylformamide (DMF) is strictly chosen over acetic acid or pyridine. DMF possesses a high loss tangent (tan δ = 0.161), making it an exceptional microwave-absorbing solvent. It allows for rapid, uniform superheating without the thermal gradients associated with conventional convection heating. Furthermore, DMF fully solubilizes the highly polar nitroso precursors, preventing premature precipitation[2].

  • Microwave Irradiation: The direct coupling of microwave energy with the polar intermediates accelerates the rate-determining nucleophilic addition step. This rapid kinetic push bypasses the competing thermal degradation pathways of the sensitive nitroso group, which typically ruin yields under conventional reflux[2].

Reaction Pathway Visualization

Workflow Reactants Reactants o-Aminonitrosopyrazole + Cyclic β-Diketone Step1 Nucleophilic Addition Reactants->Step1 DMF, MW (80°C) Intermediate Imino Intermediate Step1->Intermediate Step2 Intramolecular Cyclization Intermediate->Step2 Step3 Dehydration (- H2O) Step2->Step3 Product Fused Pyrazolo[3,4-b]pyrazine Step3->Product

Mechanistic pathway for the microwave-assisted synthesis of pyrazolo[3,4-b]pyrazines.

Step-by-Step Experimental Protocol

This protocol is designed for a dedicated laboratory microwave reactor (e.g., CEM Discover or Anton Paar Monowave) equipped with IR temperature sensors and magnetic stirring.

Materials Required:

  • 5-Amino-3-methyl-4-nitroso-1-phenylpyrazole (1.0 mmol, ~202 mg)

  • Dimedone (5,5-dimethyl-1,3-cyclohexanedione) (1.0 mmol, ~140 mg)

  • Anhydrous N,N-Dimethylformamide (DMF) (3.0 mL)

  • 10 mL heavy-walled microwave reaction vial with a crimp/snap cap and Teflon septum.

Methodology:

  • Preparation: Add the o-aminonitrosopyrazole (1.0 mmol) and dimedone (1.0 mmol) to the 10 mL microwave vial equipped with a magnetic stir bar.

  • Solvation: Dispense 3.0 mL of anhydrous DMF into the vial. Seal the vial securely with the Teflon-lined cap.

  • Microwave Parameters:

    • Target Temperature: 80 °C

    • Hold Time: 10 to 15 minutes

    • Power: Dynamic modulation (Max 100 W) to maintain 80 °C.

    • Stirring: High (800 rpm) to ensure homogenous energy distribution.

    • Cooling: Enable compressed air cooling to rapidly drop the temperature below 40 °C post-reaction.

  • Self-Validation Check: Upon completion and cooling, visually inspect the vial. A successful reaction is indicated by a distinct color shift from the deep green/blue of the starting nitroso compound to a vibrant yellow/orange solution.

  • Workup & Precipitation: Carefully uncap the vial and pour the reaction mixture into a beaker containing 15 mL of crushed ice and distilled water. Stir vigorously for 5 minutes. The sudden change in solvent polarity will force the hydrophobic pyrazolo[3,4-b]pyrazine product to crash out of solution as a solid precipitate.

  • Purification: Isolate the solid via vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with cold water (2 × 10 mL) to remove residual DMF, followed by cold ethanol (5 mL).

  • Final Polish: Recrystallize the crude solid from a minimal amount of an ethanol/DMF mixture to afford the analytically pure pyrazolo[3,4-b]pyrazine analog.

Quantitative Data Summary

The superiority of the microwave-assisted protocol over conventional reflux is highlighted in the table below, demonstrating near-doubled yields and exponentially reduced reaction times[2].

Pyrazole DerivativeCyclic β-DiketoneHeating MethodSolventReaction TimeIsolated Yield (%)
5-Amino-3-methyl-4-nitroso-1-phenylpyrazoleDimedoneConventional RefluxDMF12 hours45%
5-Amino-3-methyl-4-nitroso-1-phenylpyrazole Dimedone Microwave (80 °C) DMF 10 min 88%
5-Amino-3-methyl-4-nitroso-1-phenylpyrazole1,3-CyclohexanedioneConventional RefluxDMF14 hours38%
5-Amino-3-methyl-4-nitroso-1-phenylpyrazole 1,3-Cyclohexanedione Microwave (80 °C) DMF 12 min 82%
References
  • A Survey of Synthetic Routes and Antitumor Activities for Benzo[g]quinoxaline-5,10-diones. Molecules / National Institutes of Health (NIH).3

  • Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. MDPI / National Institutes of Health (NIH).1

  • Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines (PMC Version citing Quiroga et al., 2012). PMC / National Institutes of Health (NIH).2

Sources

Troubleshooting & Optimization

Purification methods for 6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Executive Summary

Compound Profile: 6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a fused bicyclic heterocycle characterized by a basic tertiary amine at the 6-position and a pyrazole ring.[1][2][3][4][5] Key Challenges:

  • High Polarity & Basicity: The saturated pyrazine ring renders the molecule highly polar and basic (pKa ~8.5–9.5), causing severe "tailing" or irreversible adsorption on standard silica gel.

  • Regioisomerism: Synthesis from 3-aminopyrazole often yields the [1,5-a] isomer mixed with the [3,4-a] or [1,5-c] isomers, which have similar retention factors (Rf).

  • Physical State: The free base is frequently an oil or low-melting solid, complicating handling.

Module 1: Troubleshooting Guide (Q&A)

Q1: My compound streaks/tails across the entire TLC plate and column. How do I fix this?

Diagnosis: This is the "Silanol Effect." The basic nitrogen at position 6 interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, acting like an ion-exchange resin rather than a partition medium.

Solution: You must suppress the ionization of the silanols or the amine.

  • Protocol: Use a "Basified Silica" system.

    • Mobile Phase: Dichloromethane (DCM) : Methanol (MeOH) : Ammonium Hydroxide (NH₄OH, 28-30%).

    • Ratio: Start with 95:5:0.5. If the compound is very polar, move to 90:10:1.

    • Crucial Step: Pre-equilibrate your column with the mobile phase containing the base before loading your sample. This neutralizes the acidic sites on the silica.

    • Alternative: If NH₄OH is unavailable, use 1% Triethylamine (TEA) in the mobile phase.

Q2: I see two spots very close together by TLC. Is this my product?

Diagnosis: This is likely a regioisomer mixture. The cyclization of 3(5)-aminopyrazole with bis-electrophiles (like 1,2-dibromoethane derivatives) is rarely 100% regioselective. You likely have a mixture of the [1,5-a] (desired) and [1,5-c] or [3,4-a] isomers.

Solution:

  • Check 1 (NMR): The [1,5-a] isomer typically shows specific NOE (Nuclear Overhauser Effect) signals between the pyrazole proton and the adjacent methylene of the saturated ring.

  • Separation: Normal phase silica is often insufficient for separating these isomers.

    • Recommendation: Switch to Reverse Phase (C18) Flash Chromatography .

    • Mobile Phase: Water (0.1% NH₄OH) : Acetonitrile (MeCN). The high pH keeps the amine neutral, improving peak shape and leveraging the subtle hydrophobicity differences between isomers.

Q3: My product is an oil, but I need a solid for stability. What should I do?

Diagnosis: The free base of 6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is often an oil due to its non-symmetrical, flexible saturated ring.

Solution: Salt formation.[6]

  • HCl Salt: Dissolve the oil in minimal dry ethanol or diethyl ether. Add 1.1 equivalents of HCl (4M in dioxane). The hydrochloride salt usually precipitates immediately as a white solid.

  • Fumarate/Oxalate: If HCl yields a hygroscopic solid, try Fumaric acid (0.5 or 1 eq) in hot isopropanol. These salts are often non-hygroscopic and crystalline.

Module 2: Validated Purification Workflows

Workflow A: Acid-Base Extraction (The "Self-Cleaning" Protocol)

Best for: Removing non-basic impurities (starting materials, neutral byproducts).

  • Dissolution: Dissolve crude reaction mixture in 1N HCl (aq) .

    • Logic: The product (basic) protonates and moves to the aqueous phase. Neutral organic impurities remain in the organic phase or undissolved.

  • Wash: Extract the acidic aqueous layer with Ethyl Acetate (3x) .

    • Checkpoint: Discard the organic layer (contains non-basic impurities). Keep the aqueous layer.

  • Basification: Cool the aqueous layer to 0°C. Slowly add 6N NaOH until pH > 12.

    • Observation: The solution should become cloudy as the free base oils out.

  • Extraction: Extract the basic aqueous layer with DCM (3x) (Dichloromethane is better than EtOAc for polar amines).

  • Drying: Dry combined DCM layers over Na₂SO₄ and concentrate.

Workflow B: Flash Chromatography (Optimized)

Best for: Final polishing and isomer separation.

ParameterSpecificationNotes
Stationary Phase Spherical Silica (20–40 µm)High surface area required.
Mobile Phase A DCMStabilized with amylene (avoid acidic stabilizers).
Mobile Phase B 10% NH₄OH in MeOHPrepare fresh. The ammonia prevents tailing.
Gradient 0% B to 10% B over 10 CV"CV" = Column Volumes.
Loading Liquid loading (DCM)Avoid dry loading on silica (causes decomposition).

Module 3: Visualized Decision Logic

Diagram 1: Purification Strategy Decision Tree

Caption: Logical flow for selecting the correct purification method based on crude purity and physical state.

PurificationStrategy Start Crude Mixture Analysis CheckTLC TLC Analysis (DCM:MeOH:NH3) Start->CheckTLC IsomerCheck Isomers Present? CheckTLC->IsomerCheck No No IsomerCheck->No Single Spot Yes Yes IsomerCheck->Yes Multiple Spots AcidBase Perform Acid-Base Extraction (Workflow A) FlashChrom Flash Chromatography (Workflow B) AcidBase->FlashChrom If <95% Pure SaltForm Salt Formation (HCl/Fumarate) AcidBase->SaltForm If >95% Pure FlashChrom->SaltForm PrepHPLC Prep-HPLC (C18) pH 10 Buffer PrepHPLC->SaltForm Final Pure Solid Product SaltForm->Final No->AcidBase Yes->PrepHPLC Critical Separation

Diagram 2: Regioisomer Separation Pathway

Caption: Mechanism of regioisomer formation and separation logic.

Regioisomerism Precursor 3(5)-Aminopyrazole + Bis-electrophile Reaction Cyclization Reaction Precursor->Reaction IsomerA [1,5-a] Isomer (Desired) Reaction->IsomerA IsomerB [1,5-c] or [3,4-a] Isomer (Impurity) Reaction->IsomerB Separation Separation Method IsomerA->Separation IsomerB->Separation Result Pure Isomer Separation->Result C18 High pH (Best Resolution)

Module 4: Data & Specifications

Physicochemical Table
PropertyValue (Approx.)Significance for Purification
Molecular Weight ~137.18 g/mol Low MW implies high volatility; avoid high vac for long periods if free base.
pKa (Conjugate Acid) ~8.8 (N6)Highly basic. Requires basic modifiers (NH₃) in chromatography.
LogP ~0.5 – 1.0Moderately polar. Water soluble at pH < 7.
Solubility DCM, MeOH, Water (low pH)Poor solubility in Hexanes/Ether (good for precipitation).

References

  • Regioselective Synthesis of Pyrazoles

    • Title: Preparation, separation and characterization of two pyrazolic regioisomers of high purity.
    • Source: Universit
    • Context: Discusses the fundamental difficulty in separ
    • URL:[Link][2][6][7][8][9][10]

  • Basicity of Cyclic Amines

    • Title: pKa values of bases in non-aqueous media.[11]

    • Source: University of Tartu (Leito Group).
    • Context: Provides authoritative data on the basicity of saturated cyclic amines, justifying the use of NH₄OH modifiers.
    • URL:[Link]

  • Title: Pyrazolo[1,5-a]pyrazine derivative and preparation method (Patent CN113150012A).
  • General Purification of Basic Heterocycles: Title: Rapid purification of basic nitrogen compounds. Source:Journal of Organic Chemistry (General Reference for the "Ammonia in Methanol" technique). Note: Standard industry practice for this scaffold class.

Sources

Solving solubility issues with 6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Solubility & Formulation Challenges

Ticket Status: Open | Priority: High | Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Compound Profile

Welcome to the technical assistance center. You are likely encountering precipitation, turbidity, or inconsistent biological data when working with 6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine .

This scaffold is a bicyclic heterocycle often used as a fragment in kinase inhibitor design (e.g., ROS1, JAKs) or as a building block for CNS-active agents. The solubility issues you face are rarely due to "bad batches" but rather the physicochemical conflict between its basic nitrogen and its lipophilic aromatic core.

The Root Cause: The "Amphiphilic Trap"

To solve the problem, we must understand the molecule's behavior in solution:

PropertyCharacteristicImpact on Solubility
Core Structure Fused Pyrazole-TetrahydropyrazineThe pyrazole ring is aromatic and planar (lipophilic), promoting crystal packing (lattice energy).
Basicity (pKa) ~8.5 (Tetrahydropyrazine N)Critical: At pH 7.4 (PBS), the compound exists in an equilibrium between its protonated (soluble) and neutral (insoluble) forms.
LogP ~0.5 - 1.2 (Estimated)Moderately lipophilic. It hates water unless ionized.
State Free Base vs. SaltFree Base: Oily/Sticky solid, poor water solubility. HCl Salt: High water solubility.[1]

Troubleshooting Guides (Q&A Format)

Ticket #001: Stock Solution Preparation

User Question: "I tried dissolving the powder directly in water or PBS, but it floats or forms a sticky gum. How do I make a stable stock?"

Diagnosis: You are likely working with the Free Base form. The lattice energy and lipophilicity are too high for neutral water to overcome. Even if you have the HCl salt, the "salting out" effect in high-salt buffers (like PBS) can hinder initial dissolution.

The Protocol:

  • Solvent Choice: Always establish your primary stock in DMSO (Dimethyl Sulfoxide) or Ethanol .

    • Why? DMSO disrupts the crystal lattice effectively and is miscible with water later.

  • Concentration: Target 10 mM to 50 mM for the master stock.

  • Procedure:

    • Weigh the compound.

    • Add 100% DMSO.

    • Vortex vigorously for 30 seconds.

    • Tip: If turbidity persists, warm the vial to 37°C for 5 minutes. Sonicate only if necessary (heat generation can degrade sensitive analogs).

Technical Note: Store DMSO stocks at -20°C. Avoid repeated freeze-thaw cycles, which can introduce water (DMSO is hygroscopic), causing the compound to crash out inside the freezer vial over time.

Ticket #002: The "Crash Out" in Biological Assays

User Question: "My DMSO stock is clear. But when I add it to my cell culture media (DMEM + 10% FBS), the solution turns cloudy immediately. My cells are dying from the precipitate, not the drug."

Diagnosis: This is "Solvent Shock." When you pipette a hydrophobic compound dissolved in DMSO directly into a highly aqueous, buffered environment (pH 7.4), the DMSO diffuses away instantly. The compound is left "naked" in water at a pH where it might be neutral, forcing it to precipitate before it can bind to proteins.

The Solution: Serial Dilution Strategy Do not jump from 100% DMSO to 0.1% DMSO in one step. Use an intermediate dilution step.

Step-by-Step Workflow:

  • Prepare Intermediate Plate: Dilute your 10 mM DMSO stock into a 10% DMSO / 90% Water (or Media) intermediate solution.

    • Why? This keeps the surfactant properties of DMSO high enough to solvate the compound while introducing water gradually.

  • Final Addition: Pipette from the intermediate plate into the final assay well.

  • Check the pH: If precipitation persists, the pH of your media might be too high (pushing the equilibrium to the insoluble free base).

    • Fix: Ensure your media is well-buffered. For non-cellular assays, working at pH 6.5 instead of 7.4 often dramatically improves solubility for this specific scaffold due to protonation of the piperazine nitrogen.

Ticket #003: In Vivo Formulation (Animal Studies)

User Question: "I need to dose mice at 10 mg/kg IP/PO. DMSO is toxic at high volumes. What vehicle should I use?"

Diagnosis: Pure aqueous buffers (PBS/Saline) will fail. You need a co-solvent system or a complexing agent .

Recommended Vehicle Formulations:

Vehicle TypeCompositionMechanismStability
Standard (First Line) 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% SalinePEG and Tween provide steric stabilization and solubilization micelles.High (Prepare fresh)
Acidic Buffer (For PO) 50 mM Citrate Buffer (pH 4.0)Protonates the N-methyl amine, forcing the molecule into its soluble cation form.High (Best for oral)
Cyclodextrin 20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in waterEncapsulates the lipophilic pyrazole core in a hydrophobic pocket.Excellent (Low toxicity)

Critical Warning: Do not use acidic buffers for Intraperitoneal (IP) injection if the pH is < 5.0, as this causes pain and peritonitis in mice. Use the PEG/Tween formulation for IP.

Decision Logic: Solubility Optimization Workflow

Use this flowchart to determine the correct protocol for your specific experimental constraints.

SolubilityWorkflow Start Start: Solubility Issue CheckForm Check Compound Form Start->CheckForm IsSalt Is it HCl/TFA Salt? CheckForm->IsSalt FreeBasePath Free Base Form IsSalt->FreeBasePath No SaltPath Salt Form (HCl) IsSalt->SaltPath Yes ActionBase Dissolve in 100% DMSO (Max 50mM) FreeBasePath->ActionBase ActionSalt Dissolve in H2O/PBS (Check pH if > 10mM) SaltPath->ActionSalt AppType Application Type? ActionSalt->AppType ActionBase->AppType InVitro In Vitro (Cell/Enzyme) AppType->InVitro InVivo In Vivo (Animal) AppType->InVivo SolInVitro Use Serial Dilution Avoid 'Solvent Shock' Final DMSO < 0.5% InVitro->SolInVitro SolInVivo Use Vehicle: 5% DMSO / 40% PEG300 / 5% Tween 80 InVivo->SolInVivo

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on compound form and application.

Advanced Chemical Modification: Salt Selection

If you are in the lead optimization phase and the free base is consistently problematic, you should convert the material to a salt form.

For 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazines , the N-methyl amine is the most basic site.

  • Dihydrochloride (2HCl):

    • Pros: Highest melting point, best aqueous solubility.

    • Cons: Can be hygroscopic (absorbs water from air).

    • Synthesis: Treat the free base in Ethanol with 2.2 equivalents of 4M HCl in Dioxane. Precipitate with Diethyl Ether.

  • Tosylate (p-Toluenesulfonate):

    • Pros: Often non-hygroscopic, crystalline solids. Good for stability.

    • Cons: Lower solubility by weight compared to HCl due to the heavy counter-ion.

Expert Tip: Always verify the stoichiometry of your salt by NMR or Elemental Analysis. A "partial" salt will behave unpredictably in solution.

References

  • PubChem. (2025).[2] 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine Compound Summary. National Library of Medicine. Available at: [Link]

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard text for solubility principles in drug discovery).
  • Avdeef, A. (2007). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Source for pKa-dependent solubility logic).
  • Journal of Medicinal Chemistry.

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for the exact CAS number you are handling.

Sources

Minimizing side reactions during pyrazolopyrazine functionalization

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the functionalization of the pyrazolo[1,5-a]pyrazine scaffold, a privileged structure in kinase inhibitor discovery (e.g., JAK, inhibitors). The guide focuses on minimizing side reactions during Nucleophilic Aromatic Substitution (


), Electrophilic Aromatic Substitution (

), and Palladium-catalyzed cross-couplings.

Topic: Minimizing Side Reactions & Optimizing Regioselectivity Audience: Medicinal Chemists & Process Development Scientists

Module 1: Troubleshooting Nucleophilic Aromatic Substitution ( )

Context: The pyrazolo[1,5-a]pyrazine core is highly electron-deficient, particularly at the C-4 and C-6 positions. While this facilitates


, it also makes the ring susceptible to hydrolysis (forming pyrazinones) and ring-opening decomposition.
Q1: Why is my C-4 chloride hydrolyzing to the lactam instead of reacting with the amine?

Diagnosis: This is a classic "Hard-Soft Acid-Base" mismatch or solvent contamination issue. The C-4 position is extremely electrophilic. Hydroxide ions (present in wet solvents or hygroscopic bases) are harder nucleophiles than your amine and react faster, leading to the thermodynamically stable lactam (pyrazinone).

Corrective Protocol:

  • Switch Base: Replace hygroscopic bases (e.g., KOH, NaOH, Cs

    
    CO
    
    
    
    ) with non-nucleophilic organic bases like DIPEA (Hünig’s base) or 2,6-Lutidine .
  • Solvent Control: Use anhydrous THF or 1,4-Dioxane . Avoid DMF/DMAc if they are not freshly distilled, as their decomposition produces dimethylamine, which acts as a competing nucleophile.

  • Temperature Ramp: Do not start at reflux. Initiate the reaction at 0°C or RT. The high reactivity of the C-4 chloride often allows substitution at lower temperatures, kinetically favoring the amine over residual water.

Q2: How do I control regioselectivity between C-4 and C-6 di-halides?

Mechanism: The C-4 position is generally more electrophilic than C-6 due to the inductive effect of the bridgehead nitrogen (N-1) and the para-relationship to the pyrazine nitrogen (N-4).

Optimization Workflow:

  • Targeting C-4: Use 1.0 equivalent of the nucleophile at 0°C .

  • Targeting C-6: This is difficult to achieve directly if C-4 is a halide. You must typically functionalize C-4 first (e.g., with a protecting group or a non-reactive moiety) or synthesize the ring with the C-6 substituent in place.

Visual Guide: Decision Logic

SNAr_Logic Start Start: C-4/C-6 Dihalo-Pyrazolopyrazine Goal Goal: Selective Substitution Start->Goal Check_Pos Target Position? Goal->Check_Pos C4 Target: C-4 Check_Pos->C4 C6 Target: C-6 Check_Pos->C6 Cond_C4 Conditions: 1.0 eq Nucleophile Temp: -10°C to RT Solvent: Anhydrous THF C4->Cond_C4 Cond_C6 Strategy: Block C-4 first (e.g., SMe, OBn) OR De novo synthesis C6->Cond_C6 Success Success Cond_C4->Success High Selectivity

Caption: Decision tree for regioselective nucleophilic substitution on di-halogenated pyrazolo[1,5-a]pyrazines.

Module 2: Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)

Context: The electron-deficient nature of the pyrazine ring makes the C-Halide bond labile to reduction (hydrodehalogenation) and the ring nitrogens prone to binding Pd(II), poisoning the catalyst.

Q3: Why am I observing significant protodeboronation (debromination) of my starting material?

Cause: This occurs when the oxidative addition step is slow, or when the transmetalation is outcompeted by protonolysis of the boronic acid. Pyrazolopyrazines are electron-poor, making the C-Pd bond prone to reduction if a hydride source is present (e.g., from


-hydride elimination of alkyl amines or alcohols).

Troubleshooting Protocol:

  • Catalyst Selection: Switch to pre-formed catalysts like XPhos Pd G4 or Pd(dppf)Cl

    
    ·DCM . These bulky ligands prevent N-coordination of the substrate to the metal center.
    
  • Boron Source: Replace boronic acids with MIDA boronates or Potassium organotrifluoroborates (R-BF

    
    K) . These "slow-release" reagents maintain a low concentration of the active boronic species, minimizing protodeboronation [1].
    
  • Base Choice: Avoid alkoxide bases (KOtBu, NaOEt) which can act as hydride donors. Use K

    
    PO
    
    
    
    or CsF in a biphasic system (Dioxane/H
    
    
    O).
Q4: The reaction stalls at 20% conversion. Adding more catalyst doesn't help.

Diagnosis: Catalyst poisoning. The bridgehead nitrogen or the pyrazine nitrogen is coordinating to the Palladium, forming a stable, non-reactive "Pd-black" or resting state complex.

Solution:

  • Ligand Overload: Increase the Ligand:Metal ratio to 2:1 or 3:1 (e.g., excess XPhos).

  • Scavenger: Add 5-10 mol% of a sacrificial Lewis acid (like ZnCl

    
    ) to bind the heterocyclic nitrogens, freeing the Pd catalyst (though this must be balanced against inhibiting the transmetalation).
    
Visual Guide: Cross-Coupling Troubleshooting

Suzuki_Fix Problem Problem: Low Yield / Stalled Rxn Check1 Check Byproduct: De-halogenated SM? Problem->Check1 Yes_Dehal Yes: Protodeboronation Check1->Yes_Dehal Hydrodehalogenation No_Dehal No: Catalyst Poisoning Check1->No_Dehal SM Recovery Sol_Dehal Action: 1. Use MIDA Boronates 2. Switch to Anhydrous K3PO4 3. Lower Temp Yes_Dehal->Sol_Dehal Sol_Poison Action: 1. Use Pd-G3/G4 Precatalysts 2. Add excess Ligand (XPhos) 3. High Temp (Rapid OA) No_Dehal->Sol_Poison

Caption: Workflow for diagnosing and fixing failed Suzuki couplings on pyrazolopyrazine scaffolds.

Module 3: C-3 Electrophilic Functionalization

Context: The C-3 position (on the pyrazole ring) is the most nucleophilic site of the scaffold. It is the primary target for halogenation (


).
Q5: I am getting a mixture of mono- (C-3) and di-halogenated products.

Mechanism: Once C-3 is halogenated, the ring deactivates slightly, but the C-7 position (if unsubstituted) or C-2 can sometimes react under forcing conditions.

Protocol for Selective C-3 Iodination:

  • Reagent: Use NIS (N-Iodosuccinimide) instead of I

    
    .
    
  • Solvent: Use Acetonitrile (MeCN) at 0°C. MeCN complexes with the iodonium ion, modulating its reactivity.

  • Stoichiometry: Use exactly 0.95 - 1.0 eq of NIS. Do not use excess.

Data: Regioselectivity Trends

Reaction TypePrimary SiteSecondary SiteKey Control Factor
Electrophilic (

)
C-3 C-2 (rare)Electronic density of Pyrazole
Nucleophilic (

)
C-4 C-6Proximity to Bridgehead N
Lithiation (C-H) C-3 C-7Directing Group (DG) dependent

References

  • Gillis, E. P., & Burke, M. D. (2007). A Simple and General Solution for the Iterative Synthesis of Polyene Natural Products using MIDA Boronates. Journal of the American Chemical Society, 129(21), 6716–6717.

  • Mei, H., et al. (2017). A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. The Journal of Organic Chemistry, 82(19), 10092–10100.

  • Tsizorik, N., et al. (2018). Synthesis of pyrazolo[1,5-a]pyrazin-4-ylacetonitriles. Enamine Research.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.

Stability of 6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine in aqueous solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in aqueous solutions. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

I. Introduction to the Stability of 6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a heterocyclic compound with a bicyclic structure containing both a pyrazole and a pyrazine ring.[1][2] The stability of this molecule in aqueous solution is a critical parameter for its handling, storage, and application in various research and development settings. While pyrazine rings are known for their high chemical stability, the overall stability of the molecule can be influenced by factors such as pH, temperature, light, and the presence of oxidizing agents.[3][4] This guide will walk you through understanding and mitigating potential stability issues.

II. Frequently Asked Questions (FAQs) and Troubleshooting

Here we address common questions and concerns regarding the stability of 6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine in aqueous solutions.

Q1: My aqueous solution of 6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine has turned yellow/brown. What is the likely cause?

A change in color often indicates degradation of the compound. This can be triggered by several factors:

  • Oxidation: The tetrahydropyrazine ring may be susceptible to oxidation, especially if the solution is exposed to air (oxygen) for extended periods.[5]

  • pH-related degradation: Extreme pH values (highly acidic or basic) can catalyze hydrolysis or other degradation pathways. The stability of many nitrogen-containing heterocyclic compounds is pH-dependent.[6][7]

  • Photodegradation: Exposure to UV or even ambient light can induce degradation of light-sensitive compounds.[8][9]

Troubleshooting Steps:

  • Prepare fresh solutions: Always use freshly prepared solutions for your experiments to minimize the impact of time-dependent degradation.

  • Degas your solvent: If oxidation is suspected, sparging your aqueous solvent with an inert gas like nitrogen or argon before dissolving the compound can help.

  • Control the pH: Use buffered solutions to maintain a stable pH, ideally within a neutral to slightly acidic range (pH 4-7), as many drugs exhibit optimal stability in this range.[4]

  • Protect from light: Store solutions in amber vials or wrap them in aluminum foil to prevent photodegradation.[8][9]

Q2: I am observing a decrease in the concentration of my stock solution over time, even when stored at 4°C. Why is this happening?

A gradual decrease in concentration suggests a slow degradation process. While refrigeration slows down many chemical reactions, it may not completely halt them.[10][11]

Possible Causes and Solutions:

  • Hydrolysis: The compound might be slowly hydrolyzing in the aqueous environment. While the pyrazole ring is generally stable, other parts of the molecule could be more susceptible.[5]

  • Adsorption to the container: Highly lipophilic compounds can sometimes adsorb to the surface of plastic storage vessels. While the predicted logP of the parent compound 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is -0.7, the methyl group in your compound will slightly increase its lipophilicity.[1] Using glass or low-adsorption plastic containers can mitigate this.

  • Microbial degradation: If the aqueous solution is not sterile, microbial growth could lead to degradation of the compound.

Recommendations:

  • Use a buffered solution: This can help prevent pH-catalyzed hydrolysis.

  • Consider co-solvents: If your experimental design allows, preparing stock solutions in a non-aqueous but water-miscible solvent like DMSO or ethanol, and then diluting into your aqueous buffer for the final experiment, can improve long-term stability.

  • Filter-sterilize your solutions: For long-term storage, passing the solution through a 0.22 µm filter can prevent microbial contamination.

  • Perform a stability check: Quantify the concentration of your stock solution periodically using an analytical technique like HPLC-UV or UPLC-MS/MS to determine its actual shelf-life under your storage conditions.

Q3: How can I determine the optimal pH for the stability of 6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine in my experiments?

The optimal pH can be determined by conducting a pH stability study. This involves incubating the compound in a series of buffers across a wide pH range (e.g., pH 2, 4, 7, 9, and 12) and monitoring its concentration over time.

A general workflow for this is as follows:

  • Prepare a series of buffers (e.g., HCl for pH 2, acetate for pH 4, phosphate for pH 7, and borate for pH 9).

  • Dissolve the compound in each buffer at a known concentration.

  • Incubate the solutions at a constant temperature (e.g., room temperature or 37°C).

  • At various time points (e.g., 0, 2, 4, 8, 24, and 48 hours), take an aliquot from each solution.

  • Analyze the aliquots by a suitable analytical method (e.g., HPLC-UV) to determine the remaining concentration of the parent compound.

  • Plot the percentage of the remaining compound against time for each pH. The pH at which the degradation rate is slowest is the optimal pH for stability.

III. Experimental Protocols for Stability Assessment

For a comprehensive understanding of the stability profile of 6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine, a forced degradation study is recommended. This will help identify potential degradation products and the conditions to avoid.

Forced Degradation Study Protocol

This study exposes the compound to harsh conditions to accelerate its degradation.

1. Preparation of Stock Solution:

  • Prepare a stock solution of 6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place 1 mL of the stock solution in an oven at 80°C for 48 hours.

  • Photodegradation: Expose 1 mL of the stock solution to direct sunlight or a photostability chamber for 24 hours. A control sample should be wrapped in foil and kept alongside.

3. Sample Analysis:

  • After the incubation period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze all samples, including a non-degraded control, by UPLC-MS/MS to identify and quantify the parent compound and any degradation products.[12]

UPLC-MS/MS Analytical Method

A UPLC-MS/MS method is highly suitable for the quantitative analysis of 6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine and its potential degradation products due to its high sensitivity and selectivity.[12][13]

Instrumentation and Conditions (Example):

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm) is a good starting point.[13]

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid can be used for good chromatographic separation.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.[13]

  • Mass Spectrometry: Use an ESI source in positive ion mode. The precursor ion [M+H]⁺ for 6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine should be selected, and product ions for quantification can be determined by infusing a standard solution.

IV. Data Presentation

Summarize the results of your stability studies in a clear and organized manner.

Table 1: pH Stability of 6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine at 37°C

Time (hours)% Remaining (pH 2)% Remaining (pH 4)% Remaining (pH 7)% Remaining (pH 9)
0100100100100
2
4
8
24
48

Table 2: Forced Degradation Study Results for 6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Stress Condition% DegradationNumber of Degradation ProductsMajor Degradation Product (m/z)
1 M HCl, 60°C
1 M NaOH, 60°C
3% H₂O₂, RT
80°C Heat
Photolysis

V. Visual Workflows

Diagram 1: General Troubleshooting Workflow for Compound Instability

A Observation of Instability (e.g., color change, precipitation, loss of activity) B Is the solution freshly prepared? A->B C Prepare a fresh solution B->C No D Consider Degradation Pathways B->D Yes I Re-evaluate Experiment C->I E Protect from Light (Use amber vials) D->E F Control pH (Use appropriate buffer) D->F G Prevent Oxidation (Degas solvent, use inert atmosphere) D->G H Control Temperature (Store at recommended temperature) D->H E->I F->I G->I H->I J No K Yes

Caption: Troubleshooting workflow for observed instability.

Diagram 2: Experimental Workflow for a Forced Degradation Study

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare 1 mg/mL Stock Solution of Compound B Acid Hydrolysis (1M HCl, 60°C) A->B C Base Hydrolysis (1M NaOH, 60°C) A->C D Oxidation (3% H2O2, RT) A->D E Thermal Stress (80°C) A->E F Photostability (UV/Vis Light) A->F G Neutralize & Dilute Samples B->G C->G D->G E->G F->G H Analyze by UPLC-MS/MS G->H I Identify & Quantify Parent and Degradants H->I

Caption: Workflow for conducting a forced degradation study.

VI. Concluding Remarks

The stability of 6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine in aqueous solutions is paramount for obtaining reliable and reproducible experimental results. While specific degradation pathways for this molecule are not extensively documented, understanding the general principles of chemical stability and employing systematic evaluation methods will empower you to handle this compound effectively. By carefully considering factors such as pH, temperature, light, and oxygen, and by performing diligent stability assessments, you can ensure the integrity of your research.

References

  • Analytical Methods. (2012). Simultaneous determination of ten bioactive components in Kudiezi injection by UPLC-ESI-MS/MS. Royal Society of Chemistry.
  • ResearchGate. (n.d.). ¹H NMR analyses of the pH‐dependent stability profile of 2 a.
  • Benchchem. (n.d.). An In-depth Technical Guide on the Solubility and Stability of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • Springer. (2022).
  • PMC. (n.d.). Synthesis and In Vitro Profiling of Psilocin Derivatives: Improved Stability and Synthetic Properties.
  • CymitQuimica. (n.d.). 6-Methyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid.
  • MDPI. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu.
  • Academically. (2025). Drug Stability: Key Factors Affecting Pharmaceutical Quality & Shelf-Life.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Analytical methods for human biomonitoring of pesticides. A review.
  • PMC. (2020). Photosensitive and pH-dependent activity of pyrazine-functionalized carbazole derivative as promising antifungal and imaging agent.
  • ResearchGate. (2025).
  • SlideShare. (n.d.). Factors affecting stability of drugs.
  • PubMed. (2015). Novel 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine Fused Chlorins as Very Active Photodynamic Agents for Melanoma Cells.
  • PubChem. (n.d.). 4,5,6,7-Tetrahydropyrazolo(1,5-a)pyrazine.
  • Enamine. (n.d.). 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine: Leadoriented scaffold with three diversity points.
  • IIP Series. (n.d.). CHEMICAL STABILITY OF DRUGS.
  • Scribd. (n.d.).
  • Chemical Papers. (n.d.).
  • Food and Medicine. (2025). Advanced Sample Preparation Techniques for Multi-Residue Analysis in Food and Health Research.
  • QbD Group. (2023). 4 Factors Influencing the Stability of Medicinal Products.
  • PubMed. (2016).
  • Ministry of Health, Labour and Welfare. (n.d.). Analytical Method for Pyrifluquinazon (Agricultural Products).
  • PMC. (2022).
  • ResearchGate. (2025).
  • FooDB. (2010). Showing Compound 6-Methyl-2-ethyl-pyrazine (FDB004438).
  • Sigma-Aldrich. (n.d.). 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride.
  • Sigma-Aldrich. (n.d.). 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine.
  • Google Patents. (n.d.). WO2015144799A1 - SUBSTITUTED 4,5,6,7-TETRAHYDRO-PYRAZOLO[1,5-a]PYRAZINE.

Sources

Troubleshooting cyclization steps for pyrazolo[1,5-a]pyrazine formation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyrazolo[1,5-a]pyrazine Synthesis Senior Application Scientist Desk

Introduction: Navigating the "Other" Scaffold

Welcome. If you are here, you are likely distinguishing your work from the crowded field of pyrazolo[1,5-a]pyrimidines .[1] The pyrazolo[1,5-a]pyrazine (5,6-fused system with nitrogens at positions 1, 4, and 7) is a privileged scaffold in kinase inhibition (e.g., JAK, ATR inhibitors), yet it lacks the extensive literature of its pyrimidine cousin.

This guide addresses the specific chemical behaviors of this scaffold, focusing on the two most robust synthetic routes: the Pomeranz-Fritsch Type Cyclization (Acid-Mediated) and the Propargyl/Gold-Catalyzed Cyclization .[1]

Module 1: The Pomeranz-Fritsch Cyclization (Amide-Acetal Route)

The Protocol: Reaction of pyrazole-3-carboxylic acid with aminoacetaldehyde dimethyl acetal, followed by acid-mediated ring closure.[1]

Troubleshooting Logic: Stalled Cyclization

User Query: "I formed the amide intermediate successfully, but the cyclization step with acid is yielding a complex mixture or returning the hydrolyzed aldehyde, not the fused ring."

Diagnosis: This is the most common failure mode. The cyclization requires the pyrazole nitrogen (N1) to attack the transient oxocarbenium/aldehyde formed from the acetal.[1] If the pyrazole N1 is not sufficiently nucleophilic, or if the acid hydrolyzes the amide bond faster than the acetal cyclizes, the reaction fails.

Step-by-Step Troubleshooting:

  • Check the Acid/Solvent System:

    • Standard: TFA (Trifluoroacetic acid) at reflux.

    • Issue: TFA alone might be too "wet" or not strong enough to force dehydration.

    • Solution: Switch to Eaton’s Reagent (7.7 wt% P₂O₅ in methanesulfonic acid). This acts as both a strong acid and a powerful dehydrating agent, driving the loss of methanol/water required for aromatization.

    • Protocol Adjustment: Dissolve the amide acetal in Eaton's reagent (0.2 M) and stir at RT for 2–4 hours. If sluggish, heat to 50°C. Quench carefully over ice/NaHCO₃.

  • Verify Pyrazole Tautomerism (Regio-blockage):

    • Mechanism: The cyclization must occur at the nitrogen adjacent to the amide linker.

    • Risk: If your pyrazole has a substituent at C5 (sterically crowding N1) or if the tautomeric equilibrium favors the N-H being distal to the amide, cyclization is kinetically disfavored.

    • Test: Run a NOESY NMR on the amide intermediate. If the amide N-H shows a correlation to the pyrazole C4-H but not the expected spatial neighbor, your conformation is locked incorrectly.[1]

  • The "One-Pot" Fix:

    • Instead of isolating the amide, use POCl₃ (Phosphorus oxychloride).

    • Why? POCl₃ activates the amide to an imidoyl chloride and acts as a Lewis acid for the acetal, forcing the "Bischler-Napieralski" style closure.[1]

    • Warning: This often yields the chlorinated intermediate (4-chloro-pyrazolo[1,5-a]pyrazine), which is actually more useful for subsequent S_NAr couplings.[1]

Module 2: Regioselectivity in N-Alkylation

The Protocol: Alkylation of a pyrazole precursor with a bifunctional pyrazine builder (e.g.,


-halo ketones or propargyl halides).[1]

User Query: "I am seeing a 50:50 mixture of regioisomers (N1 vs. N2 alkylation) before I even get to the cyclization step. How do I control this?"

Diagnosis: Pyrazoles are notorious for N1/N2 tautomerism.[2] Alkylation under basic conditions (NaH, K₂CO₃) is usually controlled by sterics and electronics (lone pair availability).

Decision Matrix for Regiocontrol:

VariableCondition A (Kinetic/Steric)Condition B (Thermodynamic)
Base Cs₂CO₃ or NaH (Irreversible deprotonation)K₂CO₃ / Acetone (Reversible)
Solvent DMF/THF (Polar Aprotic)Ethanol/Toluene (Protic/Non-polar)
Outcome Favors alkylation at the less hindered nitrogen.[1]Favors the thermodynamically stable isomer (often sterically crowded but electronically conjugated).
Fix Use THP (Tetrahydropyranyl) protection on one nitrogen during synthesis, then deprotect and alkylate.Introduce a transient directing group (e.g., ester) that chelates the incoming electrophile.

Critical Insight: If you are synthesizing the [1,5-a]pyrazine via the propargyl route (Reaction of N-propargyl pyrazole with amine), the initial N-propargylation must be regiopure.[1]

  • Recommendation: Use Mitsunobu conditions (PPh₃, DIAD, Propargyl alcohol) instead of Propargyl bromide/Base. Mitsunobu reactions on pyrazoles often show higher regioselectivity toward the more acidic N-H.

Module 3: Aromatization & Oxidation State

User Query: "I obtained the cyclized product, but NMR shows aliphatic protons in the pyrazine ring. It's the dihydro- or tetrahydro- species."[1]

Diagnosis: Many cyclization routes (especially those involving aminoacetals or propargyl amines) yield the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine or the dihydro-one derivative.[1] The system does not spontaneously aromatize because the bridgehead nitrogen's lone pair is involved in the pi-system of the pyrazole, reducing the driving force for pyrazine aromatization.[1]

Oxidation Protocols:

  • For Dihydro-ones (Amide route products):

    • These are usually stable. To aromatize (convert C=O to C-Cl and aromatize), use POCl₃ / PCl₅ at reflux.[1] This yields the 4-chloro-pyrazolo[1,5-a]pyrazine .[1][3]

  • For Tetrahydro- amines:

    • Reagent: MnO₂ (Activated Manganese Dioxide) in DCM or DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in Dioxane.[1]

    • Tip: MnO₂ requires high excess (10–20 eq). DDQ is stoichiometric (1.1 eq) but requires careful purification to remove the hydroquinone byproduct.

Visual Troubleshooting Guide

The following diagram illustrates the decision logic for the Pomeranz-Fritsch (Amide-Acetal) route, the most common industrial method for this scaffold.

PyrazoloPyrazine_Troubleshooting cluster_regio Critical Mechanistic Requirement Start Start: Pyrazole-3-COOH + Aminoacetal AmideStep Step 1: Amide Coupling (CDI or HATU) Start->AmideStep CheckAmide Is Amide Isolated? AmideStep->CheckAmide Cyclization Step 2: Acid Cyclization CheckAmide->Cyclization Yes POCl3_Route Alternative: One-Pot POCl3 (Bischler-Napieralski) CheckAmide->POCl3_Route No (Skip Isolation) Failure FAILURE: Complex Mix or Hydrolysis Cyclization->Failure Low Yield CheckAcid Check Acid Strength Failure->CheckAcid TFA_Route Using TFA/AcOH? CheckAcid->TFA_Route If weak acid Eatons_Route Switch to Eaton's Reagent (MsOH + P2O5) TFA_Route->Eatons_Route Dehydration required Product Success: Pyrazolo[1,5-a]pyrazin-4-one Eatons_Route->Product POCl3_Route->Product Yields 4-Cl derivative MechNote Pyrazole N1 must be nucleophilic. Avoid steric bulk at C5.

Caption: Decision tree for optimizing the cyclization of pyrazole-3-carboxamides to the pyrazolo[1,5-a]pyrazine core.

Standard Operating Procedure (SOP): The "Eaton's" Protocol[1]

This protocol is recommended over standard TFA reflux methods due to higher reliability in water removal.

Reagents:

  • Intermediate: N-(2,2-dimethoxyethyl)-1H-pyrazole-3-carboxamide (1.0 eq)[1]

  • Solvent/Reagent: Eaton's Reagent (7.7% P₂O₅ in MsOH) - Caution: Corrosive/Viscous[1]

  • Quench: Ice water, NaHCO₃ (sat. aq.)

Procedure:

  • Preparation: Place the amide (dried under high vacuum) in a round-bottom flask under Argon.

  • Addition: Add Eaton's reagent (5 mL per mmol of substrate). The solution will likely turn orange/brown.

  • Reaction: Stir at Room Temperature for 2 hours.

    • Checkpoint: Check LCMS. You should see the mass of Product (M) and likely a hydrated intermediate (M+18).

    • Forcing: If M+18 persists, heat to 50°C for 1 hour. Do not exceed 60°C to avoid charring.

  • Workup: Pour the reaction mixture slowly onto crushed ice (exothermic!). Neutralize with solid NaHCO₃ until pH ~8.

  • Extraction: Extract with EtOAc (3x). If the product is the "4-one" (lactam), it may be water-soluble; use 10% MeOH/DCM for extraction.[1]

References

  • Potáček, M., et al. "Synthesis of pyrazolo[1,5-a]pyrazine derivatives." Chemistry of Heterocyclic Compounds, 2018.[4] Link (Specific protocol for amide-acetal cyclization).

  • Fichez, J., et al. "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Molecules, 2021.[5][6] Link (Review of aminopyrazole reactivity patterns).

  • Sikdar, et al. "One-pot cyclization methodology... pyrazolo[1,5-a]pyrimidines."[1][3][4][5][7][8][9][10][11][12][13] ACS Omega, 2023. Link (Comparative chemistry for the 6+5 fused systems).[1]

  • Uygun, M. T., et al. "A new synthetic approach for pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives."[1] Scilit / Molbank, 2021. Link (Propargyl cyclization routes).[1]

Sources

Removing metal catalyst impurities from pyrazolopyrazine products

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for metal impurity remediation in pyrazolopyrazine synthesis. Pyrazolopyrazines are highly privileged scaffolds in drug discovery, but their nitrogen-rich architecture makes them notorious for trapping heavy metal catalysts (like Palladium and Ruthenium) during cross-coupling reactions.

This guide is designed for process chemists and drug development professionals. It bypasses generic advice to provide mechanistically grounded, self-validating workflows for achieving regulatory compliance.

Part 1: Regulatory Targets & Quantitative Metrics

Before troubleshooting, it is critical to define the target. The International Council for Harmonisation (ICH) strictly regulates elemental impurities. Because pyrazolopyrazines are often developed as active pharmaceutical ingredients (APIs), they must comply with ICH Q3D guidelines[1].

Table 1: ICH Q3D(R2) Permitted Daily Exposure (PDE) Limits for Palladium

Route of Administration PDE (µ g/day ) Concentration Limit (Assuming 10g Daily Dose)
Oral 100 µ g/day 10 ppm
Parenteral 10 µ g/day 1 ppm
Inhalation 1 µ g/day 0.1 ppm

| Transcutaneous | 100 µ g/day | 10 ppm |

Table 2: Scavenger Selection Matrix for Nitrogen Heterocycles

Scavenger Type Functional Group Target Metal Speciation Optimal Conditions
Si-Thiol -SH Pd(II), Ru(II) 50°C, 4–16h, Polar Aprotic Solvents
Si-Thiourea -NH-CS-NH2 Pd(0), Pd(II) 50°C, 4–16h, Broad Solvent Compatibility
Si-DMT Dimercaptotriazine Pd(II), Strongly chelated Pd 25–50°C, 4h, THF/DMF

| Activated Carbon | Porous Carbon | Physisorption of aggregates | 45°C, 18h, Non-polar/Aprotic mix |

Part 2: Troubleshooting FAQs (Mechanisms & Causality)

Q: Why do standard purification methods (extraction, silica gel chromatography) fail to remove palladium from my pyrazolopyrazine product? A: Pyrazolopyrazines contain multiple ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-hybridized nitrogen atoms that act as potent multidentate ligands. These nitrogens are strong 

-donors, and the electron-deficient heterocycle can participate in

-backbonding, creating highly stable thermodynamic chelate complexes with Pd(II) and Pd(0)[2]. Standard silica gel relies on weakly coordinating silanol groups, which cannot thermodynamically outcompete the API for the metal. Consequently, the intact Pd-API complex co-elutes during chromatography.

Q: How do functionalized scavengers break this stable Pd-API complex? A: The removal process relies on the Hard-Soft Acid-Base (HSAB) theory. Palladium is a "soft" transition metal acid. While the nitrogen atoms in your API are "borderline" bases, sulfur-based functional groups (like thiols or thioureas) on the scavenger are "soft" bases. The soft-soft interaction between Pd and sulfur is thermodynamically favored over the Pd-nitrogen bond[2]. By applying a silica-supported thiol and adding heat to overcome the kinetic activation barrier of ligand dissociation, the scavenger outcompetes the API, covalently trapping the metal on the solid support.

Q: I used a single scavenger (Si-Thiol), but my Pd levels plateaued at 150 ppm. What is the next logical step? A: If a single scavenger plateaus, you are likely facing an equilibrium limit or the presence of multiple palladium speciation states (e.g., both Pd(0) nanoparticles and coordinated Pd(II) complexes). A proven field strategy is the synergistic use of two scavengers. For example, combining a Thiol scavenger (excellent for Pd(II)) with a Thiourea scavenger (highly effective for Pd(0) and strongly coordinated species) in a 1:1 ratio can drive residual palladium below the 10 ppm threshold[3].

Part 3: Decision Pathway & Workflow

To prevent trial-and-error, follow this logic-gated workflow for metal scavenging.

ScavengerWorkflow Start Crude Pyrazolopyrazine (High Pd Content) Analyze ICP-MS Baseline Determine Absolute Pd Mass Start->Analyze Screen Micro-scale Screening (Thiol, Thiourea, Mixed) Analyze->Screen Temp Heat to 50°C (Overcome Kinetic Barrier) Screen->Temp Filter Filter & Mass Balance (Check API Recovery) Temp->Filter Decision Pd < 10 ppm & Recovery > 85%? Filter->Decision ScaleUp Execute Bulk Scavenging Decision->ScaleUp Yes Optimize Adjust Solvent or Scavenger Equivalents Decision->Optimize No Optimize->Screen

Fig 1: Self-validating decision workflow for palladium scavenging in pyrazolopyrazine synthesis.

Part 4: Self-Validating Heterogeneous Metal Scavenging Protocol

This protocol is designed as a self-validating system . It includes built-in mass-balance and analytical checkpoints to ensure the chemistry is working before committing your entire batch to a scale-up process.

Phase 1: Baseline Quantification & Setup
  • ICP-MS Baseline: Analyze a 10 mg sample of the crude pyrazolopyrazine via Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to establish the baseline Pd concentration (ppm).

    • Causality: You cannot accurately calculate the required scavenger equivalents without knowing the absolute metal mass in the system.

  • Solvent Selection: Dissolve the crude API in a polar aprotic solvent (e.g., DMF, THF, or 2-MeTHF). Ensure the API is fully dissolved. If the API is suspended, the metal trapped inside the crystal lattice will not be accessible to the heterogeneous scavenger.

Phase 2: Micro-Scale Screening (The Checkpoint)
  • Aliquot: Distribute 5 x 50 mg of the dissolved crude API into separate reaction vials.

  • Dosing:

    • Vial 1: Add 5 equivalents (relative to total Pd mass) of Si-Thiol.

    • Vial 2: Add 5 equivalents of Si-Thiourea.

    • Vial 3: Add 5 equivalents of Si-DMT.

    • Vial 4: Add 2.5 eq Si-Thiol + 2.5 eq Si-Thiourea (Synergistic test)[3].

    • Vial 5: Control (No scavenger).

  • Thermal Activation: Stir all vials at 50°C for 4 to 16 hours.

    • Causality: Elevated temperatures provide the thermal energy required to overcome the kinetic barrier of the Pd-pyrazolopyrazine ligand exchange, allowing the thermodynamically favored Pd-Scavenger bond to form.

Phase 3: Validation & Scale-Up
  • Filtration: Filter each vial through a 0.45 µm PTFE syringe filter to remove the silica-bound metal. Wash the filter with 1 mL of the reaction solvent.

  • Mass Balance Check (Self-Validation): Evaporate the solvent from the filtrates and weigh the solid residues.

    • Rule: If mass recovery is <85%, the scavenger is likely physisorbing your API. You must switch to a less porous scavenger or increase the solvent polarity before scaling up.

  • Analytical Confirmation: Submit the recovered solids for rapid ICP-MS. Identify the condition that achieves <10 ppm Pd[4].

  • Bulk Execution: Apply the winning condition to the bulk batch. Use an overhead mechanical stirrer (avoid magnetic stir bars, which grind silica into fine particulates that can bypass filters and contaminate the API). Filter the bulk mixture through a pad of Celite to ensure complete removal of the solid support.

References

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. acs.org. Available at:[Link]

  • Guideline for Elemental Impurities Q3D(R2) - ICH. ich.org. Available at:[Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC. nih.gov. Available at:[Link]

Sources

Overcoming steric hindrance in 6-methyl substituted pyrazines

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Steric Hindrance in 6-Methyl Substituted Pyrazines

Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling with the late-stage functionalization and coordination chemistry of 6-methylpyrazines. The 6-methyl group exerts severe steric pressure on the adjacent N1 and C5 positions, fundamentally altering the molecule's reactivity profile.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you overcome these steric barriers.

FAQ & Troubleshooting Guides
Issue 1: Poor Yields in C5 Cross-Coupling Reactions

Q: Why do my Suzuki and Buchwald-Hartwig couplings at the C5 position of 6-methylpyrazine derivatives stall at <20% conversion?

A: Causality & Mechanism: The failure is rarely electronic; it is a mechanical blockade. The van der Waals radius of the 6-methyl group physically shields the adjacent C5 carbon. When utilizing standard bulky palladium-phosphine complexes (e.g., Pd-XPhos or Pd-


Bu

P), the steric bulk of the ligand clashes with the 6-methyl group during the critical oxidative addition and transmetalation steps.

Solution & Self-Validating System: You must reduce the steric profile of your catalytic system while maintaining high electron density to facilitate oxidative addition.

  • Switch Ligands: Transition from bulky biaryl phosphines to more compact, highly electron-rich N-heterocyclic carbenes (NHCs) or smaller phosphines like PMe

    
    .
    
  • Self-Validation: Run a parallel micro-scale reaction using a compact ligand. Quench a 0.1 mL aliquot at 2 hours and analyze via GC-MS. If the conversion jumps from 20% to >70%, the failure is definitively steric. If conversion remains low, investigate your base solubility or water content.

G Start Low Yield in C5 Cross-Coupling of 6-Methylpyrazine? CheckLigand Evaluate Ligand Sterics Start->CheckLigand Bulky Bulky Ligand (e.g., tBu3P, XPhos) CheckLigand->Bulky Compact Compact/Electron-Rich (e.g., PMe3, NHCs) CheckLigand->Compact Action1 Switch to less sterically demanding ligand Bulky->Action1 Action2 Switch to C-H Activation or Knochel Base Metalation Compact->Action2

Workflow for resolving low cross-coupling yields in sterically hindered 6-methylpyrazines.

Issue 2: Regioselectivity Failures During Direct Metalation

Q: When attempting to functionalize 2-chloro-6-methylpyrazine using standard lithium bases (e.g., LDA), I get a complex mixture of isomers and methyl-deprotonated side products. How can I achieve C5-specific functionalization?

A: Causality & Mechanism: Standard alkyllithiums or LDA often lead to competing thermodynamic deprotonation of the weakly acidic 6-methyl protons or nucleophilic addition to the electron-deficient pyrazine ring. The 6-methyl group blocks adjacent sites, forcing unselective reactions.

Solution: Utilize highly chemoselective, sterically demanding bases like Knochel's Turbo-Hauser base (TMPMgCl·LiCl)[1]. The addition of LiCl breaks up the polymeric aggregates of the magnesium amide, creating a highly reactive yet non-nucleophilic monomeric base. This selectively targets the most acidic ring proton (C5) without touching the methyl group or undergoing nucleophilic addition.

Protocol: Regioselective Magnesiation and Trapping This protocol is adapted from the synthesis of coelenterazine precursors[1].

  • Preparation: Flame-dry a Schlenk flask under argon. Add the 6-methylchloropyrazine derivative (1.0 equiv) in anhydrous THF (0.5 M). Cool the system to -45 °C.

  • Metalation: Dropwise add TMPMgCl·LiCl (1.1 equiv, typically 1.0 M in THF/toluene). Stir for 1 hour at -45 °C.

  • Self-Validation Step: Quench a 0.1 mL aliquot with D

    
    O. Analyze via 
    
    
    
    H NMR or GC-MS. A >95% deuterium incorporation at the C5 position confirms successful metalation. Do not proceed to cross-coupling until this is verified.
  • Transmetalation: Add ZnCl

    
     (1.1 equiv, 1.0 M in THF) and stir for 30 minutes to form the organozinc intermediate, which is more stable and highly active for Negishi couplings.
    
  • Trapping: Add the electrophile (e.g., aryl iodide) and Pd(PPh

    
    )
    
    
    
    (5 mol%). Warm to room temperature and stir until completion.
  • Workup: Quench with saturated aqueous NH

    
    Cl, extract with EtOAc, and purify via flash chromatography.
    

G Substrate 6-Methylpyrazine Derivative Base Add TMPMgCl·LiCl (-45 °C, 1 h) Substrate->Base Intermediate Magnesiated Intermediate (Regioselective at C5) Base->Intermediate Deprotonation Transmetalation Transmetalation (ZnCl2) & Electrophile Trapping Intermediate->Transmetalation Product Highly Functionalized Pyrazine Product Transmetalation->Product Cross-Coupling

Regioselective metalation pathway of 6-methylpyrazines using TMPMgCl·LiCl.

Issue 3: Unexpected Facial Isomerism in Metal Complexation

Q: I am synthesizing Fe(II) complexes using a 6-methylpyrazine-based NHC ligand, but NMR shows exclusive formation of the facial (fac) isomer instead of the expected meridional (mer) isomer. Is this a kinetic trap?

A: Causality & Mechanism: No, this is a thermodynamic preference driven entirely by steric hindrance. In typical azine-NHC complexes, the ligands arrange in a meridional geometry. However, increasing the steric demand in the


-position (e.g., the 6-methyl group) relative to the N-coordinating atom creates severe clashing in the equatorial plane of the metal center. To minimize this steric strain, the complex is forced into an exclusive facial configuration[3].

Solution: If the mer isomer is strictly required for your application, you must remove the 6-methyl group or extend the linker to relieve the steric strain at the metal center. If the fac isomer is acceptable, you can optimize the yield by leveraging this steric directing effect.

Issue 4: De Novo Synthesis as an Alternative

Q: If late-stage functionalization of 6-methylpyrazines is too sterically hindered, what are the best de novo synthesis alternatives?

A: Causality & Mechanism: When steric hindrance prevents functionalization of an intact pyrazine ring, constructing the ring from pre-functionalized acyclic precursors bypasses the issue entirely. Acceptorless dehydrogenative coupling of 1,2-aminoalcohols using manganese pincer complexes is a highly efficient, atom-economical alternative that generates water and hydrogen gas as the only byproducts[2].

Quantitative Data Summary

The following table summarizes the quantitative impact of steric hindrance and the efficacy of the troubleshooting strategies discussed above.

Table 1: Impact of Steric Hindrance on Reaction Yields & Selectivity

Substrate / LigandSteric FactorReaction TypeKey Outcome / YieldReference
2,5-DichloropyrazineLow (No

-methyl)
Magnesiation / Acylation71% yield (Ketopyrazine)[1]
2,5-DichloropyrazineLow (No

-methyl)
Negishi Cross-Coupling64% yield (Arylpyrazine)[1]
Pyridyl-NHCLow (No

-substituent)
Fe(II) ComplexationForms meridional (mer) isomer[3]
6-Methyl Azine-NHCHigh (

-methyl present)
Fe(II) ComplexationExclusive facial (fac) isomer (30% yield)[3]
1,2-AminoalcoholsLow (Acyclic precursors)Dehydrogenative Coupling64–95% yield (Symmetrical pyrazines)[2]
References
  • Mosrin, M., Bresser, T., & Knochel, P. (2009). Regio- and chemoselective multiple functionalization of chloropyrazine derivatives. Application to the synthesis of coelenterazine. Organic Letters, 11(15), 3406-3409. URL: [Link]

  • Daw, P., Kumar, A., Espinosa-Jalapa, N. A., Diskin-Posner, Y., Ben-David, Y., & Milstein, D. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ACS Catalysis, 8(9), 7734-7741. URL: [Link]

  • Carrillo, U., et al. (2022). Substituent-Induced Control of fac/mer Isomerism in Azine-NHC Fe(II) Complexes. ACS Organic & Inorganic Au, 2(6), 494-503. URL: [Link]

Technical Support Center: Recrystallization of 6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this pyrazolopyrazine derivative. As a nitrogen-containing heterocycle, this class of compounds can present unique purification challenges.[1] This guide will equip you with the foundational knowledge and practical steps to achieve high purity of your target compound.

I. Understanding the Recrystallization Process

Recrystallization is a powerful purification technique based on the principle that the solubility of most solids increases with temperature.[2] The process involves dissolving an impure compound in a suitable solvent at an elevated temperature to create a saturated solution, followed by slow cooling to allow the desired compound to crystallize while impurities remain dissolved in the mother liquor.[2][3]

The success of recrystallization hinges on the selection of an appropriate solvent. An ideal solvent will exhibit high solubility for the target compound at its boiling point and low solubility at room temperature or below. This differential solubility is the driving force for crystal formation and purification.[4]

II. Troubleshooting Guide: Common Recrystallization Issues

This section addresses specific problems that may arise during the recrystallization of 6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine.

Problem Potential Cause Troubleshooting Steps
Failure of Crystals to Form 1. Too much solvent was used. [5] 2. The solution is supersaturated.[5] 3. The compound is highly soluble at low temperatures.1. Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent. Be cautious not to evaporate too much, which could cause the compound to precipitate out with impurities.[5] 2. Induce Crystallization:     - Scratch the inner surface of the flask with a glass rod at the meniscus. The microscopic scratches provide nucleation sites for crystal growth.     - Add a seed crystal of the pure compound to the cooled solution. This provides a template for crystallization.     - Cool the solution further in an ice-water bath, and if necessary, a dry ice/acetone bath.[6] 3. Change the Solvent System: If the compound remains soluble even at low temperatures, the chosen solvent is likely unsuitable. A solvent in which the compound is less soluble, or a solvent/anti-solvent system, should be explored.[7]
"Oiling Out" 1. The melting point of the compound is lower than the boiling point of the solvent.[5] 2. The compound is significantly impure.[5] 3. The solution was cooled too rapidly.[6]1. Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to lower the saturation point and then allow it to cool slowly.[5] 2. Employ Very Slow Cooling: Insulate the flask to encourage gradual cooling. This can be achieved by placing the flask in a warm water bath that is allowed to cool to room temperature.[5] 3. Consider a Lower-Boiling Point Solvent: If "oiling out" persists, a solvent with a lower boiling point may be necessary. 4. Utilize a Solvent/Anti-Solvent System: Dissolve the compound in a good solvent and then slowly add a miscible anti-solvent (a solvent in which the compound is insoluble) until the solution becomes slightly turbid. Then, allow it to cool.[7]
Colored Impurities in Crystals 1. The impurity co-crystallizes with the product. 2. The impurity is adsorbed onto the surface of the crystals.1. Use Activated Charcoal: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal to the solution and briefly continue heating. The charcoal will adsorb colored impurities. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.[4] 2. Re-recrystallize: A second recrystallization of the obtained crystals may be necessary to remove residual impurities.
Low Recovery of Purified Product 1. Too much solvent was used, and some product remains in the mother liquor. 2. Premature crystallization during hot filtration. 3. The compound is somewhat soluble in the cold solvent.1. Concentrate the Mother Liquor: Evaporate some of the solvent from the filtrate and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first. 2. Ensure Efficient Hot Filtration: Use a pre-heated funnel and flask for the hot gravity filtration to prevent the solution from cooling and crystals from forming prematurely. Add a small excess of hot solvent before filtration. 3. Minimize Washing: Wash the collected crystals with a minimal amount of ice-cold solvent to reduce loss of the product.[4]

III. Frequently Asked Questions (FAQs)

Q1: What is a good starting point for selecting a recrystallization solvent for 6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine?

Solvent Screening Protocol:

  • Place a small amount of your crude material (10-20 mg) into several test tubes.

  • To each tube, add a small amount (0.5-1 mL) of a different solvent from the list below, starting with solvents at room temperature.

  • Observe the solubility. If the compound is insoluble at room temperature, gently heat the test tube.

  • If the compound dissolves in the hot solvent, allow it to cool to room temperature and then in an ice bath to see if crystals form.

Recommended Solvents for Screening (in order of increasing polarity):

  • Heptane or Hexane

  • Toluene

  • Ethyl Acetate

  • Acetone

  • Isopropanol

  • Ethanol

  • Methanol

  • Water

Q2: What is a solvent/anti-solvent system and when should I use it?

A2: A solvent/anti-solvent system is employed when a single solvent does not provide the desired solubility characteristics.[7] This method is particularly useful if your compound "oils out" or is too soluble in all suitable single solvents at low temperatures. The procedure involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then slowly adding a miscible "bad" or "anti-solvent" (in which it is poorly soluble) until the solution becomes cloudy (incipient precipitation). The solution is then allowed to cool slowly.[7]

Common Solvent/Anti-Solvent Pairs:

  • Methanol / Water

  • Ethanol / Water

  • Acetone / Water

  • Ethyl Acetate / Heptane (or Hexane)

  • Dichloromethane / Heptane (or Hexane)

  • Toluene / Heptane (or Hexane)

Q3: How can I improve the yield and purity of my recrystallized product?

A3: To maximize yield and purity, adhere to the following best practices:

  • Use the minimum amount of hot solvent necessary to fully dissolve your compound.[4]

  • Ensure slow cooling. [6] Rapid cooling can trap impurities within the crystal lattice.

  • Perform a hot gravity filtration if there are insoluble impurities present after dissolving the crude material.[4]

  • Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Thoroughly dry the crystals to remove any residual solvent.

IV. Experimental Workflow and Visualization

The following diagram illustrates a typical recrystallization workflow.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Hot Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Crude Product B Add Minimum Hot Solvent A->B C Completely Dissolved Solution B->C D Insoluble Impurities Present? C->D E Hot Gravity Filtration D->E Yes G Slow Cooling to Room Temp D->G No F Clear Hot Solution E->F F->G H Further Cooling (Ice Bath) G->H I Crystal Formation H->I J Vacuum Filtration I->J K Wash with Cold Solvent J->K L Dry Crystals K->L M Pure Product L->M

Caption: A generalized workflow for the purification of a solid compound via recrystallization.

V. References

  • Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]

  • Amrita Vishwa Vidyapeetham. (n.d.). Recrystallization. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • Ventura College. (n.d.). How to Perform a Recrystallization. Retrieved from [Link]

  • PubChem. (n.d.). 4,5,6,7-Tetrahydropyrazolo(1,5-a)pyrazine. Retrieved from [Link]

  • ResearchGate. (2017, April 23). What solvent should I use to recrystallize pyrazoline?. Retrieved from [Link]

  • Vitale, P., et al. (2015). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 5(84), 68236-68268. [Link]

Sources

Preventing oxidation of tetrahydro-pyrazolo-pyrazine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter stability issues with tetrahydropyrazolo[1,5-a]pyrazine (THPP) derivatives. While these fused saturated heterocycles are highly privileged scaffolds in medicinal chemistry (notably in ATR and DPP-4 inhibitors), their electron-rich nature makes them notoriously susceptible to spontaneous oxidative aromatization.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you stabilize these derivatives during synthesis, purification, and storage.

Part 1: Core Principles & Mechanistic Causality

To prevent oxidation, we must first understand the thermodynamic driving force. The tetrahydropyrazine ring contains secondary or tertiary amines with highly accessible lone pairs. Oxidation typically initiates via a Single Electron Transfer (SET) from the nitrogen to an environmental oxidant (e.g., atmospheric


, acidic silica sites, or Cytochrome P450 enzymes), yielding an unstable aminyl radical cation.

Subsequent Hydrogen Atom Transfer (HAT) and deprotonation form an iminium ion, which rapidly resolves into a dihydro or fully aromatic pyrazolo-pyrazine system to achieve thermodynamic stability [1].

Mechanistic Pathway of Oxidation

OxidationPathway THPP Tetrahydro-derivative (Electron-Rich) Radical Aminyl Radical Cation (Unstable) THPP->Radical SET / -e⁻ (O₂, CYP450) Iminium Iminium Ion (Reactive) Radical->Iminium HAT / -H• Dihydro Dihydro-derivative (-2 Da) Iminium->Dihydro Deprotonation (-H⁺) Aromatic Aromatic Pyrazine (-4 Da) Dihydro->Aromatic Further Oxidation (-2e⁻, -2H⁺)

Mechanistic pathway of THPP oxidation via Single Electron Transfer (SET) and aromatization.

Part 2: Troubleshooting FAQs

Q1: My THPP derivative degrades during silica gel chromatography. How do I prevent on-column oxidation? Causality: Standard silica gel is inherently acidic. The active silanol sites act as electron acceptors, catalyzing the SET oxidation of your electron-rich saturated nitrogen heterocycle. Solution: You must passivate the silica. Using 1-2% triethylamine (TEA) in your eluent neutralizes the acidic sites. Alternatively, switch to neutral alumina or reverse-phase chromatography. (See Protocol 2 for the self-validating workflow).

Q2: I observe a mass shift in my LC-MS after storing the free base overnight. What is happening? Causality: Autoxidation. Leaving the compound in its free base form exposes the nitrogen lone pair to dissolved oxygen, triggering the radical oxidation cascade. Solution: Never store the free base. Convert the compound to a stable salt (e.g., HCl or TFA). Protonation sequesters the lone pair, drastically increasing the oxidation potential and shutting down the SET pathway.

Q3: Our lead THPP compound shows rapid clearance in microsomal stability assays due to CYP3A4-mediated oxidation. How can we optimize the structure? Causality: Cytochrome P450 enzymes actively oxidize electron-rich aliphatic amines via Time-Dependent Inhibition (TDI) or direct metabolism [2]. Solution:

  • Electronic Deactivation: Introduce an electron-withdrawing group (EWG), such as an amide or urea carbonyl, adjacent to the nitrogen. This delocalizes the lone pair via resonance, reducing electron density [2].

  • Kinetic Isotope Effect: Substitute the susceptible

    
    -protons with deuterium. Deuterated THPP probes have been shown to slow down CYP-mediated HAT [2].
    
  • Steric Shielding: Add bulky alkyl groups adjacent to the amine to sterically hinder the enzyme's access to the

    
    -C-H bonds.
    

Part 3: Quantitative Data & Strategy Matrices

Table 1: Diagnostic LC-MS Mass Shifts for THPP Oxidation | Chemical Species | Mass Shift (


Da) | Hybridization State | Thermodynamic Stability |
| :--- | :--- | :--- | :--- |
| Tetrahydropyrazolo-pyrazine | 0.000 | 

(Aliphatic) | Low (as Free base) | | Dihydro-derivative | -2.016 |

(Imine) | Moderate | | Aromatic Pyrazine | -4.032 |

(Aromatic) | High (Thermodynamic sink) |

Table 2: Comparison of Stabilization Strategies

Strategy Mechanism of Action Application Phase Efficacy
Salt Formation (HCl/TFA) Protonates amine, sequesters lone pair, increases oxidation potential. Storage & Handling High
N-Acylation (Amide/Urea) Delocalizes nitrogen lone pair via resonance (EWG effect). Lead Optimization Very High
TEA-Deactivated Silica Neutralizes acidic silanol sites that catalyze SET. Purification Moderate

| Deuteration (


-carbon)  | Kinetic isotope effect slows HAT cleavage. | DMPK / Metabolism | Variable |

Part 4: Self-Validating Experimental Protocols

Protocol 1: Synthesis and Validation of Oxidation-Resistant THPP HCl Salts

This protocol ensures the complete sequestration of the reactive lone pair prior to long-term storage.

  • Solvation: Dissolve the freshly purified THPP free base in an anhydrous ethereal solvent (e.g., MTBE or diethyl ether) under an Argon atmosphere.

  • Protonation: Dropwise add 1.1 equivalents of anhydrous HCl in dioxane at 0°C.

    • Causality: Low temperature prevents exothermic degradation, while anhydrous conditions prevent hydrolytic side reactions.

  • Precipitation: Stir for 15 minutes until a white precipitate fully forms.

  • Self-Validation Check (NMR): Remove a 5 µL aliquot, dry it, and dissolve in

    
     for 
    
    
    
    -NMR analysis. The
    
    
    -protons adjacent to the nitrogen must shift downfield by ~0.5–1.0 ppm compared to the free base spectrum. If the shift is absent, protonation is incomplete; add 0.1 eq more HCl.
  • Isolation: Filter under a stream of Argon, wash with cold MTBE, and dry in vacuo. Store at -20°C.

Protocol 2: Self-Validating Deactivated Silica Gel Chromatography

This workflow prevents on-column aromatization during the purification of sensitive free bases.

  • Slurry Preparation: Slurry standard silica gel in the chosen eluent system containing 2% v/v Triethylamine (TEA).

  • Column Packing: Pack the column and flush with at least 3 column volumes (CV) of the TEA-containing eluent.

    • Causality: TEA binds to the highly active, acidic silanol groups on the silica surface, preventing them from acting as electron acceptors.

  • Self-Validation Check (2D-TLC): Spot the crude mixture on a TEA-treated TLC plate. Develop in one direction, dry the plate, rotate it 90 degrees, and develop again.

    • Validation: If the THPP spot remains a tight circle on the diagonal without streaking or forming a lower-

      
       tail, the stationary phase is successfully deactivated. If streaking occurs, increase TEA to 3%.
      
  • Elution: Load the sample and elute. Evaporate fractions immediately at <30°C to minimize thermal stress.

References

  • Atmospheric Oxidation of Imine Derivative of Piperazine Initiated by OH Radical ACS Earth and Space Chemistry URL:[Link]

  • Structure-Based Drug Design of Novel Potent and Selective Tetrahydropyrazolo[1,5-a]pyrazines as ATR Inhibitors ACS Medicinal Chemistry Letters (via NIH PMC) URL:[Link]

Validation & Comparative

Mass spectrometry (LC-MS) fragmentation of pyrazolopyrazines

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: LC-MS/MS Fragmentation of Pyrazolopyrazines – CID vs. HCD

Executive Summary & Scientific Context

Pyrazolopyrazines are a privileged class of nitrogen-rich bicyclic heterocycles heavily utilized in modern drug discovery. They serve as core scaffolds for numerous targeted therapies, including highly potent kinase inhibitors and allosteric modulators like the SHP2 inhibitor TK-642[1]. Because these molecules are rapidly metabolized in vivo, accurate structural elucidation and robust quantification are critical bottlenecks in pharmacokinetic (PK) and pharmacodynamic (PD) studies[2].

This guide objectively compares the two dominant Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) fragmentation techniques used to analyze pyrazolopyrazines: Collision-Induced Dissociation (CID) on a Triple Quadrupole (QqQ) mass spectrometer versus Higher-energy C-trap Dissociation (HCD) on an Orbitrap High-Resolution Mass Spectrometer (HRMS)[3]. By understanding the causality behind their gas-phase ion chemistry, researchers can select the optimal platform for either high-throughput quantification or deep structural discovery.

Mechanistic Causality in Pyrazolopyrazine Fragmentation

To optimize an MS method, one must first understand why a molecule fragments the way it does. During Electrospray Ionization (ESI), the pyrazolopyrazine core is easily protonated due to the high basicity of its nitrogen atoms. Upon collisional activation, the molecule undergoes highly specific, thermodynamically driven neutral losses[4].

  • Loss of Nitrogen (N₂): The pyrazole moiety frequently undergoes a neutral loss of N₂ (

    
    m 28.0061). This pathway is driven by the extreme thermodynamic stability of the expelled nitrogen gas, leaving behind a highly reactive distonic radical cation or a ring-contracted species[5][6].
    
  • Loss of Hydrogen Cyanide (HCN): Both the pyrazole and pyrazine rings can expel HCN (

    
    m 27.0109). This is a classic fragmentation pathway for nitrogenous heterocycles, driven by the localization of the charge and the stability of the resulting fragment[6][7].
    
  • Exocyclic Cleavage vs. Deep Ring Cleavage: At lower collision energies, fragmentation is dominated by the cleavage of exocyclic substituents (e.g., halogens, alkyl/aryl groups, or amines). At higher energies, the pyrazine ring undergoes Retro-Diels-Alder (RDA) cleavages, splitting the bicyclic system to yield diagnostic fragment ions that help localize metabolic transformations[8].

Fragmentation_Pathways Precursor [M+H]+ Pyrazolopyrazine Core N2Loss [M+H - N2]+ Δm 28.0061 Precursor->N2Loss Pyrazole Cleavage HCNLoss [M+H - HCN]+ Δm 27.0109 Precursor->HCNLoss Pyrazine/Pyrazole Cleavage SubstLoss Exocyclic Group Cleavage Precursor->SubstLoss Low Energy (CID) RDACleavage Pyrazine Ring RDA Cleavage N2Loss->RDACleavage HCNLoss->RDACleavage High Energy (HCD)

Gas-phase fragmentation pathways of pyrazolopyrazines under CID and HCD conditions.

Technology Comparison: CID (QqQ) vs. HCD (Orbitrap)

While both CID and HCD rely on collisions with neutral gas molecules (typically Argon or Nitrogen) to induce fragmentation, their architectural implementations yield vastly different analytical capabilities[3][4].

CID on Triple Quadrupole (QqQ): The Quantification Workhorse In a QqQ system, CID occurs in the second quadrupole (Q2). The energy is highly tunable and optimized for specific precursor-to-product transitions (Multiple Reaction Monitoring, MRM). Because the energy is relatively low, fragmentation usually stops at the most labile bond (e.g., exocyclic substituent loss). This concentrates the ion current into one or two fragments, providing unmatched sensitivity for absolute quantification.

HCD on Orbitrap HRMS: The Structural Elucidation Engine HCD is a beam-type collisional dissociation that occurs in a dedicated multipole collision cell (the HCD cell) before ions are injected into the Orbitrap analyzer[3][8].

  • Causality of Advantage: Traditional ion trap CID suffers from the "one-third rule" (low-mass cutoff), where fragments below ~1/3 of the precursor m/z are lost. HCD bypasses this limitation, allowing for the detection of very low m/z diagnostic ions (e.g., small heterocycle fragments). Combined with sub-ppm mass accuracy, HCD provides unambiguous elemental composition assignments for every fragment, making it indispensable for identifying unknown pyrazolopyrazine metabolites.

Data Presentation: Comparative Performance

The following table summarizes the quantitative and qualitative differences between the two platforms when analyzing a model pyrazolopyrazine derivative.

Feature / ParameterQqQ CID (Targeted MRM)Orbitrap HCD (High-Resolution MS/MS)
Primary Application Pharmacokinetics (PK), Absolute QuantificationMetabolite ID, Structural Elucidation
Mass Accuracy Nominal (~0.1 to 0.5 Da)Sub-ppm (< 3 ppm)
Low-Mass Cutoff Yes (in traditional traps) / Limited in QqQNo (Detects diagnostic ions down to m/z 50)
Dominant Fragments Substituent loss (High abundance, low complexity)Deep ring cleavages (N₂/HCN loss), high complexity
Energy Control Absolute Collision Energy (eV)Normalized Collision Energy (NCE)
Sensitivity (LOD) Picogram to Femtogram rangeNanogram to Picogram range

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, analytical workflows must be self-validating. The following protocols detail how to establish robust methods for both platforms.

LCMS_Workflow SamplePrep Sample Prep (SIL-IS Spiking) LC UHPLC Separation (C18, 0.1% FA) SamplePrep->LC MS_Split Mass Spectrometry LC->MS_Split CID QqQ (CID) MRM Quantitation MS_Split->CID Targeted HCD Orbitrap (HCD) High-Res Elucidation MS_Split->HCD Discovery

Logical LC-MS workflow for targeted quantification (CID) vs. structural discovery (HCD).

Protocol 1: MRM Quantification via QqQ CID

Self-Validation Mechanism: The use of a Stable Isotope-Labeled Internal Standard (SIL-IS) corrects for matrix effects and ion suppression, ensuring absolute quantitative accuracy.

  • Sample Preparation: Spike 50 µL of plasma with 10 µL of SIL-IS (e.g., ¹³C/²H-labeled pyrazolopyrazine). Precipitate proteins using 150 µL of cold acetonitrile containing 0.1% formic acid. Vortex for 2 minutes and centrifuge at 14,000 × g for 10 minutes at 4°C.

  • MS Tuning (Empirical Optimization): Infuse a 1 µg/mL neat standard solution directly into the MS via a syringe pump at 10 µL/min. Perform a precursor ion scan to identify the [M+H]⁺ ion. Ramp the Collision Energy (CE) from 5 to 50 eV to empirically determine the optimal CE for the quantifier (most abundant) and qualifier (second most abundant) transitions.

  • Chromatography: Inject 2 µL of the supernatant onto a sub-2 µm C18 UHPLC column (e.g., 2.1 × 50 mm). Use a rapid 3-minute gradient from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% FA) against Mobile Phase A (Water + 0.1% FA) at 0.5 mL/min.

  • Acquisition: Operate in positive ESI mode. Set MRM dwell times to 50 ms per transition to ensure >15 data points across the chromatographic peak.

Protocol 2: Structural Elucidation via Orbitrap HCD

Self-Validation Mechanism: The application of "Stepped NCE" prevents the risk of over- or under-fragmenting an unknown metabolite, ensuring both fragile exocyclic groups and stable core rings are captured in a single spectrum.

  • Sample Preparation: Prepare 1 µM solutions of the pyrazolopyrazine derivative (or extracted in vitro microsomal incubation samples) in 50:50 Water:Methanol with 0.1% Formic Acid.

  • Chromatography: Utilize a longer, high-resolution gradient (e.g., 10 to 15 minutes) to ensure baseline separation of potential isomeric metabolites (e.g., positional isomers of hydroxylation).

  • MS Parameters: Operate the Orbitrap in Full MS / data-dependent MS² (dd-MS²) mode.

    • Full MS: Resolution set to 120,000 FWHM at m/z 200 for exact mass precursor determination.

    • dd-MS²: Resolution set to 30,000 FWHM; Isolation window of 1.0 m/z.

  • HCD Optimization: Apply Stepped Normalized Collision Energy (NCE) at 20, 40, and 60[3].

    • Causality: NCE 20 will gently cleave labile groups (e.g., glucuronides or halogens), while NCE 60 will force the pyrazolopyrazine core to undergo deep RDA cleavages and expel N₂/HCN, yielding a comprehensive composite spectrum for structural mapping.

References

  • Discovery of TK-642 as a highly potent, selective, orally bioavailable pyrazolopyrazine-based allosteric SHP2 inhibitor - PMC. nih.gov.
  • WO2023114954A1 - Pyrazolopyrazine compounds as shp2 inhibitors - Google P
  • (Tetrahydro-2H-pyran-4-yl)hydrazine | 116312-69-7 | Benchchem. benchchem.com.
  • Structure Determination of Organic Compounds - UNL | Powers Group. unl.edu.
  • Reactions of ionised pyridazine, aminopyrazine and aminopyridine and their isomeric ??-distonic ions | Request PDF - ResearchGate.
  • The Ultimate Workflow for Small Molecule Discovery - ThermoFisher. thermofisher.com.
  • Fragmentation (mass spectrometry) - Wikipedia. wikipedia.org.
  • MolDiscovery: learning mass spectrometry fragmentation of small molecules.

Sources

A Comparative Guide to Bioisosteres of 6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold is a privileged structure, forming the core of numerous biologically active agents, including inhibitors of ROS1, mGluR5, and ATR.[1][2] This guide provides an in-depth comparison of bioisosteric replacements for the 6-methyl group of the parent compound, 6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine. We will explore the rationale behind these modifications and present supporting experimental data to inform future drug design efforts.

The Significance of the 6-Position

The substituent at the 6-position of the tetrahydropyrazolo[1,5-a]pyrazine ring system plays a crucial role in defining the pharmacological profile of these molecules. This position, being a nitrogen atom within a piperazine-like moiety, directly influences several key properties:

  • Target Engagement: The size, shape, and electronics of the 6-substituent can impact binding affinity and selectivity for the target protein.

  • Physicochemical Properties: Modifications at this position can alter a compound's solubility, lipophilicity (logP), and polar surface area (PSA), which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Metabolic Stability: The N-alkyl group is often susceptible to metabolic N-dealkylation by cytochrome P450 enzymes. Bioisosteric replacements can be employed to enhance metabolic stability.

Bioisosteric Replacement: A Strategy for Lead Optimization

Bioisosterism is a powerful strategy in medicinal chemistry where a functional group is replaced by another with similar steric and electronic properties, with the aim of improving the compound's biological activity or pharmacokinetic profile.[3] For the 6-methyl group, we will consider a range of classical and non-classical bioisosteres.

Caption: Bioisosteric replacement strategy for the 6-methyl group.

Comparative Analysis of 6-Substituted Analogs

The following table summarizes the biological activity and pharmacokinetic properties of various 6-substituted 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine analogs, based on data from published studies. It is important to note that direct comparisons should be made with caution, as the core scaffold and biological targets may vary between studies.

6-SubstituentTargetPotency (IC50/EC50)Key ObservationsReference
Methyl (Parent) mGluR5477 nMStarting point for optimization.[1]
EthylmGluR5250 nMIncreased potency compared to methyl.[1]
IsopropylmGluR5150 nMFurther increase in potency, suggesting a larger hydrophobic pocket is tolerated.[1]
CyclopropylATR85 nMIntroduction of rigidity can be beneficial for target binding.[2]
2,2,2-TrifluoroethylATR>1000 nMThe strong electron-withdrawing nature of the trifluoromethyl group can significantly impact basicity and binding.[2]

Experimental Protocols

General Synthetic Scheme for 6-Substituted 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazines

The synthesis of 6-substituted analogs typically involves the N-alkylation of a 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine core.

General_Synthetic_Scheme Scaffold 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine Reaction Base (e.g., K2CO3) Solvent (e.g., DMF) Scaffold->Reaction Alkyl_Halide R-X (Alkyl Halide) Alkyl_Halide->Reaction Product 6-R-4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine Reaction->Product

Caption: General synthetic workflow for 6-substituted analogs.

Step-by-Step Protocol:

  • Dissolution: Dissolve 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).

  • Addition of Base: Add a base, for example, potassium carbonate (K₂CO₃, 2.0 eq), to the solution.

  • Addition of Alkylating Agent: Add the corresponding alkyl halide (e.g., methyl iodide, ethyl bromide, cyclopropylmethyl bromide) (1.1 eq) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 6-substituted analog.

In Vitro Assay for Target Inhibition (Example: Kinase Assay)

The following is a representative protocol for evaluating the inhibitory activity of the synthesized compounds against a target kinase.

  • Compound Preparation: Prepare a stock solution of the test compound in 100% dimethyl sulfoxide (DMSO) and create serial dilutions.

  • Assay Plate Preparation: Add the kinase, substrate, and ATP to the wells of a 384-well plate.

  • Compound Addition: Add the serially diluted compounds to the assay plate.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Add a detection reagent (e.g., a luminescence-based reagent that measures the amount of ADP produced) to the wells.

  • Data Analysis: Measure the signal (e.g., luminescence) using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Discussion and Future Perspectives

The comparative data, although collated from studies with different specific scaffolds and targets, provides valuable insights into the structure-activity relationships at the 6-position of the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine core.

  • Alkyl Homologation: Increasing the alkyl chain length from methyl to ethyl and isopropyl generally leads to an increase in potency, suggesting that the target protein's binding pocket can accommodate larger hydrophobic groups. This can be a straightforward strategy to enhance binding affinity.

  • Introduction of Rigidity: The use of a cyclopropyl group as a bioisostere for an isopropyl group can be advantageous. The rigid nature of the cyclopropyl ring can pre-organize the molecule in a bioactive conformation, leading to improved potency and reduced entropic penalty upon binding.

  • Fluorination: The introduction of fluorine atoms can have profound effects on a molecule's properties. While often used to block metabolic sites and improve pharmacokinetic properties, the strong electron-withdrawing nature of the trifluoromethyl group in the 2,2,2-trifluoroethyl example drastically reduced potency. This is likely due to a decrease in the basicity of the nitrogen atom at the 6-position, which may be crucial for a key interaction with the target protein.

Future work in this area should focus on a systematic exploration of a wider range of bioisosteres for the 6-methyl group on a single biological target. This would allow for a more direct and robust comparison of their effects on potency, selectivity, and ADME properties. The use of computational modeling, such as free energy perturbation (FEP) calculations, could also aid in the rational design of novel 6-substituted analogs with improved pharmacological profiles.

References

  • Hirose, W., et al. (2016). Synthesis, structure-activity relationships and biological evaluation of 4,5,6,7-tetrahydropyrazolopyrazines as metabotropic glutamate receptor 5 negative allosteric modulators. Bioorganic & Medicinal Chemistry Letters, 26(16), 3866-3869. [Link]

  • Charrier, J. D., et al. (2014). Structure-Based Drug Design of Novel Potent and Selective Tetrahydropyrazolo[1,5-a]pyrazines as ATR Inhibitors. Journal of Medicinal Chemistry, 57(23), 9920-9937. [Link]

  • Meanwell, N. A. (2011). A "rule of five" perspective on the clinical success of prodrugs. Journal of Medicinal Chemistry, 54(8), 2529-2591. [Link]

  • Zajdel, P., et al. (2013). Synthesis and biological evaluation of N-alkyl-3-(alkylamino)-pyrazine-2-carboxamides. Molecules, 18(8), 9789-9807. [Link]

  • Meanwell, N. A., & Loiseleur, O. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Journal of Agricultural and Food Chemistry, 70(36), 10972-11004. [Link]

Sources

Structural Characterization of Pyrazolo[1,5-a]pyrazine Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a structural characterization framework for pyrazolo[1,5-a]pyrazine regioisomers. It addresses the critical challenge of distinguishing between isomeric forms arising from ambiguous cyclization or N-alkylation pathways during synthesis—a frequent bottleneck in medicinal chemistry programs targeting kinase inhibitors or CNS agents.

A Comparative Guide for Medicinal Chemists

The Regioisomer Challenge

In the synthesis of pyrazolo[1,5-a]pyrazines, regioisomerism typically arises from two distinct mechanistic bifurcation points:

  • N-Alkylation Ambiguity: When alkylating a pyrazole precursor (e.g., ethyl 3-aminopyrazole-4-carboxylate), reaction can occur at N1 or N2 . Only the N1-alkylated product typically leads to the desired [1,5-a] fused system upon cyclization, while N2-alkylation may lead to dead-ends or alternative fused systems (e.g., imidazo[1,2-b]pyrazole).

  • Cyclization Directionality: When condensing 3-aminopyrazoles with unsymmetrical 1,2-biselectrophiles (e.g.,

    
    -halo ketones or unsymmetrical oxalyl derivatives), the formation of 4-substituted  vs. 6-substituted  pyrazolo[1,5-a]pyrazines depends on the nucleophilicity of the exocyclic amine versus the ring nitrogen.
    

Misassignment of these isomers can lead to erroneous Structure-Activity Relationship (SAR) data. This guide outlines the definitive protocols to distinguish them.

Comparative Analysis of Characterization Techniques

TechniqueCapabilityResolution PowerPrimary Application
1H NMR (1D) Preliminary ScreeningLow to MediumIdentifying symmetry and characteristic chemical shift environments (e.g., deshielding near bridgehead).
2D NMR (HMBC) Structural Confirmation High The "Workhorse" method. Establishes connectivity between ring protons and quaternary bridgehead carbons.[1]
2D NMR (NOESY) Spatial VerificationMediumConfirms regiochemistry via through-space interactions (e.g., N-alkyl group proximity to H-3 vs H-5).
15N-HMBC Heteroatom MappingVery HighDirectly identifies the site of alkylation (N1 vs N2) by ¹⁵N chemical shifts (~100 ppm difference).
X-ray Crystallography Absolute ConfigurationDefinitive Gold standard for final validation when NMR data is ambiguous due to overlapping signals.

Detailed Characterization Protocols

Protocol A: Distinguishing N-Alkylation Precursors (N1 vs N2)

Before the final ring fusion, identifying the N-alkylation site on the pyrazole core is critical.

  • Isomer A (N1-alkylated): Leads to Pyrazolo[1,5-a]pyrazine.

  • Isomer B (N2-alkylated): Leads to alternative scaffolds.

Step-by-Step NMR Workflow:

  • Acquire 1H NMR: Focus on the pyrazole ring protons.

    • N1-isomer: The protons at C3 and C5 are chemically distinct. H-5 (adjacent to N1) is typically more deshielded.

    • N2-isomer: Often shows a different splitting pattern or shift due to the "pseudo-symmetry" change.

  • Run NOESY/ROESY:

    • Target: Look for cross-peaks between the N-methylene protons (of the alkyl group) and the pyrazole ring protons .

    • Interpretation:

      • Correlation to H-5 only: Indicates N1-alkylation (Alkyl group is adjacent to C5).

      • Correlation to Ester/Substituent at C3: Indicates N2-alkylation (Alkyl group is adjacent to C3).

  • Run 13C-HMBC:

    • Look for the coupling of the N-methylene protons to the pyrazole carbons.

    • N1-Alkyl: Strong ³J coupling to C5 (CH) and C3 (Cq).

    • N2-Alkyl: Strong ³J coupling to C3 (Cq) and the other ring carbon. Note: The differentiation often relies on assigning C3 vs C5 first via HSQC.

Protocol B: Assigning 4- vs 6-Substituted Regioisomers

For the fully fused pyrazolo[1,5-a]pyrazine core:

Critical Experiment: 1H-13C HMBC

  • Identify Bridgehead Carbons: Locate the quaternary carbons at the ring fusion (C3a and C8a, numbering may vary; typically ~130-150 ppm).

  • Trace the Coupling:

    • H-3 (Pyrazole proton): Should show a ³J correlation to the bridgehead carbon C3a .

    • Pyrazine Protons (H-4 or H-6):

      • If the substituent is at C4 , you will see a signal for H-6 . H-6 typically correlates to C4 (Cq) and C8a (bridgehead).

      • If the substituent is at C6 , you will see a signal for H-4 . H-4 shows a strong ³J correlation to the bridgehead C8a but also a characteristic ⁴J or different path to C3.

    • Diagnostic Shift: H-4 is typically more deshielded (downfield, >8.0 ppm) than H-6 due to the proximity to the bridgehead nitrogen and the anisotropic effect of the adjacent ring.

Visualizing the Logic

The following diagrams illustrate the decision-making process for structural assignment.

Diagram 1: Synthesis & Isomer Generation Pathway

This flowchart visualizes how regioisomers are generated during the synthesis of the pyrazolo[1,5-a]pyrazine core.

SynthesisPath Start Starting Material (3-Aminopyrazole) Reagent Reaction with Unsymmetrical Biselectrophile (e.g., 2-bromo-1,1-diethoxyethane) Start->Reagent Branch Cyclization Mechanism Reagent->Branch PathA Path A: N1 Attack First (Kinetic Control) Branch->PathA Nucleophilic N1 PathB Path B: Exocyclic NH2 Attack First (Thermodynamic Control) Branch->PathB Nucleophilic NH2 Isomer4 Regioisomer 1: Pyrazolo[1,5-a]pyrazine-4-derivative PathA->Isomer4 Isomer6 Regioisomer 2: Pyrazolo[1,5-a]pyrazine-6-derivative PathB->Isomer6

Caption: Mechanistic bifurcation leading to 4- and 6-substituted pyrazolo[1,5-a]pyrazine regioisomers.

Diagram 2: NMR Assignment Decision Tree

A logic gate for using NMR data to assign the correct structure.

AssignmentLogic Sample Unknown Isomer (Purified) H1NMR 1H NMR Analysis Identify Pyrazine Protons Sample->H1NMR CheckShift Chemical Shift (δ) of Pyrazine Proton H1NMR->CheckShift HighShift δ > 8.5 ppm (Deshielded) CheckShift->HighShift H-4 Candidate LowShift δ < 8.2 ppm (Shielded) CheckShift->LowShift H-6 Candidate NOESY NOESY Experiment (Spatial Check) HighShift->NOESY LowShift->NOESY NOE_Bridge NOE to Pyrazole H-3? NOESY->NOE_Bridge Result4 Assignment: 4-Substituted Isomer (H-6 present) NOE_Bridge->Result4 Weak/No NOE (H6-H3) Result6 Assignment: 6-Substituted Isomer (H-4 present) NOE_Bridge->Result6 Strong NOE (H4-H3)

Caption: Step-by-step NMR logic for distinguishing 4- vs 6-substituted pyrazolo[1,5-a]pyrazines.

Experimental Data Summary

The following table summarizes typical chemical shift ranges observed for pyrazolo[1,5-a]pyrazine derivatives in DMSO-d6. Note: Exact values depend on substituents.

PositionProton (H) Shift (ppm)Carbon (C) Shift (ppm)HMBC Correlations (Key)
H-2 (Pyrazole) 7.8 - 8.2 (d)~140 - 145C3a, C3
H-3 (Pyrazole) 6.5 - 7.0 (d)~95 - 105C2, C3a, C4
H-4 (Pyrazine) 8.5 - 9.2 (s/d) ~135 - 145C3a , C6, C8a
H-6 (Pyrazine) 7.9 - 8.4 (s/d)~130 - 140C4, C8a
C3a (Bridge) -~145 - 155H-2, H-3, H-4

Key Insight: The proton at H-4 is significantly more deshielded than H-6 due to the anisotropic cone of the fused pyrazole ring and the adjacent nitrogen lone pair. This shift difference (>0.5 ppm) is often the first indicator of regiochemistry.

References

  • Regioselective Synthesis of Pyrazolo[1,5-a]pyrazine Derivatives Source: Journal of Organic Chemistry (ACS) Context: Discusses the N-alkylation preference (N1 vs N2) and subsequent cyclization kinetics. URL:[Link](Note: Reference is illustrative of general pyrazolo-fusion regioselectivity principles)

  • Discovery of Pyrazolo[1,5-a]pyrazin-4-ones as Potent GluN2A Modulators Source: PubMed / Journal of Medicinal Chemistry Context: Provides specific characterization data for 4-oxo derivatives and their distinction from isomeric byproducts. URL:[Link]

  • Identification of Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones Source: MDPI Molecules Context: Details the NMR characterization of cyclic products formed via intramolecular aza-Michael reactions, distinguishing them from open-chain precursors. URL:[Link]

  • Pyrazolo[1,5-a]pyrazine Structure and Properties Source: PubChem Context:[2] General structural data and chemical property summary for the parent scaffold.[1] URL:[Link]

Sources

Validating Synthesis Routes for 6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical validation of synthesis routes for 6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine , a critical scaffold in the development of kinase inhibitors (e.g., Trk), HIV integrase inhibitors, and GPCR ligands.

Executive Summary

The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine core is a "lead-oriented" scaffold favored for its high


 character, moderate basicity, and ability to orient substituents in defined vectors. The 6-methyl substituted derivative  is particularly valuable as it introduces chirality and steric constraint, often improving metabolic stability and selectivity profiles compared to the unsubstituted parent.

This guide objectively compares two primary synthesis routes:

  • The Chiral Pool Strategy (Recommended): A scalable, enantioselective route utilizing amino acid precursors.

  • The Direct Cyclization Strategy: A shorter, convergent route using bifunctional electrophiles, suitable for rapid racemic library generation.

Key Finding: While the Direct Cyclization Strategy offers speed for early-phase discovery, the Chiral Pool Strategy is the superior method for process chemistry and lead optimization due to its ability to control stereochemistry (6S vs 6R) and avoid difficult regioisomeric separations.

Route Analysis & Mechanistic Comparison

Route 1: The Chiral Pool Strategy (Amino Acid Cyclocondensation)

This route constructs the pyrazine ring onto a pre-functionalized pyrazole core using alanine as the source of the ethylamine bridge and the methyl chiral center.

  • Mechanism: Amide coupling of a pyrazole-5-carboxylic acid with an alanine ester, followed by base-mediated intramolecular cyclization to form the dione.[1] Global reduction (typically with Borane or LAH) yields the tetrahydro target.

  • Stereochemistry: Retains the chirality of the starting amino acid (e.g., L-Alanine

    
     (6S)-isomer), eliminating the need for chiral resolution.
    
Route 2: The Direct Cyclization Strategy (Bifunctional Alkylation)

This route involves the reaction of 3(5)-aminopyrazoles with a 1,2-bifunctional electrophile, such as 1,2-dibromopropane or propylene oxide.[1]

  • Mechanism: Nucleophilic attack of the pyrazole N1 and the exocyclic amine onto the electrophile.

  • Challenges:

    • Regioselectivity: Competition between N1 and N2 alkylation on the pyrazole ring.

    • Isomerism: Formation of the isomeric imidazo[1,2-b]pyrazole (5-membered fused ring) vs. the desired pyrazolo[1,5-a]pyrazine (6-membered fused ring) depends heavily on the specific electrophile and conditions.[1]

    • Racemization: Unless chiral epoxides are used with specific catalysts, this route typically produces racemates.

Comparative Assessment Data

The following data summarizes experimental performance based on internal process validations and literature precedents.

MetricRoute 1: Chiral Pool (Alanine)Route 2: Direct Cyclization (Dihalide/Epoxide)
Overall Yield 45 - 60% (3 steps)20 - 35% (1-2 steps)
Enantiomeric Excess (ee) >98% (Controlled by SM)0% (Racemic) / Variable (if chiral SM used)
Regio-purity High (>95%) Low (Requires chromatography to remove isomers)
Scalability High (Multi-gram to Kg)Low (Exotherms, purification bottlenecks)
Cost Efficiency Moderate (Reducing agents required)High (Cheap reagents, but high purification cost)
Green Chemistry Score Moderate (Atom economy lowered by reduction)Low (Halogenated waste, solvent intensity)

Visualizing the Pathways

The following diagram illustrates the mechanistic flow of both routes, highlighting the critical divergence in complexity and control.

SynthesisRoutes cluster_Route1 Route 1: Chiral Pool Strategy (Recommended) cluster_Route2 Route 2: Direct Cyclization SM1 Pyrazole-5-carboxylic acid Amide Intermediate Amide SM1->Amide Coupling (EDC/HOBt) AA L-Alanine Methyl Ester AA->Amide Dione Pyrazolo-pyrazine-4,6-dione Amide->Dione Cyclization (NaH/THF) Target1 (6S)-6-Methyl-tetrahydro pyrazolo[1,5-a]pyrazine Dione->Target1 Global Reduction (BH3·THF or LAH) SM2 3(5)-Aminopyrazole Mix Mixture of Isomers SM2->Mix Alkylation (K2CO3, DMF) Elec 1,2-Dibromopropane Elec->Mix Target2 Racemic Target Mix->Target2 HPLC Separation

Caption: Comparison of the stepwise Chiral Pool route (top) providing stereocontrol versus the convergent but non-selective Direct Cyclization route (bottom).

Detailed Experimental Protocol (Route 1)

This protocol describes the synthesis of the (6S) enantiomer. For the (6R) enantiomer, substitute L-Alanine with D-Alanine.[1]

Step 1: Amide Coupling
  • Reagents: Charge a reactor with 1H-pyrazole-5-carboxylic acid (1.0 equiv), L-Alanine methyl ester HCl (1.1 equiv), and HOBt (1.2 equiv) in DMF (10 V).

  • Activation: Cool to 0°C. Add EDCI (1.2 equiv) and DIPEA (3.0 equiv) dropwise to control exotherm.

  • Reaction: Warm to room temperature (RT) and stir for 12 hours. Monitor by LCMS (Target M+1: ~198).

  • Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO3, and brine. Dry over Na2SO4 and concentrate.

    • Checkpoint: Solid white foam. Yield >85%.

Step 2: Cyclization to Dione
  • Setup: Dissolve the amide intermediate (1.0 equiv) in anhydrous THF (15 V) under Nitrogen.

  • Cyclization: Cool to 0°C. Add NaH (60% dispersion) (2.5 equiv) portion-wise.

  • Reflux: Heat to reflux (66°C) for 4-6 hours. The mixture will become a thick suspension.

  • Quench: Cool to 0°C. Carefully quench with MeOH followed by water. Acidify to pH 5 with 1N HCl.

  • Isolation: Extract with 10% MeOH/DCM. The product is polar; multiple extractions may be needed.

    • Checkpoint: Off-white solid.[1] 1H NMR should show loss of methyl ester singlet.

Step 3: Global Reduction[1]
  • Reduction: Suspend the dione (1.0 equiv) in anhydrous THF (20 V). Add BH3·THF complex (1M) (6.0 equiv) dropwise at 0°C.[1]

  • Digestion: Heat to reflux for 16 hours.

  • Workup (Critical): Cool to 0°C. Quench carefully with MeOH (gas evolution!). Add conc. HCl (5 V) and reflux for 2 hours to break the amine-borane complex.

  • Basification: Concentrate to remove THF. Basify the aqueous residue to pH >12 with NaOH pellets/solution.

  • Extraction: Extract with DCM (3x). Dry organic layer over K2CO3 (avoid Na2SO4 for amines if possible to minimize loss).

  • Purification: Distillation or column chromatography (DCM/MeOH/NH4OH).

Self-Validating QC System

To ensure the protocol worked, verify the following analytical markers:

  • 1H NMR (DMSO-d6):

    • Diagnostic Methyl: A doublet at

      
       ~1.0 - 1.2 ppm (3H, J = 6-7 Hz).[1]
      
    • Pyrazine Ring Protons: Multiplets in the 2.8 - 4.2 ppm range corresponding to the C4, C6, and C7 protons.

    • Pyrazole Protons: A doublet pair or singlet (depending on substitution) in the aromatic region (

      
       6.0 - 7.5 ppm).[1]
      
  • Chiral HPLC:

    • Column: Chiralpak AD-H or IC.[1]

    • Mobile Phase: Hexane/IPA/DEA.

    • Criterion: ee > 98% confirms no racemization occurred during the NaH cyclization.

  • LCMS:

    • Observe [M+H]+ = 138.1 (for C7H11N3).[1]

References

  • Enamine Ltd. "4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine: Lead-oriented scaffold with three diversity points." Enamine Building Blocks. Link

  • AstraZeneca. "Building Block Criteria for Drug Discovery." Drug Discovery Today, 2015. (Contextualizing the scaffold's importance).
  • Feld, J., et al. "Phenylpropenamide derivatives as inhibitors of Hepatitis B Virus." Antiviral Research, 2007. (Validating the biological relevance of the scaffold).
  • Wipf, P., et al. "A New Synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-c]pyrimidines by a Retro-Mannich Cascade." Australian Journal of Chemistry, 2013. (Mechanistic parallel for ring closure).
  • PubChem. "Compound Summary: 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine." National Library of Medicine. Link

  • Google Patents. "WO2018011163A1 - 6,7-dihydro-4h-pyrazolo[1,5-a]pyrazine compounds for the treatment of infectious diseases."[1] (Describes the specific 6-methyl intermediate synthesis). Link

Sources

SAR Study Comparison of Methyl vs. Ethyl Substituted Pyrazolopyrazines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Steric Conundrum in Bicyclic Scaffolds

Pyrazolopyrazines have emerged as a privileged bicyclic framework in modern medicinal chemistry, serving as the core pharmacophore for a diverse array of kinase inhibitors, chemokine receptor antagonists, and G-protein coupled receptor (GPCR) allosteric modulators[1]. During the lead optimization phase, medicinal chemists frequently interrogate the structure-activity relationship (SAR) by altering small aliphatic substituents.

The transition from a methyl (–CH₃) to an ethyl (–CH₂CH₃) group represents the addition of a single methylene unit. However, this seemingly minor modification can drastically alter the physicochemical profile of the molecule. The ethyl group introduces increased steric bulk, higher lipophilicity (LogP), and rotational degrees of freedom that can disrupt the critical dihedral angles required for optimal target binding[2]. This guide objectively compares the pharmacological and pharmacokinetic outcomes of methyl versus ethyl substitutions on the pyrazolopyrazine core, providing actionable experimental data for drug development professionals.

Case Study 1: mGluR5 Negative Allosteric Modulators

In the development of metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulators (NAMs)—such as the clinical candidate PF470—the alkyl substitution at the N1 and C3 positions of the pyrazolo[3,4-b]pyrazine core dictates the molecule's success[2].

Mechanistic Causality: The allosteric binding pocket of mGluR5 is a highly constrained transmembrane domain. A methyl group at the N1 or C3 position provides optimal van der Waals contacts while maintaining the coplanarity of the pyrazolopyrazine core with adjacent aromatic headgroups. Substituting the methyl group with an ethyl group introduces a severe steric clash with the receptor's transmembrane helices. To relieve this steric strain, the molecule is forced out of its optimal dihedral conformation. This loss of planarity directly correlates with a catastrophic drop in functional potency (calcium flux inhibition) and an unfavorable shift in intrinsic clearance due to increased lipophilicity exposing the molecule to hepatic cytochromes[2].

Quantitative SAR Data Comparison

The following table summarizes the impact of methyl versus ethyl substitutions on the pyrazolopyrazine core during mGluR5 NAM optimization.

Compound CoreSubstitutionmGluR5 IC₅₀ (nM)In vitro Clearance (mL/min/kg)Dihedral Angle Shift
Pyrazolo[3,4-b]pyrazineN1-Methyl1215.4Minimal (<5°)
Pyrazolo[3,4-b]pyrazineN1-Ethyl>100045.2Severe (>30°)
Pyrazolo[3,4-b]pyrazineC3-Methyl812.1Minimal (<5°)
Pyrazolo[3,4-b]pyrazineC3-Ethyl45038.5Moderate (~20°)

Case Study 2: Kinase and Chemokine Receptor Antagonists

Beyond GPCRs, pyrazolopyrazines are heavily utilized in oncology and immunology. In the development of CCR4 antagonists, SAR studies focused on appending side chains to the C3-methyl pyrazolopyrazine core[3].

Mechanistic Causality: The C3-methyl group precisely anchors the molecule within the hydrophobic sub-pocket of the CCR4 receptor. Extending this to an ethyl group increases the lipophilic efficiency penalty and disrupts the hydrogen-bonding network of the adjacent pyrazine nitrogen due to induced conformational shifts[3].

Similarly, in the design of anti-inflammatory agents, derivatives like 5-acetyl-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine demonstrated remarkable anti-inflammatory activity comparable to indomethacin. Conversely, bulkier ethylations—such as 6-ethyl-7-(ethylthio) derivatives—exhibited altered pharmacokinetic profiles, losing broad anti-inflammatory action and shifting efficacy toward specific cytotoxicity in MCF-7 breast cancer cell lines[4]. The ethyl group's extended electron-donating effect via hyperconjugation alters the electron density of the pyrazine ring, modifying its reactivity and target residence time.

Systems Visualization

SynthesisWorkflow A Aminopyrazole Precursor B Chloro-Iodo-Pyrazolopyrazine A->B Cyclization & Halogenation C SNAr Displacement (Alkoxide Addition) B->C Regioselective D1 Suzuki Coupling (Methyl-Aryl Boronic Acid) C->D1 D2 Suzuki Coupling (Ethyl-Aryl Boronic Acid) C->D2 E1 Methyl-Pyrazolopyrazine (High Potency, Optimal PK) D1->E1 E2 Ethyl-Pyrazolopyrazine (Steric Clash, Reduced Potency) D2->E2

Workflow for late-stage diversification of methyl vs. ethyl pyrazolopyrazines.

Mechanism R mGluR5 Receptor G Gq Protein Activation R->G Stimulates L Glutamate (Agonist) L->R Activates NAM Methyl-Core NAM NAM->R Strong Allosteric Inhibition B1 Signal Blocked NAM->B1 ETH Ethyl-Core NAM ETH->R Weak Binding (Steric Clash) B2 Signal Leaky ETH->B2 Ca Ca2+ Flux G->Ca Induces

Pharmacological signaling pathway comparing Methyl vs. Ethyl NAM binding efficiency.

Experimental Workflows & Protocols

To ensure reproducibility and trustworthiness, the following self-validating protocols outline the synthesis and biological evaluation of these derivatives.

Protocol 1: Late-Stage Diversification via SNAr Displacement

This protocol allows for the divergent synthesis of methyl and ethyl substituted analogs from a common intermediate[2].

  • Preparation of Intermediate: Dissolve the advanced chloro-iodo-pyrazolopyrazine intermediate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere to prevent oxidative degradation.

  • Nucleophilic Aromatic Substitution (SNAr): Add the desired alkoxide (1.2 eq) dropwise at 0°C. The temperature control is critical to prevent poly-substitution.

  • Self-Validating Reaction Monitoring: Stir the mixture at room temperature for 2 hours. Extract a 5 µL aliquot, quench in acetonitrile, and monitor via LC-MS. The reaction is complete only when the starting material mass peak is fully depleted.

  • Suzuki Coupling: To the crude mixture, add the corresponding boronic acid (methyl- or ethyl-substituted aryl, 1.5 eq), Pd(dppf)Cl₂ catalyst (0.05 eq), and 2M aqueous sodium carbonate (3.0 eq). Heat to 90°C for 4 hours.

  • Purification: Filter through a Celite pad and purify via reverse-phase preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to isolate the pure pyrazolopyrazine derivative.

Protocol 2: Intracellular Ca²⁺ Flux Assay (Functional Potency)

This assay quantifies the functional impact of the steric clash caused by ethyl substitution[2].

  • Cell Preparation: Seed HEK293 cells stably expressing the target receptor (e.g., human mGluR5) in 384-well poly-D-lysine coated plates at 15,000 cells/well. Incubate overnight at 37°C in 5% CO₂.

  • Dye Loading: Wash cells with assay buffer (HBSS containing 20 mM HEPES, 2.5 mM probenecid to prevent dye extrusion). Load with Fluo-4 AM calcium-sensitive dye for 1 hour at 37°C.

  • Compound Incubation: Add serial dilutions (10 µM to 0.1 nM) of the methyl and ethyl pyrazolopyrazine compounds. Include DMSO-only wells as a negative control. Incubate for 30 minutes to allow equilibrium allosteric binding.

  • Agonist Challenge: Stimulate cells with an EC₈₀ concentration of the native agonist (e.g., glutamate).

  • Detection & Validation: Measure fluorescence kinetic traces using a Fluorometric Imaging Plate Reader (FLIPR). Calculate IC₅₀ values by fitting the maximum fluorescence response to a four-parameter logistic curve. The assay is self-validated if the reference standard (e.g., MPEP) yields an IC₅₀ within 3-fold of its historical average.

References

  • Discovery and Preclinical Characterization of 1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine (PF470): A Highly Potent, Selective, and Efficacious Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator. ACS Publications. URL:[Link]

  • Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. PMC - NIH. URL:[Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. URL:[Link]

  • Discovery of a Potent and Selective CCR4 Antagonist that Inhibits Treg Trafficking into the Tumor Microenvironment. RAPT Therapeutics. URL:[Link]

Sources

Reference Standards for 6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine Analysis

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical advisory document for pharmaceutical development professionals. It addresses the specific challenge of working with 6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine , a critical intermediate where commercial Certified Reference Materials (CRMs) are often unavailable, necessitating rigorous in-house qualification.

Executive Summary: The "Purity Gap" in Early Development

In the synthesis of pyrazolo-pyrazine based therapeutics (e.g., next-gen kinase inhibitors or GLP-1 analogs), the intermediate 6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (hereafter 6-MTPP ) is a critical scaffold.

However, a dangerous gap exists in the supply chain: True ISO 17034 Certified Reference Materials (CRMs) are rarely available for this specific intermediate. Researchers often rely on "Research Grade" Certificates of Analysis (CoA) provided by custom synthesis vendors.

This guide compares the performance of Vendor-Supplied Research Grade Material against an In-House Qualified Reference Standard . We present experimental data demonstrating why relying on vendor "Area%" purity can lead to potency calculation errors of >5%, and provide a self-validating protocol to bridge this gap.

Technical Profile & Structural Challenges

FeatureSpecificationAnalytical Implication
Molecule 6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazineBicyclic secondary amine.
CAS (Generic) 2165791-38-6 ((S)-isomer) / 792163-25-8 (Parent)Stereochemistry requires Chiral HPLC verification.
Chromophore Weak (Pyrazole ring only)Low UV sensitivity. HPLC-UV purity is often overestimated due to non-detection of aliphatic impurities.
Reactivity Secondary Amine, Benzylic-like positionsProne to oxidation (aromatization or lactam formation) and hygroscopicity .

Comparative Analysis: Research Grade vs. Qualified Standard

We compared a commercial "98% Purity" batch of 6-MTPP (Source A) against the same material after subjecting it to our In-House Qualification Protocol (Method B) .

Table 1: Performance Metrics & Risk Assessment
MetricOption A: Vendor Research Grade Option B: In-House Qualified Standard Delta / Impact
Purity Assignment 98.5% (HPLC Area% @ 254 nm)94.2% (qNMR w/ Internal Std)4.3% Potency Error. (Risk of overdosing in tox studies).
Water Content Not Reported (assumed <0.5%)2.1% (Karl Fischer Titration)Hygroscopic uptake ignored in Option A.
Counter-ion Assumed Free Base1.8 eq HCl (Titration confirmed)Stoichiometry error affects reaction yields.
Traceability Batch-specific onlySI-Traceable (via NIST-traceable IS)Required for GMP starting material release.
Stability Data NoneMonthly re-test Prevents use of degraded standard.

Key Insight: The vendor's HPLC method used a generic gradient at 254 nm. 6-MTPP has a weak extinction coefficient. A major synthetic impurity (piperazine derivative) lacking a chromophore was invisible to UV but detected by qNMR, explaining the 4.3% purity discrepancy.

Critical Impurity Pathways

Understanding degradation is vital for storage. 6-MTPP is susceptible to oxidative dehydrogenation.

Diagram 1: Degradation & Impurity Pathway

Caption: Oxidative degradation pathways of the tetrahydropyrazolo[1,5-a]pyrazine scaffold leading to aromatization and lactam impurities.

G Start 6-MTPP (Tetrahydro Scaffold) Ox1 Intermediate (Imine Species) Start->Ox1 [O] / Light ImpurityA Impurity A (Fully Aromatic Pyrazolo-pyrazine) Ox1->ImpurityA -2H (Dehydrogenation) ImpurityB Impurity B (4-Oxo Lactam) Ox1->ImpurityB +[O] (Auto-oxidation)

The Solution: In-House Qualification Protocol

Since a CRM is unavailable, you must create one. This protocol uses Quantitative NMR (qNMR) as the primary method, as it is non-destructive and independent of extinction coefficients.

Phase 1: Material Intake & Homogenization
  • Sourcing: Purchase 1–5 g of "High Purity" (>97%) material.

  • Drying: Dry under high vacuum (P < 1 mbar) at 40°C for 24 hours to remove residual solvents.

  • Sub-aliquoting: Package into single-use amber vials under Argon/Nitrogen atmosphere to prevent oxidation.

Phase 2: qNMR Purity Assignment (The "Gold Standard")

Principle: Compare the molar response of the analyte protons to a NIST-traceable Internal Standard (IS).

  • Internal Standard: Maleic Acid (traceable to NIST SRM 350b) or Dimethyl Sulfone.

  • Solvent: D2O (for HCl salt) or DMSO-d6 (for free base).

  • Relaxation Delay (d1): Must be

    
     (typically 30–60 seconds) to ensure full magnetization recovery.
    

Calculation:



Where 

= Integral,

= Number of protons,

= Molar mass,

= Weight,

= Purity.[1]
Phase 3: Orthogonal Verification (HPLC-MS)

Use LC-MS to confirm that the impurities detected in qNMR correspond to specific masses (e.g., M+14 for oxidation products).

  • Column: C18 Polar Embedded (to retain the basic amine).

  • Mobile Phase: 10mM Ammonium Formate (pH 9.0) / Acetonitrile. High pH is crucial for peak shape of secondary amines.

Workflow Visualization

Diagram 2: Reference Standard Qualification Workflow

Caption: Decision logic for qualifying a non-pharmacopeial reference standard using qNMR and Orthogonal HPLC.

QualificationWorkflow Raw Raw Material Intake (Vendor CoA >95%) Hygro Hygroscopicity Check (KF Titration) Raw->Hygro qNMR Primary Assay: qNMR (Absolute Purity) Hygro->qNMR HPLC Orthogonal: HPLC-UV-MS (Impurity Profiling) Hygro->HPLC Decision Discrepancy Check: Is qNMR vs HPLC < 1.0%? qNMR->Decision HPLC->Decision Fail REJECT / RE-PURIFY (Check for salts/solvents) Decision->Fail No (High Impurities) Pass ASSIGN PURITY (Use qNMR Value) Decision->Pass Yes Cert Generate CoA (Valid for 30 Days) Pass->Cert

Recommendations

  • Do Not Trust UV Purity: For 6-MTPP, UV purity is consistently biased high. Always use qNMR or apply a correction factor derived from a mass-balance approach (100% - Water - Solvents - Ash - Organics).

  • Storage: Store the HCl salt form if possible; it is significantly more resistant to oxidative dehydrogenation than the free base. Store at -20°C.

  • Re-qualification: Due to the reactive nature of the tetrahydro-ring, re-qualify the standard every 30–60 days.

References

  • Simmons, N., et al. "Quantitative NMR (qNMR) as a Tool for Reference Standard Qualification." Journal of Pharmaceutical and Biomedical Analysis, 2016.

  • International Organization for Standardization. "ISO 17034:2016 - General requirements for the competence of reference material producers."

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance.[2]

  • Teo, Y.C., et al. "Synthesis of tetrahydropyrazolo[1,5-a]pyrazines via intramolecular cyclization." Tetrahedron Letters, 2018. (Context on synthesis and stability).

  • ICH Harmonised Tripartite Guideline. "Impurities in New Drug Substances Q3A(R2)."

Sources

Safety Operating Guide

Operational Disposal Protocol: 6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

[1]

Executive Summary & Chemical Profile

6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a bicyclic heterocyclic amine commonly used as a pharmacophore in drug discovery (e.g., JAK inhibitors).[1] Unlike common solvents, this compound does not have a dedicated EPA "U" or "P" waste code; however, it must be managed as a Hazardous Chemical due to its biological activity potential and physicochemical properties.[1]

This guide outlines a self-validating disposal workflow designed to prevent cross-reactivity in waste streams and ensure compliance with RCRA (Resource Conservation and Recovery Act) standards.

Physicochemical & Hazard Profile
PropertyCharacteristicOperational Implication
Functional Group Secondary/Tertiary AmineBasic. Incompatible with strong acids and acylating agents.[1]
Physical State Solid (typically) or OilSolids require double-bagging; oils require compatible solvent dissolution.[1]
Reactivity NucleophilicCan cause exothermic runaway if mixed with electrophiles (e.g., acid chlorides) in waste drums.[1]
Hazard Class Irritant / Toxic (Class 6.1 equivalent)Treat as H302 (Harmful if swallowed) and H315/H319 (Irritant).[1]
Flash Point >100°C (Predicted)Combustible.[1] Classify as "Organic Waste" for incineration.

Pre-Disposal Stabilization (The "Self-Validating" Step)

Why this matters: The most common cause of laboratory waste accidents is the mixing of incompatible active pharmaceutical ingredients (APIs) with bulk waste.

Protocol: Before placing this compound into any waste container, you must validate its state.

  • Quenching (If in Reaction Mixture): If the compound is present with unreacted reagents (e.g., excess alkyl halides or acid chlorides), quench the reaction mixture before disposal.[1]

    • Validation: Check pH.[1][2] Ensure the mixture is neutral (pH 6–8) or slightly basic. Do NOT add highly acidic waste to this stream.

  • Solid Waste: If the compound is a pure solid or silica gel scrapings:

    • Do not dissolve unnecessarily.[1] Solid incineration is more cost-effective.[1]

    • Validation: Ensure the solid is dry and free of oxidizing agents (e.g., permanganates) before bagging.[1]

Waste Segregation & Containerization

Proper segregation is the primary defense against "trash can chemistry."

Decision Matrix: Waste Stream Selection

Use the following logic to determine the correct waste stream.

WasteSegregationStartWaste Material Containing6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazineStateCheckPhysical State?Start->StateCheckSolidSolid / Powder / SilicaStateCheck->SolidSolidLiquidLiquid / SolutionStateCheck->LiquidLiquidStreamASTREAM A: Solid Hazardous Waste(Double Bagged)Solid->StreamAPack in clear poly bagHalogenCheckContains HalogenatedSolvents (DCM, Chloroform)?Liquid->HalogenCheckStreamBSTREAM B: Halogenated Organic WasteHalogenCheck->StreamBYes (>10% Halogens)StreamCSTREAM C: Non-Halogenated Organic WasteHalogenCheck->StreamCNo (<10% Halogens)

Figure 1: Segregation logic flow. Note that as a nitrogen-containing heterocycle, the compound is compatible with standard organic incineration streams (B or C), provided no oxidizers are present.[1]

Container Specifications
  • Liquid Waste: High-density polyethylene (HDPE) or glass carboys.[1] Avoid metal containers if the solution is acidic.[1]

  • Solid Waste: Clear polyethylene bags (minimum 4 mil thickness), sealed with tape, placed inside a secondary fiberboard box or drum.[1]

  • Labeling: Must include:

    • Full Chemical Name: "6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine"[1][3]

    • Hazard Checkbox: "Toxic" and "Irritant"

    • Date of Accumulation Start.

Emergency Spill Response Protocol

In the event of a spill outside the fume hood, immediate containment is required to prevent tracking the amine into common areas.

SpillResponseStep11. EVACUATE & ISOLATERadius: 5 metersStep22. PPE DONNINGNitrile gloves (double),Lab coat, GogglesStep1->Step2Step33. CONTAINMENTCover with absorbent padsor vermiculiteStep2->Step3Step44. CLEANUPScoop into sealable bag.Wash area with mild soap/water.Step3->Step4Step55. DISPOSALLabel as 'Debris from Spill'Dispose as Hazardous SolidStep4->Step5

Figure 2: Sequential response for solid or liquid spills.[1][4][5][6] Do not use bleach (hypochlorite) immediately on amine spills, as this can form chloramines; use water/soap first.[1]

Regulatory Compliance (RCRA Context)

While this specific CAS is not P-listed, "Cradle-to-Grave" liability applies.[1]

  • Generator Status: Ensure your facility's monthly generation limits (VSQG, SQG, or LQG) are not exceeded by bulk disposal of old libraries containing this scaffold.

  • Waste Codes:

    • If dissolved in Methanol/Acetone: D001 (Ignitable).[1]

    • If dissolved in DCM: F002 (Spent Halogenated Solvent).[1]

    • Pure Substance: Classify as Non-Regulated Hazardous Waste (unless toxicity testing confirms D000 characteristics, which is rare for R&D quantities).[1]

References

  • PubChem. 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine Compound Summary. National Library of Medicine. Available at: [Link][1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. Available at: [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] Available at: [Link][1]

Personal protective equipment for handling 6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Operational Guide: Handling & PPE Protocols for 6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Executive Summary & Chemical Profile

6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (Molecular Formula: C7H11N3, MW: 137.18 g/mol ) is a bicyclic nitrogen-containing heterocycle frequently utilized as a critical building block in advanced drug discovery, notably in the synthesis of indolizine-2-carboxamides targeting the Hepatitis B Virus (HBV)[1].

Available commercially in both (S)- and (R)-enantiomers (CAS: 2165791-38-6 and 2090270-33-8, respectively)[2][3], this compound presents as a solid at room temperature. Under the Globally Harmonized System (GHS), it carries a "Warning" signal word and is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation[3].

Hazard Causality & Risk Assessment

Expertise & Experience Insight: To properly protect yourself, it is essential to understand why these specific hazards exist. The chemical architecture of 6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine features a secondary amine within the pyrazine ring and a pyrazole moiety. These nitrogenous centers confer inherent basicity to the molecule. Upon contact with the moisture present in human skin or ocular mucosa, localized alkaline micro-environments are formed. This leads to the saponification of lipid bilayers and protein denaturation, manifesting clinically as the irritation described in H315 and H319[3].

Furthermore, because the compound is handled as a fine solid powder, mechanical agitation during weighing or transfer can easily generate airborne particulates. Inhalation of these basic particulates directly irritates the respiratory epithelium (H335)[3]. Therefore, mitigating dust generation and preventing direct mucosal contact are the primary drivers for our PPE and operational strategies.

Quantitative PPE Matrix

To establish a self-validating safety barrier, the following PPE specifications must be strictly adhered to when handling the pure solid or highly concentrated solutions.

PPE CategorySpecification & StandardQuantitative Metric / MaterialCausality / Rationale
Hand Protection Nitrile Rubber Gloves (EN 374)Min. thickness: >0.11 mm.Breakthrough: >480 min.Nitrile provides excellent resistance to basic organic amines. Double-gloving is recommended during primary container opening.
Eye Protection Chemical Safety Goggles (ANSI Z87.1 / EN 166)Snug-fitting, indirect ventilation.Prevents airborne basic dust ingress and protects against splash hazards when dissolving the solid in organic solvents.
Respiratory N95/P95 Particulate Respirator≥ 95% filtration efficiency for solid particulates.Required only if handling outside a certified fume hood (not recommended). Protects against H335 respiratory irritation.
Body Protection Flame-Retardant Lab Coat100% Cotton or specialized FR fabric.Prevents static buildup which could aerosolize the fine powder. Protects skin from H315 hazards.

Operational Workflow & Handling Protocol

Trustworthiness through Self-Validation: The following protocol ensures that every step incorporates a verification check before proceeding, minimizing the risk of exposure.

Step-by-Step Methodology:

  • Environmental Verification: Ensure the Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood is operational. Validation Check: Read the digital flow meter; face velocity must be verified between 80–120 feet per minute (fpm) before opening the chemical container.

  • PPE Donning & Static Mitigation: Don standard PPE (per the matrix above). Ground yourself using an anti-static wrist strap if working with large quantities. Static charge can repel the fine basic powder, causing immediate aerosolization.

  • Dispensing: Use an anti-static micro-spatula to transfer the solid. Avoid aggressive scraping or dropping the powder from a height.

  • Solubilization: If synthesizing HBV inhibitor precursors[1], dissolve the solid in the designated organic solvent (e.g., N,N-dimethylformamide) directly within the fume hood before transferring to the main reaction vessel.

  • Decontamination: Wipe down the balance and surrounding surfaces with a damp, slightly acidic or neutral solvent wipe to neutralize and capture any residual basic dust.

HandlingWorkflow Start 1. Don PPE & Verify Flow (>80 fpm) Static 2. Grounding & Static Mitigation Start->Static Weigh 3. Weigh Solid (Anti-static tools) Static->Weigh Solvent 4. Dissolve in Organic Solvent Weigh->Solvent Transfer 5. Transfer to Reaction Vessel Solvent->Transfer Decon 6. Decontaminate Workspace Transfer->Decon

Caption: Sequential operational workflow for safely handling 6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine.

Spill Response & Waste Disposal Plan

In the event of a spill, standard dry sweeping will aerosolize the irritating dust, severely exacerbating H335 inhalation risks[3].

Spill Response Protocol:

  • Assess: Determine if the spill is minor (<50g) or major (>50g).

  • Containment (Minor Spill): Do NOT dry sweep. Lightly mist the spilled solid with a compatible inert liquid (e.g., water or a high-boiling alcohol) to bind the dust and prevent aerosolization.

  • Collection: Use damp absorbent pads to carefully lift the moistened material.

  • Neutralization: Wipe the area with a mild acidic solution (e.g., 1% acetic acid) to neutralize residual basic amines, followed by a thorough water rinse.

SpillResponse Spill Solid Spill Detected Assess Assess Volume (<50g or >50g) Spill->Assess Minor Minor Spill (<50g) Proceed with Cleanup Assess->Minor Major Major Spill (>50g) Evacuate & Call EHS Assess->Major Moisten Mist with Inert Liquid (Prevent Aerosolization) Minor->Moisten Collect Collect with Damp Absorbent Moisten->Collect Dispose Place in Hazardous Waste Container Collect->Dispose

Caption: Decision matrix and procedural logic for solid chemical spill response.

Waste Disposal Plan:

  • Solid Waste: Unused 6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine and contaminated absorbent pads must be placed in a sealed, clearly labeled, chemically compatible high-density polyethylene (HDPE) container.

  • Liquid Waste: Solutions containing this compound (e.g., dissolved in N,N-dimethylformamide[1]) must be segregated into non-halogenated organic waste carboys, unless mixed with halogenated reagents during downstream synthesis.

  • Regulatory Compliance: Dispose of as hazardous chemical waste in accordance with local environmental regulations (e.g., EPA RCRA guidelines in the US). Do not flush down the sink due to potential basicity and aquatic toxicity.

References

1.[2] (S)-6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine - CymitQuimica. CymitQuimica. 2.[3] (R)-6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine - Sigma-Aldrich. Sigma-Aldrich. 3.[1] WO2020221824A1 - Novel indolizine-2-carboxamides active against the hepatitis b virus (hbv). Google Patents.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.